Secapin
Description
Properties
CAS No. |
58694-50-1 |
|---|---|
Molecular Formula |
C131H213N37O31S2 |
Molecular Weight |
2866.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H213N37O31S2/c1-15-71(11)101(118(188)151-81(37-23-25-51-133)108(178)154-86(62-95(136)171)111(181)152-84(40-28-54-145-131(141)142)127(197)199-128(198)94-45-33-59-168(94)126(196)100(70(9)10)159-120(190)104(74(14)18-4)162-117(187)98(68(5)6)157-110(180)83(39-27-53-144-130(139)140)148-106(176)79(135)66-200)161-112(182)85(61-75-34-20-19-21-35-75)153-107(177)80(36-22-24-50-132)149-114(184)88(65-169)147-96(172)64-146-115(185)90-41-29-55-164(90)123(193)92-43-31-57-166(92)122(192)89(67-201)156-109(179)82(38-26-52-143-129(137)138)150-116(186)91-42-30-56-165(91)124(194)93-44-32-58-167(93)125(195)99(69(7)8)158-113(183)87(63-97(173)174)155-119(189)102(72(12)16-2)163-121(191)103(73(13)17-3)160-105(175)78(134)60-76-46-48-77(170)49-47-76/h19-21,34-35,46-49,67-74,78-94,98-104,169-170,200H,15-18,22-33,36-45,50-66,132-135H2,1-14H3,(H2,136,171)(H,146,185)(H,147,172)(H,148,176)(H,149,184)(H,150,186)(H,151,188)(H,152,181)(H,153,177)(H,154,178)(H,155,189)(H,156,179)(H,157,180)(H,158,183)(H,159,190)(H,160,175)(H,161,182)(H,162,187)(H,163,191)(H,173,174)(H4,137,138,143)(H4,139,140,144)(H4,141,142,145)/t71-,72-,73-,74-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |
InChI Key |
CJARBYBELTXTGO-WBHDHAESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Other CAS No. |
58694-50-1 |
Synonyms |
secapin |
Origin of Product |
United States |
Foundational & Exploratory
Secapin: A Multifaceted Peptide from Bee Venom
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of honeybee (Apis mellifera) venom, first described decades ago, that has garnered renewed interest for its diverse biological activities. While historically considered a minor component of bee venom with potential neurotoxic effects at high doses, recent research has unveiled its multifaceted nature, revealing potent antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its structure, mechanisms of action, and potential therapeutic applications. The information is presented to be a valuable resource for researchers in academia and the pharmaceutical industry.
Physicochemical Properties of this compound
This compound is a 25-amino acid peptide characterized by a single intramolecular disulfide bond. Its primary structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | YIIDVPPRCPPGSKFIKNRCRVIVP | |
| Disulfide Bond | Cys⁹-Cys²⁰ | |
| Molecular Formula | C₁₃₁H₂₁₃N₃₇O₃₁S₂ | |
| Molecular Weight | 2866.44 Da | |
| Theoretical pI | 10.19 |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with two primary areas of investigation: its antimicrobial effects and its modulation of inflammatory and fibrinolytic processes. A variant, this compound-2, has been identified with distinct pro-inflammatory properties.
Antimicrobial and Antibiofilm Activity
This compound has demonstrated significant antimicrobial activity against multidrug-resistant bacteria. Its mechanism is believed to involve interaction with and disruption of the bacterial cell membrane.
Quantitative Antimicrobial Data:
| Organism | Test | Concentration | Result | Reference |
| Acinetobacter baumannii (MDR) | MIC | 5 µg/mL | - | [1] |
| MBC | 10 µg/mL | - | [1] | |
| Biofilm Inhibition | 5 µg/mL (MIC) | 61.59% inhibition | [1] | |
| 10 µg/mL (MBC) | 76.29% inhibition | [1] | ||
| Biofilm Eradication | 5 µg/mL (MIC) | 35.62% eradication | [1] | |
| 10 µg/mL (MBC) | 53.19% eradication | [1] |
Cytotoxicity Data:
This compound has shown a favorable safety profile with low toxicity towards mammalian cells at its effective antimicrobial concentrations.
| Cell Line | Assay | Concentration | Result | Reference |
| Mouse Red Blood Cells | Hemolysis Assay | Up to 100 µg/mL | Minimal hemolysis | [1] |
| RAW 264.7 Murine Macrophages | MTT Assay | Up to 100 µg/mL | No significant change in cell viability | [1] |
Anti-Fibrinolytic and Anti-Elastolytic Activity
The Asiatic honeybee (Apis cerana) variant, Acthis compound-1, has been reported to function as a serine protease inhibitor. It exhibits inhibitory effects against plasmin and elastases, suggesting potential roles as an anti-fibrinolytic and anti-elastolytic agent.[2] This indicates that this compound could interfere with the degradation of fibrin (B1330869) clots and the breakdown of elastin, a key protein in connective tissues. However, specific quantitative data, such as IC50 or Ki values for these inhibitory activities, are not yet available in the published literature.
Pro-Inflammatory Effects of this compound-2
A variant of this compound, designated this compound-2, isolated from the venom of Africanized honeybees (Apis mellifera), has been shown to induce potent dose-related hyperalgesic (increased pain sensitivity) and edematogenic (swelling) responses.[3] Notably, these effects are not associated with hemolysis or mast cell degranulation.[3]
The inflammatory and pain-inducing effects of this compound-2 are mediated through the lipoxygenase (LOX) pathway.[3] This was demonstrated by the partial blockage of hyperalgesia and a decrease in the edematogenic response with the use of Zileuton, a lipoxygenase inhibitor.[3] Furthermore, the leukotriene receptor antagonist, Zafirlukast, was able to block both the hyperalgesic and edematogenic responses induced by this compound-2.[3] In contrast, the cyclooxygenase (COX) inhibitor, Indomethacin, had no effect on these phenomena, confirming the specific involvement of the LOX pathway.[3]
Signaling Pathways and Experimental Workflows
This compound-2 Induced Inflammatory Pathway
The following diagram illustrates the proposed signaling pathway for the pro-inflammatory effects of this compound-2.
Experimental Workflow for Antimicrobial Activity Assessment
The following diagram outlines a typical experimental workflow for evaluating the antimicrobial and antibiofilm properties of this compound.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from established methods for antimicrobial susceptibility testing.[4]
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Acinetobacter baumannii) is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the this compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is plated onto agar (B569324) plates and incubated. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.
Hemolysis Assay
This protocol assesses the lytic activity of this compound against red blood cells.[1]
-
Preparation of Red Blood Cells (RBCs): Freshly collected mammalian blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS). A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v).
-
Incubation with this compound: Aliquots of the RBC suspension are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Measurement of Hemolysis: The samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of Percent Hemolysis: The percentage of hemolysis is calculated relative to the positive control.
In Vitro Chromogenic Assay for Plasmin Inhibition
This protocol can be used to determine the inhibitory effect of this compound on the amidolytic activity of plasmin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Human Plasmin: Prepare a working solution in cold Assay Buffer (e.g., 0.1-0.5 µg/mL). The optimal concentration should be determined empirically.
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251): Reconstitute in sterile water to a stock concentration of 1-3 mM.
-
This compound: Prepare serial dilutions in Assay Buffer to the desired final concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer (for control) or this compound dilutions to the respective wells.
-
Add 25 µL of the Plasmin working solution to all wells.
-
Mix gently and pre-incubate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the Chromogenic Substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of plasmin inhibition for each this compound concentration relative to the control (no inhibitor).
-
The IC50 value (the concentration of this compound that inhibits 50% of plasmin activity) can be determined by plotting percent inhibition against this compound concentration.
-
In Vitro Fluorometric Assay for Elastase Inhibition
This protocol details a method to measure the inhibition of neutrophil elastase by this compound.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris, 155 mM NaCl, pH 8.3.
-
Human Neutrophil Elastase: Prepare a working solution in an appropriate buffer (e.g., 50 mM sodium acetate, 200 mM NaCl, 1% BSA, pH 5.5) to a final concentration of approximately 100 nM.
-
Fluorogenic Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the working concentration in Assay Buffer.
-
This compound: Prepare serial dilutions in the appropriate solvent (e.g., 0.9% aqueous NaCl).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the this compound sample or control solution to the wells.
-
Add 25 µL of Tris buffer.
-
Add 25 µL of the human neutrophil elastase solution.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence (e.g., Ex/Em = 380/500 nm) over time.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the fluorescence curve.
-
Calculate the percentage of elastase inhibition for each this compound concentration.
-
Determine the IC50 value by plotting percent inhibition against this compound concentration.
-
Conclusion and Future Directions
This compound is a promising bee venom peptide with a range of biological activities that warrant further investigation. Its potent antimicrobial and antibiofilm properties against multidrug-resistant bacteria, coupled with its low cytotoxicity, make it an attractive candidate for the development of new anti-infective agents. The anti-inflammatory and anti-fibrinolytic activities of this compound and its variants also suggest potential therapeutic applications in inflammatory disorders and conditions involving dysregulated fibrinolysis.
Future research should focus on several key areas:
-
Quantitative analysis of enzyme inhibition: Determining the specific IC50 and Ki values of this compound for plasmin, elastase, and other serine proteases is crucial for understanding its mechanism of action and potential therapeutic efficacy.
-
In vivo studies: Evaluating the antimicrobial and anti-inflammatory effects of this compound in animal models is a necessary step to validate its therapeutic potential.
-
Structure-activity relationship studies: Synthesizing and testing this compound analogs can help to identify the key structural features responsible for its various biological activities and to optimize its properties for drug development.
-
Elucidation of the this compound-2 receptor: Identifying the specific receptor through which this compound-2 mediates its pro-inflammatory effects will provide a deeper understanding of its mechanism and may reveal new targets for anti-inflammatory therapies.
References
Secapin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Secapin is a low-molecular-weight peptide component of bee venom, first identified several decades ago.[1] Initially characterized as a minor constituent, recent research has unveiled its diverse and potent biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, mechanisms of action, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a 25-amino acid peptide with a single disulfide bond.[1] While generally considered non-toxic at lower concentrations, high doses in murine models have been associated with sedation, piloerection, and hypothermia.[1] Different isoforms of this compound have been identified, notably this compound-1 and this compound-2, which exhibit distinct biological activities.[2][3] this compound-1 is recognized for its antimicrobial, anti-fibrinolytic, and anti-elastolytic properties, while this compound-2 is associated with hyperalgesic and edematogenic effects.[2][3]
Biochemical Properties
This compound is a cationic peptide, a characteristic that plays a crucial role in its biological interactions, particularly with negatively charged microbial cell membranes. The presence of a disulfide bond contributes to its structural stability.
Table 1: Biochemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Residues | 25 | [1] |
| Disulfide Bonds | 1 | [1] |
| Known Isoforms | This compound-1, this compound-2 | [2][3] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with distinct mechanisms of action attributed to its different isoforms.
Antimicrobial Activity
This compound has demonstrated potent bactericidal activity, particularly against multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii.[1] Its mechanism of action is primarily attributed to its ability to interact with and disrupt microbial cell membranes.
The cationic nature of this compound facilitates its electrostatic attraction to the negatively charged components of bacterial cell surfaces.[1] This interaction is followed by the penetration of the peptide into the membrane, leading to a loss of membrane integrity and subsequent cell death.[1] This direct action on the cell membrane makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.
This compound is also effective against biofilms, complex communities of microorganisms embedded in a self-produced extracellular matrix. It can both prevent the formation of biofilms and eradicate established ones.[1]
Table 2: Antimicrobial Activity of this compound against Acinetobacter baumannii
| Parameter | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 5 | [1] |
| Minimum Bactericidal Concentration (MBC) | 10 | [1] |
Anti-enzymatic Activity: Serine Protease Inhibition
This compound-1 functions as a serine protease inhibitor, exhibiting inhibitory effects against key enzymes involved in fibrinolysis and tissue degradation.[2][4]
-
Anti-fibrinolytic Activity: this compound-1 inhibits plasmin, a serine protease crucial for the degradation of fibrin (B1330869) clots. By inhibiting plasmin, this compound can prevent the premature breakdown of clots, suggesting a potential role in modulating hemostasis.[4]
-
Anti-elastolytic Activity: this compound-1 also inhibits elastases, such as human neutrophil elastase and porcine pancreatic elastase.[4] These enzymes are responsible for breaking down elastin, a key protein in connective tissues. Unregulated elastase activity is implicated in various inflammatory conditions.
The precise inhibitory constants (e.g., IC50) for this compound's action on these proteases are not yet fully elucidated in the available literature.
Pro-inflammatory Effects of this compound-2
In contrast to the antimicrobial and anti-enzymatic activities of this compound-1, this compound-2 has been shown to induce dose-dependent hyperalgesic (increased pain sensitivity) and edematogenic (swelling) responses.[3][5] These effects are mediated through the activation of the lipoxygenase pathway of arachidonic acid metabolism.[5] Inhibition of the lipoxygenase pathway, but not the cyclooxygenase pathway, has been shown to block the inflammatory effects of this compound-2.[5]
Table 3: Effects of this compound on Mammalian Cells
| Activity | This compound Concentration (µg/mL) | Observation | Reference |
| Hemolytic Activity | Up to 100 | Minimal hemolysis | [1] |
| 500 | 31.50% hemolysis | [1] | |
| Cytotoxicity (RAW 264.7 murine macrophages) | Up to 100 | No significant change in cell viability | [1] |
| 200 and above | Significant decrease in cell viability | [1] |
Experimental Protocols
This section provides detailed methodologies for the purification of this compound and for conducting key functional assays.
Purification of this compound from Bee Venom
This compound can be isolated from crude bee venom using a multi-step chromatographic process.
4.1.1 Materials
-
Crude honeybee venom
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Milli-Q or deionized water
-
Reversed-phase C18 column (preparative or semi-preparative)
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
4.1.2 Protocol
-
Solubilization of Crude Venom: Dissolve crude bee venom in 0.1% (v/v) TFA in water to a final concentration of 10-20 mg/mL.
-
Centrifugation: Centrifuge the solution at 10,000 x g for 15 minutes to remove any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Reversed-Phase HPLC (RP-HPLC):
-
Equilibrate the C18 column with 0.1% TFA in water (Mobile Phase A).
-
Load the filtered venom solution onto the column.
-
Elute the peptides using a linear gradient of 0.1% TFA in acetonitrile (Mobile Phase B). A typical gradient would be from 5% to 60% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the peaks. This compound is expected to elute at a specific retention time based on its hydrophobicity.
-
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified this compound fractions to obtain a dry powder.
-
Storage: Store the lyophilized peptide at -20°C or -80°C.
Experimental workflow for the purification of this compound.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound can be determined using the broth microdilution method.
4.2.1 Materials
-
Purified this compound
-
Bacterial strain (e.g., Acinetobacter baumannii)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
4.2.2 Protocol
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
MBC Determination: To determine the MBC, plate a small aliquot from the wells showing no visible growth onto nutrient agar (B569324) plates. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count after incubation.
Hemolytic Assay
This assay assesses the lytic activity of this compound against red blood cells.
4.3.1 Materials
-
Purified this compound
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
4.3.2 Protocol
-
Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Serial Dilution of this compound: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well. For the positive control, add Triton X-100 (to a final concentration of 1%) to induce 100% hemolysis. For the negative control, add only PBS. Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is used to assess the effect of this compound on the viability of mammalian cells.
4.4.1 Materials
-
Purified this compound
-
Mammalian cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
4.4.2 Protocol
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Signaling Pathways
Lipoxygenase Pathway Activation by this compound-2
The pro-inflammatory effects of this compound-2 are mediated by the lipoxygenase (LOX) pathway. This pathway is responsible for the metabolism of arachidonic acid into leukotrienes and other inflammatory mediators. While the precise molecular interactions of this compound-2 with the components of this pathway are still under investigation, it is understood to trigger a cascade that leads to the production of these pro-inflammatory molecules.
Proposed signaling pathway for this compound-2-induced inflammation.
Conclusion
This compound, a once overlooked component of bee venom, is now emerging as a multifaceted peptide with significant therapeutic potential. Its potent antimicrobial activity against drug-resistant bacteria, coupled with its anti-enzymatic and distinct pro-inflammatory functions, makes it a compelling subject for further research and development. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible investigations into the properties and applications of this compound. A deeper understanding of its mechanisms of action and the structure-function relationships of its isoforms will be crucial for harnessing its full therapeutic potential in the future.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Secapin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of bee venom that has garnered significant interest for its diverse biological activities.[1][2][3] Initially identified as a minor component of bee venom, research has revealed its potential as a neurotoxin, antimicrobial agent, and modulator of inflammatory processes.[1][3][4] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Antimicrobial and Antibiofilm Activity
This compound has demonstrated potent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.[1][2] Its mechanism of action is believed to involve interaction with and disruption of bacterial cell membranes.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound has been quantified using standard microbiological assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Multidrug-resistant Acinetobacter baumannii | 5 | 10 | [1] |
| Escherichia coli | - | - | [2] |
| Gram-positive bacteria (general) | - | - | [2] |
| Fungi (general) | - | - | [2] |
Antibiofilm Efficacy
This compound has also shown significant capabilities in both inhibiting the formation of and eradicating established biofilms.
| Biofilm Parameter | Concentration (µg/mL) | Inhibition/Eradication (%) | Reference |
| Biofilm Inhibition (A. baumannii) | 5 (MIC) | 61.59 | [1] |
| Biofilm Inhibition (A. baumannii) | 10 (MBC) | 76.29 | [1] |
| Biofilm Eradication (A. baumannii) | 10 (MBC) | 53.19 | [1] |
Experimental Protocol: Determination of MIC and MBC
Objective: To determine the minimum concentration of this compound that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.
Materials:
-
This compound peptide
-
Bacterial culture (e.g., Acinetobacter baumannii)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: this compound is serially diluted in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the this compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
MBC Determination: Aliquots from the wells showing no growth are plated onto Mueller-Hinton Agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.
Caption: Workflow for MIC and MBC determination of this compound.
Enzymatic Inhibition
This compound exhibits inhibitory effects against several serine proteases, suggesting a role in modulating physiological processes such as fibrinolysis and tissue degradation.[2]
Target Enzymes
-
Plasmin: Inhibition of plasmin suggests anti-fibrinolytic activity.[2]
-
Elastase: Inhibition of human neutrophil and porcine pancreatic elastases indicates anti-elastolytic potential.[2]
-
Trypsin and Chymotrypsin: this compound also demonstrates inhibitory action against these digestive proteases.[2]
Caption: this compound's inhibitory action on various serine proteases.
Inflammatory and Nociceptive Effects
A variant, this compound-2, has been shown to induce dose-dependent hyperalgesic (increased pain sensitivity) and edematogenic (swelling) responses.[5] These effects are mediated through the lipoxygenase pathway.
Signaling Pathway
This compound-2 induces inflammation and pain by activating the lipoxygenase pathway, leading to the production of leukotrienes. This is supported by the finding that Zileuton (a lipoxygenase inhibitor) and Zafirlukast (a leukotriene receptor antagonist) can block these effects, while Indomethacin (a cyclooxygenase inhibitor) has no effect.[5]
Caption: Signaling pathway of this compound-2-induced hyperalgesia and edema.
Cytotoxicity and Hemolytic Activity
A crucial aspect for the therapeutic potential of any peptide is its safety profile towards mammalian cells. This compound has been evaluated for its cytotoxic and hemolytic activities.
Cytotoxicity Data
| Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |
| RAW 264.7 Murine Macrophages | MTT | up to 100 | No significant change | [1] |
| RAW 264.7 Murine Macrophages | MTT | 200 | 86.53 | [1] |
Hemolytic Activity
This compound exhibits minimal hemolytic activity at its effective antimicrobial concentrations.
| Concentration (µg/mL) | Hemolysis (%) | Reference |
| 5 (MIC) | Undetectable | [1] |
| 10 (MBC) | Undetectable | [1] |
| 100 | Minimal | [1] |
| 500 | 31.50 | [1] |
Experimental Protocol: Hemolysis Assay
Objective: To determine the lytic effect of this compound on red blood cells.
Materials:
-
This compound peptide
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of RBC Suspension: Whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with PBS. A final working suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Assay Setup: In a 96-well plate, serial dilutions of this compound are prepared in PBS. A negative control (PBS only) and a positive control (Triton X-100) are included.
-
Incubation: The RBC suspension is added to each well, and the plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: The plate is centrifuged to pellet intact RBCs.
-
Measurement: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance is measured at a wavelength of 450 nm or 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100
Caption: Experimental workflow for the hemolysis assay.
Other Reported Activities
While less extensively studied, this compound has been associated with other biological effects:
-
Neurotoxic Effects: this compound is considered a potential neurotoxin, although the specific mechanisms are not well-elucidated.[1][3] High doses in murine models have been linked to sedation, piloerection, and hypothermia.[1]
-
Mast Cell Degranulation: Contrary to some other bee venom peptides, this compound-2 did not induce mast cell degranulation.[5] However, the original this compound peptide is sometimes grouped with mast cell degranulating peptides.[6]
Conclusion
This compound is a multifunctional peptide with a range of biological activities that warrant further investigation for its therapeutic potential. Its potent antimicrobial and antibiofilm properties, coupled with low hemolytic activity at effective concentrations, make it a promising candidate for the development of new anti-infective agents. Furthermore, its ability to modulate enzymatic and inflammatory pathways suggests potential applications in other therapeutic areas. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects and on preclinical and clinical studies to evaluate its safety and efficacy in various disease models.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Bioactivity Exerted by the Apis mellifera Bee Venom and Its Major Protein Melittin: A Scoping Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure analysis of bee venom mast cell degranulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Secapin's Mechanism of Action: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Secapin, a peptide component of bee venom, is emerging as a molecule of significant interest for its diverse biological activities. Initially identified for its antimicrobial properties, recent research has unveiled a more complex pharmacological profile, including anti-protease activity and pro-inflammatory effects mediated by specific this compound isoforms. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and development.
Antimicrobial and Antibiofilm Activity
This compound exhibits potent, concentration-dependent bactericidal activity, particularly against multidrug-resistant (MDR) pathogens. Its primary mechanism involves the disruption of the bacterial cell membrane.
Mechanism of Action
The antimicrobial action of this compound is initiated by its electrostatic interaction with negatively charged molecules on the bacterial cell surface.[1] This interaction facilitates the peptide's penetration of the cell membrane, leading to a loss of membrane integrity and subsequent cell death.[1] This membrane-disrupting activity is characteristic of many antimicrobial peptides (AMPs) and contributes to its efficacy against bacteria that have developed resistance to conventional antibiotics.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of this compound has been quantified against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a multidrug-resistant strain of Acinetobacter baumannii.
| Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Chloramphenicol MIC (µg/mL) | Chloramphenicol MBC (µg/mL) | Reference |
| MDR Acinetobacter baumannii | 5 | 10 | 10 | 50 | [1] |
This compound also demonstrates significant antibiofilm activity, both inhibiting the formation of new biofilms and eradicating established ones.[1] At its MBC (10 µg/mL), this compound inhibited A. baumannii biofilm formation by 76.29% and eradicated established biofilms by 53.19%.[1]
Experimental Protocols
A standard broth microdilution method is employed to determine the MIC and MBC of this compound.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The culture is then diluted to a final concentration of 10⁵-10⁶ CFU/mL in MHB.
-
Peptide Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from wells showing no visible growth are plated on Mueller-Hinton Agar (MHA) plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
This assay assesses the rate at which an antimicrobial peptide kills a bacterial population.
-
Bacterial Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of 10⁵-10⁶ CFU/mL in MHB.
-
Peptide Addition: this compound is added to the bacterial suspension at concentrations corresponding to its MIC and multiples of the MIC. A growth control (no peptide) is included.
-
Time-Course Sampling: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in saline, and plated on MHA.
-
CFU Enumeration: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to visualize the killing kinetics.
Experimental Workflow Diagram
Serine Protease Inhibition
Acthis compound-1, a form of this compound from the Asiatic honeybee, functions as a serine protease inhibitor. This activity contributes to its anti-fibrinolytic and anti-elastolytic effects.
Mechanism of Action
This compound acts as a competitive inhibitor of several serine proteases. By binding to the active site of these enzymes, it blocks their catalytic activity. This inhibition prevents the degradation of their respective substrates.
Target Proteases and Biological Effects
| Target Protease | Biological Effect of Inhibition | Reference |
| Plasmin | Anti-fibrinolytic (inhibits fibrin (B1330869) degradation) | [2] |
| Human Neutrophil Elastase | Anti-elastolytic (protects elastin (B1584352) from degradation) | [2] |
| Porcine Pancreatic Elastase | Anti-elastolytic | [2] |
| Trypsin | Protease inhibition | [2] |
| Chymotrypsin | Protease inhibition | [2] |
Experimental Protocols
-
Reagents:
-
Target serine protease (e.g., trypsin, chymotrypsin, elastase, plasmin)
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Acthis compound-1 (or other this compound variants)
-
Assay buffer (specific to the enzyme)
-
-
Procedure:
-
The target protease is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The change in absorbance or fluorescence is monitored over time using a plate reader.
-
The initial reaction velocity is calculated for each this compound concentration.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay specifically assesses the anti-fibrinolytic activity of this compound.
-
Fibrin Plate Preparation: A solution of fibrinogen in a suitable buffer is clotted by the addition of thrombin in a petri dish or 96-well plate.
-
Reaction Mixture: A solution containing plasmin and varying concentrations of this compound is prepared.
-
Assay: The plasmin-secapin mixture is added to the surface of the fibrin clot.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Analysis: The degradation of the fibrin clot is visualized and can be quantified by measuring the diameter of the lytic zone or by measuring the release of soluble fibrin degradation products into the supernatant using an ELISA or a latex agglutination test.
Signaling Pathway: Fibrinolysis Inhibition
Pro-inflammatory and Nociceptive Effects of this compound-2
A variant of this compound, designated this compound-2, isolated from Africanized honeybee venom, exhibits pro-inflammatory and pain-inducing (hyperalgesic) properties without causing hemolysis or mast cell degranulation.
Mechanism of Action: Lipoxygenase Pathway
This compound-2 induces its effects by activating the lipoxygenase (LOX) pathway, leading to the production of leukotrienes. These lipid mediators then act on their respective receptors to cause inflammation (edema) and pain (hyperalgesia). The cyclooxygenase (COX) pathway does not appear to be involved.
Quantitative Data
While specific dose-response data for hyperalgesia and edema are detailed in the original research, a key finding is that the effects of this compound-2 are blocked by inhibitors of the lipoxygenase pathway and leukotriene receptor antagonists.
| Treatment | Effect on this compound-2 Induced Hyperalgesia | Effect on this compound-2 Induced Edema | Reference |
| Zileuton (LOX inhibitor) | Partially blocked | Decreased | |
| Indomethacin (COX inhibitor) | No effect | No effect | |
| Zafirlukast (Leukotriene receptor antagonist) | Blocked | Blocked |
Experimental Protocols
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Edema: A solution of this compound-2 is injected into the subplantar region of the right hind paw. The contralateral paw is injected with saline as a control.
-
Measurement: The volume of both hind paws is measured at various time points after the injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume of the this compound-2-injected paw and the saline-injected paw.
-
Thermal Hyperalgesia (Hargreaves Test):
-
Mice are placed in individual plexiglass chambers on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.
-
Measurements are taken before and at various time points after the intraplantar injection of this compound-2.
-
A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
-
Mechanical Hyperalgesia (von Frey Test):
-
Mice are placed on an elevated mesh floor.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw.
-
The filament that causes a 50% withdrawal response is determined (paw withdrawal threshold).
-
A decrease in the paw withdrawal threshold indicates mechanical hyperalgesia.
-
Signaling Pathway: this compound-2 Induced Inflammation and Pain
Modulation of TRPV1 Channels
Recent evidence suggests that a this compound-like peptide can act as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel involved in pain sensation.
Mechanism of Action
A this compound-like peptide from the oak processionary caterpillar has been shown to potentiate TRPV1 channels in the presence of the agonist capsaicin. It appears to revert the desensitized channel to a sensitized, active open state, leading to an influx of cations (Ca²⁺ and Na⁺) and subsequent cell depolarization. This action could contribute to the itch and inflammatory responses associated with this caterpillar's venom.
Quantitative Data
| Peptide | Agonist | Effect | EC₅₀ | Reference |
| TPTX₁-Tp1 (this compound-like) | Capsaicin | Potentiation of TRPV1 | 44 ± 0.2 nM |
Experimental Protocol: Electrophysiological Recording
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured on glass coverslips.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Recording Solutions: The extracellular solution contains standard physiological ion concentrations. The intracellular (pipette) solution contains a different ionic composition to establish a membrane potential.
-
Experimental Procedure:
-
A baseline current is established.
-
The TRPV1 agonist (e.g., capsaicin) is applied to the cell to elicit an inward current.
-
The agonist is washed out, and the channel is allowed to desensitize.
-
The this compound-like peptide is co-applied with the agonist.
-
The potentiation of the current in the presence of the peptide is measured.
-
-
Data Analysis: The increase in current amplitude in the presence of the peptide compared to the agonist alone is quantified to determine the potentiation effect and calculate the EC₅₀.
Conclusion
This compound is a multifunctional peptide with a range of biological activities that are isoform-dependent. Its antimicrobial properties, driven by membrane disruption, make it a promising candidate for development as a novel antibiotic. The serine protease inhibitory activity of Acthis compound-1 highlights its potential role in modulating inflammation and fibrinolysis. Conversely, the pro-inflammatory and hyperalgesic effects of this compound-2, mediated by the lipoxygenase pathway, underscore the importance of isoform-specific characterization. Furthermore, the modulation of TRPV1 channels by a this compound-like peptide opens new avenues for research into its neuro-modulatory effects. This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, offering a foundation for future research and therapeutic development.
References
The Discovery and Multifaceted History of Secapin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secapin, a lesser-known yet intriguing peptide component of bee venom, has journeyed from its initial discovery as a minor constituent to a molecule of interest for its diverse biological activities. Initially identified in the mid-1970s, our understanding of this compound has evolved to reveal its potent antimicrobial, anti-inflammatory, and nociceptive properties. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound. It details the experimental methodologies employed in its study and presents a consolidated view of its quantitative biological data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound's mechanism of action, offering a valuable resource for researchers in toxinology, pharmacology, and drug development.
Discovery and History
The story of this compound begins in the broader context of bee venom research, which has historically focused on more abundant and potently allergenic components.
1.1. Initial Isolation and Sequencing (1976-1978)
This compound was first isolated from the venom of the European honeybee (Apis mellifera) by Gauldie and his colleagues in 1976.[1][2] Their work, which aimed to characterize the peptide components of bee venom, led to the identification of this novel, relatively low molecular weight peptide. Subsequent research by the same group in 1978 established the primary amino acid sequence of this compound, revealing it to be a 25-residue peptide.[3]
1.2. Biosynthesis and Precursor Identification (1984)
A significant leap in understanding this compound's origins came in 1984 when Vlasak and Kreil cloned the cDNA encoding its precursor, preprothis compound, from the venom glands of queen bees.[4][5] Their findings demonstrated that this compound is synthesized as a larger precursor molecule that undergoes post-translational processing to yield the mature peptide. This work provided the first insights into the genetic basis of this compound production.
1.3. Emergence of Biological Activities and Variants
For many years following its discovery, the biological function of this compound remained largely enigmatic. However, more recent investigations have unveiled a range of activities, often associated with different isolated variants of the peptide. Notably, research has distinguished between this compound-1, primarily studied for its enzymatic inhibitory and antimicrobial effects, and this compound-2, recognized for its pro-inflammatory and pain-inducing properties.
Physicochemical Properties and Structure
This compound is a cationic peptide characterized by a high content of proline residues and a single intramolecular disulfide bond. The primary structure of different this compound variants shows a high degree of homology across various honeybee species.
Biological Activities and Quantitative Data
This compound exhibits a fascinating duality in its biological effects, ranging from therapeutic potential as an antimicrobial and enzyme inhibitor to a mediator of pain and inflammation.
3.1. Antimicrobial Activity
This compound has demonstrated potent bactericidal activity, particularly against multidrug-resistant pathogens.
| Microorganism | Peptide | MIC | MBC | Reference |
| Acinetobacter baumannii (MDR) | This compound | 5 µg/mL | 10 µg/mL | [6] |
| Paenibacillus larvae | Acthis compound-1 | 11.13 µM (MIC50) | - | [7] |
3.2. Enzyme Inhibition
Acthis compound-1, a variant from the Asiatic honeybee (Apis cerana), has been shown to be a serine protease inhibitor.
| Enzyme | Peptide | Inhibitory Effect | Reference |
| Plasmin | Acthis compound-1 | Inhibition of fibrin (B1330869) degradation | [8] |
| Human Neutrophil Elastase | Acthis compound-1 | Inhibited | [8] |
| Porcine Pancreatic Elastase | Acthis compound-1 | Inhibited | [8] |
| Trypsin | Acthis compound-1 | Inhibited | [8] |
| Chymotrypsin | Acthis compound-1 | Inhibited | [8] |
3.3. Hyperalgesic and Edematogenic Effects
This compound-2, isolated from the venom of the Africanized honeybee, induces dose-dependent pain and swelling.
| Effect | Peptide | Dose Range | Key Findings | Reference |
| Hyperalgesia (Pain) | This compound-2 | 1 - 30 µ g/paw | Potent, dose-related hyperalgesic response. | [9] |
| Edema (Swelling) | This compound-2 | 1 - 50 µ g/paw | Potent, dose-related edematogenic response. | [9][10] |
Experimental Protocols
The characterization of this compound's biological activities has relied on a range of established experimental models and assays.
4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The antimicrobial efficacy of this compound is determined using a broth microdilution method.
-
Bacterial Preparation: A culture of the target bacterium (e.g., Acinetobacter baumannii) is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: this compound is serially diluted in the broth to create a range of concentrations.
-
Incubation: The bacterial suspension is added to the wells of a microtiter plate containing the different this compound concentrations and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
MBC Determination: Aliquots from the wells with no visible growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.
4.2. Anti-Fibrinolytic Activity Assay
The ability of this compound to inhibit the breakdown of fibrin is assessed as follows:
-
Fibrin Clot Formation: A fibrin clot is formed by mixing fibrinogen and thrombin.
-
Enzymatic Digestion: The fibrin clot is incubated with plasmin, a fibrinolytic enzyme, in the presence and absence of Acthis compound-1.
-
Analysis: The degradation of the fibrin clot is monitored over time, typically by measuring the release of fibrin degradation products or by observing the dissolution of the clot. A reduction in fibrin degradation in the presence of Acthis compound-1 indicates anti-fibrinolytic activity.[8]
4.3. Elastase Inhibition Assay
The inhibitory effect of this compound on elastase activity is measured using a chromogenic or fluorogenic substrate.
-
Reaction Mixture: Human neutrophil elastase or porcine pancreatic elastase is pre-incubated with varying concentrations of Acthis compound-1 in a suitable buffer.
-
Substrate Addition: A specific substrate for elastase (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) is added to the reaction mixture.
-
Measurement: The activity of elastase is determined by measuring the rate of substrate cleavage, which results in a colorimetric or fluorescent signal.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of Acthis compound-1 to the activity of the enzyme alone.[8]
4.4. Rat Paw Edema Assay
This in vivo model is used to evaluate the edematogenic (swelling) effect of this compound-2.
-
Animal Model: Male Wistar rats are typically used.
-
Injection: A solution of this compound-2 at various doses is injected into the subplantar region of the right hind paw of the rats. The left hind paw is injected with saline as a control.
-
Measurement: The volume of both hind paws is measured at different time points after the injection using a plethysmometer.
-
Data Analysis: The increase in paw volume in the this compound-2-injected paw compared to the control paw indicates the edematogenic response.[9][10]
4.5. Hot Plate Test for Hyperalgesia
This test is used to assess the pain-inducing (hyperalgesic) effects of this compound-2.
-
Animal Model: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Latency Measurement: The time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping) is recorded as the reaction latency.
-
Peptide Administration: this compound-2 is administered (e.g., by intraplantar injection) at different doses.
-
Post-treatment Measurement: The reaction latency is measured again at various time points after this compound-2 administration. A decrease in the reaction latency indicates hyperalgesia.[9]
Signaling Pathways and Mechanisms of Action
The pro-inflammatory and nociceptive effects of this compound-2 are mediated through specific biochemical pathways.
5.1. Lipoxygenase Pathway in Inflammation and Pain
Experimental evidence suggests that this compound-2 induces inflammation and pain via the lipoxygenase pathway, which is involved in the production of leukotrienes, potent inflammatory mediators. The use of Zileuton (a lipoxygenase inhibitor) and Zafirlukast (a leukotriene receptor antagonist) has been shown to block the hyperalgesic and edematogenic responses induced by this compound-2.[9]
5.2. Potentiation of TRPV1 Channels in Nociception
This compound-2 is also known to enhance the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the sensation of heat and pain. This potentiation likely contributes to the hyperalgesic effects of the peptide.
Experimental Workflow Overview
The comprehensive characterization of a this compound variant involves a multi-step process from isolation to functional analysis.
References
- 1. The peptide components of bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptide components of bee venom. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotide sequence of cloned cDNAs coding for preprothis compound, a major product of queen-bee venom glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 6. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Secapin: A Multifaceted Peptide with Putative Neurotoxic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin, a small, 25-amino acid peptide component of bee venom, has been a subject of scientific inquiry for several decades.[1] While often cited as a neurotoxin, the comprehensive body of research has more substantially elucidated its roles in other biological processes, including antimicrobial and anti-inflammatory activities.[2][3] This technical guide aims to consolidate the current understanding of this compound, with a particular focus on its reported, albeit less characterized, neurotoxic attributes. We will delve into the available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways to provide a thorough resource for the scientific community.
Physicochemical Properties and Structure
Mature this compound is a 25-amino acid peptide that contains a disulfide bond, which contributes to its structural stability.[1] A variant, this compound-2, isolated from Africanized honeybee venom, also consists of 25 amino acid residues and possesses a secondary structure rich in strands and turns, stabilized by an intramolecular disulfide bridge.[4]
Reported Neurotoxic and Neurologically-Related Effects
While the direct molecular mechanisms of this compound's neurotoxicity remain largely uncharacterized, several in vivo observations and studies on a variant, this compound-2, provide insights into its potential neurological effects.
In Vivo Systemic Effects
High doses of this compound administered to murine models have been associated with observable effects on the central nervous system. While not directly lethal, these effects suggest an interaction with neurological pathways.
| Effect Observed | Dosage in Murine Models | Reference |
| Slight Sedation | 40 mg/kg | [5] |
| Sedation, Piloerection, Hypothermia | High Doses (unspecified) | [1] |
| More Significant Sedation | 80 mg/kg | [5] |
It is important to note that the LD50 (lethal dose, 50%) for isolated this compound has not been reported. The LD50 of whole bee venom in mice has been reported to range from 7 to 13.19 mg/kg via intraperitoneal injection, but this reflects the combined action of all venom components.[6]
Hyperalgesic and Edematogenic Effects of this compound-2
The most specific evidence for a neurologically-related effect of a this compound variant comes from the study of this compound-2. This peptide has been shown to induce dose-dependent hyperalgesia (increased sensitivity to pain) and edema (swelling) in animal models.[4] These effects are indicative of a pro-inflammatory action that directly involves the sensitization of nociceptive (pain-sensing) neurons.
| Biological Effect of this compound-2 | Observation |
| Hemolytic Activity | Not induced |
| Mast Cell Degranulation | Not induced |
| Chemotactic Activities | Not induced |
| Hyperalgesic Response | Potent and dose-related |
| Edematogenic Response | Potent and dose-related |
Mechanism of Action: The Lipoxygenase Pathway
The hyperalgesic and edematogenic effects of this compound-2 are mediated through the lipoxygenase pathway.[4] This was determined through experiments using inhibitors of the cyclooxygenase (COX) and lipoxygenase pathways.
-
Zileuton , a lipoxygenase inhibitor, partially blocked the hyperalgesia and decreased the edematogenic response induced by this compound-2.[4]
-
Indomethacin , a cyclooxygenase inhibitor, had no effect on these responses.[4]
-
Zafirlukast , a leukotriene receptor antagonist, blocked both the hyperalgesic and edematogenic effects of this compound-2.[4]
This indicates that this compound-2's pro-inflammatory and pain-inducing effects are not mediated by prostaglandins (B1171923) (products of the COX pathway) but rather by leukotrienes (products of the lipoxygenase pathway).
Signaling Pathway of this compound-2 Induced Hyperalgesia
Caption: Signaling pathway of this compound-2 induced hyperalgesia.
Other Biological Activities of this compound
Beyond its putative neurotoxic effects, this compound exhibits a range of other biological functions, primarily as a serine protease inhibitor and an antimicrobial peptide.
Serine Protease Inhibition
This compound, specifically the Acthis compound-1 variant from the Asiatic honeybee, has been shown to inhibit several serine proteases.[3]
| Target Protease | Activity |
| Plasmin | Inhibitory |
| Elastases (human neutrophil and porcine pancreatic) | Inhibitory |
| Microbial serine proteases | Inhibitory |
| Trypsin | Inhibitory |
| Chymotrypsin | Inhibitory |
This anti-protease activity underlies its anti-fibrinolytic effects, where it inhibits the plasmin-mediated degradation of fibrin.[3]
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against bacteria and fungi.[1][3] It has shown particular promise against multidrug-resistant (MDR) strains.
| Organism | Metric | Value | Reference |
| MDR Acinetobacter baumannii | MIC | 5 µg/mL | [1] |
| MDR Acinetobacter baumannii | MBC | 10 µg/mL | [1] |
Notably, this compound exhibits low hemolytic activity and maintains high mammalian cell viability at its effective antimicrobial concentrations, suggesting a favorable therapeutic window for this application.[1]
Experimental Protocols
Assessment of Hyperalgesia (Paw Pressure Test)
This protocol is adapted from the methodology used to assess the effects of this compound-2.[4]
-
Animal Model: Male Swiss mice (20-25 g).
-
Acclimatization: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water for at least 24 hours before the experiment.
-
Drug Administration:
-
This compound-2 (or vehicle control) is administered via intraplantar injection into the right hind paw.
-
Inhibitors (Zileuton, Indomethacin) or antagonists (Zafirlukast) are administered systemically (e.g., intraperitoneally) at a specified time before the this compound-2 injection.
-
-
Measurement of Nociceptive Threshold:
-
A pressure-application device with a polypropylene (B1209903) tip (e.g., an analgesymeter) is used to apply increasing pressure to the dorsal surface of the injected paw.
-
The pressure required to elicit a paw withdrawal reflex is recorded as the nociceptive threshold.
-
Measurements are taken at baseline (before injections) and at various time points after this compound-2 administration (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The change in paw withdrawal threshold is calculated and compared between treatment groups. A significant decrease in the threshold indicates hyperalgesia.
Assessment of Edema (Paw Volume Measurement)
This protocol is performed in conjunction with the hyperalgesia assessment.[4]
-
Animal Model and Drug Administration: As described above.
-
Measurement of Paw Volume:
-
A plethysmometer is used to measure the volume of the injected paw.
-
Measurements are taken at baseline and at the same time points as the hyperalgesia measurements.
-
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.
Workflow for Assessing this compound-2's Inflammatory Mechanism
Caption: Experimental workflow to elucidate the inflammatory mechanism of this compound-2.
Future Directions and Conclusion
The designation of this compound as a "neurotoxin" in much of the literature appears to be based more on its presence in a neurotoxic cocktail (bee venom) and its systemic effects at high doses rather than on specific, mechanistic studies of its interaction with the nervous system. The work on this compound-2 provides a solid foundation for its role in nociception via the lipoxygenase pathway, a mechanism that bridges inflammation and neuronal sensitization.
For drug development professionals and researchers, this compound presents a molecule with dual potential. Its well-documented antimicrobial and anti-inflammatory (as a protease inhibitor) properties are of significant interest. However, to fully understand its profile, particularly for any systemic application, a more profound investigation into its direct effects on neurons is imperative.
Future research should focus on:
-
Electrophysiological studies: Assessing the effect of this compound on the firing properties of cultured neurons and on specific ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) using patch-clamp techniques.
-
Receptor binding assays: Determining if this compound binds to any known neuronal receptors.
-
In vitro neurotoxicity assays: Quantifying the effects of this compound on neuronal viability and neurite outgrowth.
-
Blood-brain barrier permeability: Investigating whether this compound can cross the blood-brain barrier, which is crucial for understanding its potential central nervous system effects.
References
- 1. Using Electrophysiology to Study Synaptic and Extrasynaptic Ionotropic Receptors in Hippocampal Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability of the blood-brain barrier to neuropeptides: the case for penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of neurotransmitter release coming into focus - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Secapin: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secapin is a 25-amino acid peptide component of bee venom, first identified several decades ago. While initially recognized for its neurotoxic properties, recent research has illuminated its potent antimicrobial activities.[1] This technical guide provides an in-depth overview of the antimicrobial properties of this compound, including its spectrum of activity, mechanism of action, and relevant experimental protocols. The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to conventional antibiotic therapies, making the exploration of novel antimicrobial agents like this compound a critical area of research.[2]
Antimicrobial Spectrum and Potency
This compound has demonstrated significant antimicrobial activity against a range of microorganisms, including multidrug-resistant bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antimicrobial Activity Data
The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its analogue, Acthis compound-1, from the Asiatic honeybee (Apis cerana).
| Peptide | Microorganism | Strain | MIC | MBC | MIC₅₀ | Reference(s) |
| This compound | Acinetobacter baumannii | Multidrug-Resistant | 5 µg/mL | 10 µg/mL | - | [2] |
| Acthis compound-1 | Paenibacillus larvae | - | - | - | 11.13 µM |
Note: Further research is required to establish a broader spectrum of MIC and MBC values for this compound against other clinically relevant pathogens.
A study on a synthetic version of Acthis compound-1, identical to the mature peptide, showed it to have the highest anti-microbial activity against various bacteria and fungi compared to other synthetic variants.[3]
Mechanism of Action
The antimicrobial action of this compound is believed to be multifactorial, primarily involving direct interaction with the microbial cell membrane and inhibition of essential enzymes.
Membrane Permeabilization
Like many antimicrobial peptides (AMPs), this compound's chemical properties are thought to facilitate its interaction with negatively charged molecules on the bacterial surface. This interaction leads to efficient membrane penetration, disruption of membrane integrity, and subsequent cell death. This direct action on the cell membrane is a key advantage, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
Serine Protease Inhibition
Acthis compound-1, a variant from the Asiatic honeybee, has been identified as a serine protease inhibitor-like peptide.[4] It exhibits inhibitory effects against microbial serine proteases, which are crucial for bacterial survival and virulence.[4] By inhibiting these proteases, this compound can disrupt essential physiological processes in bacteria, leading to their demise. The antimicrobial action of serine protease inhibitors can occur through several mechanisms, including direct killing by attacking membrane proteins, generating other antimicrobial peptides from host proteins, or inactivating bacterial virulence factors.[1]
Anti-Biofilm Activity
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated notable efficacy in both preventing the formation of and eradicating established biofilms of MDR A. baumannii. At its MBC (10 µg/mL), this compound inhibited biofilm formation by over 75%.[2] Furthermore, it was capable of eradicating 53.19% of established biofilms at the same concentration.[2]
Safety Profile: Hemolytic Activity
A crucial aspect of developing new antimicrobial agents is ensuring their safety for mammalian cells. This compound has shown a favorable safety profile with minimal hemolytic activity. At its MIC and MBC against A. baumannii, this compound exhibited almost no hemolysis.[2] This low toxicity to human red blood cells suggests a therapeutic window for its potential application.[2] A synthetic version of Acthis compound-1 also demonstrated a lack of cytotoxicity.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (bacteria without this compound) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Time-Kill Kinetic Assay
Objective: To assess the rate at which this compound kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile broth
-
Agar (B569324) plates
-
Incubator
Procedure:
-
Culture Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure: The bacterial suspension is incubated with different concentrations of this compound. A control with no peptide is also included.
-
Sampling: Aliquots are removed at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Plating: Serial dilutions of the aliquots are plated on agar plates.
-
Incubation and Counting: Plates are incubated, and the number of colonies is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration.
Hemolytic Activity Assay
Objective: To evaluate the cytotoxicity of this compound against mammalian red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
Triton X-100 (positive control for 100% hemolysis)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: RBCs are washed multiple times with PBS by centrifugation and resuspended to a final concentration of 4-8% (v/v).
-
Incubation: The RBC suspension is incubated with different concentrations of this compound for a specified time (e.g., 1 hour) at 37°C. PBS is used as a negative control, and Triton X-100 as a positive control.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 450 nm).
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion and Future Directions
This compound represents a promising candidate for the development of new antimicrobial therapies, particularly against multidrug-resistant bacteria. Its dual mechanism of action, involving membrane disruption and serine protease inhibition, may reduce the likelihood of resistance development. The favorable safety profile observed in preliminary studies further enhances its therapeutic potential.
Future research should focus on:
-
Elucidating the full spectrum of this compound's antimicrobial activity against a wider range of clinically relevant pathogens.
-
Investigating the precise molecular interactions involved in its membrane permeabilization and serine protease inhibition activities.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of infection.
-
Exploring synergistic effects with existing antibiotics to combat resistant infections.
The continued investigation of this compound and other bee venom peptides could provide valuable new tools in the ongoing battle against infectious diseases.
References
- 1. Neutrophil serine proteases in antibacterial defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Secapin: A Technical Guide to its Anti-Biofilm Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-biofilm properties of Secapin, a peptide derived from bee venom. This compound has demonstrated significant potential as a therapeutic agent against multidrug-resistant bacteria, primarily through its ability to inhibit biofilm formation and eradicate established biofilms. This document consolidates the current quantitative data, details the experimental methodologies used to assess its efficacy, and visualizes the experimental workflow and potential mechanisms of action.
Quantitative Assessment of Anti-Biofilm Activity
This compound has shown potent, concentration-dependent anti-biofilm activity against multidrug-resistant (MDR) Acinetobacter baumannii. Its efficacy in both preventing the formation of new biofilms and eradicating pre-formed biofilms has been quantitatively evaluated.
Summary of Quantitative Data
The following table summarizes the key quantitative metrics of this compound's activity against MDR A. baumannii.
| Parameter | Concentration | Result | Reference Organism |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | - | MDR A. baumannii |
| Minimum Bactericidal Concentration (MBC) | 10 µg/mL | - | MDR A. baumannii |
| Biofilm Formation Inhibition | 2.5 µg/mL | Minimal Inhibition | MDR A. baumannii |
| 5 µg/mL (MIC) | 61.59% Inhibition | MDR A. baumannii | |
| 10 µg/mL (MBC) | 76.29% Inhibition | MDR A. baumannii | |
| Pre-formed Biofilm Eradication | 5 µg/mL (MIC) | 35.62% Eradication | MDR A. baumannii |
| 10 µg/mL (MBC) | 53.19% Eradication | MDR A. baumannii | |
| Hemolytic Activity | up to 100 µg/mL | No Hemolytic Activity | Human Red Blood Cells |
| 500 µg/mL | 31.50% Hemolysis | Human Red Blood Cells | |
| Cytotoxicity | up to 100 µg/mL | Preserved Mammalian Cell Viability | Mammalian Cells |
Experimental Protocols
The following sections detail the methodologies employed to determine the anti-biofilm activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial activity of this compound was determined using standard microbroth dilution protocols.[1]
-
Bacterial Preparation: A suspension of MDR A. baumannii is prepared and adjusted to a concentration of 0.5 McFarland standard.
-
Peptide Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted peptide.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that visibly inhibits bacterial growth.[1]
-
MBC Determination: An aliquot from the wells with no visible growth is sub-cultured onto an appropriate agar (B569324) medium. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[1]
Biofilm Formation Inhibition Assay
This assay quantifies the ability of this compound to prevent the formation of biofilms.[1]
-
Preparation: A bacterial suspension and serial dilutions of this compound are prepared as described for the MIC assay.
-
Incubation: The bacterial suspension is incubated with varying concentrations of this compound in a 96-well plate to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by washing the wells.
-
Staining: The remaining adherent biofilm is stained with a solution of crystal violet (typically 0.1%).
-
Quantification: The crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured using a microplate reader. The percentage of inhibition is calculated relative to a control group without this compound.[1]
Pre-formed Biofilm Eradication Assay
This assay assesses the efficacy of this compound in destroying established biofilms.[1]
-
Biofilm Formation: MDR A. baumannii is allowed to form a mature biofilm in a 96-well plate over a specified period (e.g., 24 hours).
-
Treatment: The planktonic bacteria are removed, and the pre-formed biofilms are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a further period to allow the peptide to act on the biofilm.
-
Washing, Staining, and Quantification: The wells are washed, stained with crystal violet, and quantified as described in the biofilm formation inhibition assay. The percentage of eradication is calculated relative to an untreated control biofilm.[1]
Visualizations
Experimental Workflow for Anti-Biofilm Assays
References
Secapin: A Potent Serine Protease Inhibitor from Bee Venom
An In-depth Technical Guide for Researchers and Drug Development Professionals
[December 20, 2025]
Abstract
Secapin, a peptide component of bee venom, has emerged as a molecule of significant interest within the scientific community. Initially recognized for its neurotoxic properties, recent research has unveiled its potent inhibitory activity against a range of serine proteases. This technical guide provides a comprehensive overview of this compound, with a particular focus on Acthis compound-1 from the Asiatic honeybee (Apis cerana), a variant demonstrating pronounced anti-fibrinolytic and anti-elastolytic activities. This document details the biochemical properties, mechanism of action, and potential therapeutic applications of this compound as a serine protease inhibitor. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity.[1] The dysregulation of serine protease activity is implicated in a variety of pathological conditions, making them attractive targets for therapeutic intervention.[2] Nature has evolved a vast arsenal (B13267) of protease inhibitors, with bee venom being a rich source of bioactive peptides.[3] Among these, this compound has been identified as a promising serine protease inhibitor.[3][4]
This guide focuses on the technical aspects of this compound's function as a serine protease inhibitor, summarizing the available data, providing detailed experimental methodologies, and visualizing key pathways and workflows to facilitate further research and development in this area.
Biochemical Properties of this compound
This compound is a relatively small peptide, and its properties can vary slightly between different bee species. The most studied variant in the context of serine protease inhibition is Acthis compound-1 from the Asiatic honeybee (Apis cerana).
| Property | Value / Description | Reference |
| Source | Asiatic honeybee (Apis cerana) venom | [3] |
| Target Proteases | Plasmin, Human Neutrophil Elastase, Porcine Pancreatic Elastase, Trypsin, Chymotrypsin, Microbial Serine Proteases | [3] |
| Biological Activity | Anti-fibrinolytic, Anti-elastolytic, Antimicrobial | [3][4] |
Note: Despite extensive literature searches, specific quantitative data for the inhibition of serine proteases by Acthis compound-1, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), were not available in the public domain at the time of this writing. The inhibitory effects have been qualitatively described.[3]
Mechanism of Action
While the precise mechanism of this compound's inhibition of serine proteases has not been elucidated in atomic detail, it is hypothesized to function as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the target protease, thereby preventing substrate binding and/or catalysis. The irreversible nature of some serine protease inhibitors, known as suicide inhibitors, involves the formation of a stable covalent bond with the enzyme.[5][6][7] It is plausible that this compound employs a similar "suicide substrate" mechanism, where the protease initiates the cleavage of this compound, leading to a conformational change in the inhibitor that irreversibly traps the enzyme.
Visualizing the Suicide Inhibition Mechanism
The following diagram illustrates the general mechanism of suicide inhibition, which may be applicable to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a serine protease inhibitor.
Purification of Acthis compound-1 from Apis cerana Venom
This protocol is adapted from methods used for the purification of other bee venom peptides and can be optimized for Acthis compound-1.[4][8]
Objective: To isolate and purify Acthis compound-1 from crude Apis cerana venom.
Materials:
-
Crude Apis cerana venom
-
Deionized water
-
Centrifuge
-
0.2 µm microfilter
-
Fast Protein Liquid Chromatography (FPLC) system
-
Strong cation exchange column (e.g., HiTrap SP HP)
-
Elution buffers with a salt gradient (e.g., sodium phosphate (B84403) buffer with increasing NaCl concentrations)
-
SDS-PAGE equipment and reagents
-
Protein concentration assay reagents (e.g., Lowry or Bradford assay)
Procedure:
-
Solubilization: Dissolve crude bee venom in deionized water.
-
Clarification: Centrifuge the solution at 3000 rpm for 20 minutes to pellet insoluble impurities.[4]
-
Filtration: Filter the supernatant through a 0.2 µm microfilter to remove smaller debris.[4]
-
FPLC Purification:
-
Equilibrate the strong cation exchange column with the starting elution buffer (low salt concentration).
-
Load the filtered venom solution onto the column.
-
Elute the bound peptides using a linear or stepwise gradient of increasing salt concentration.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify those containing a peptide of the expected molecular weight for this compound.
-
Perform a serine protease inhibition assay (see Protocol 4.2) on the fractions to identify those with inhibitory activity.
-
-
Pooling and Concentration: Pool the active, pure fractions and determine the protein concentration.
Serine Protease Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of this compound against various serine proteases.[9][10]
Objective: To determine the inhibitory effect of this compound on the activity of a target serine protease.
Materials:
-
Purified Acthis compound-1
-
Target serine protease (e.g., trypsin, elastase, plasmin)
-
Chromogenic or fluorogenic substrate specific to the target protease
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of Acthis compound-1 in assay buffer.
-
Prepare a working solution of the target serine protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of Acthis compound-1 to the wells.
-
Include control wells with assay buffer instead of the inhibitor.
-
Add the serine protease solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
If sufficient data is collected, calculate the IC50 value.
-
Signaling Pathways and Logical Relationships
This compound's ability to inhibit key serine proteases suggests its potential to modulate critical signaling cascades.
Potential Impact on the Blood Coagulation Cascade
The blood coagulation cascade is a prime example of a physiological process tightly regulated by serine proteases.[1][11] By inhibiting plasmin, a key enzyme in fibrinolysis (the breakdown of blood clots), this compound could potentially shift the hemostatic balance towards a pro-coagulant state.[3]
References
- 1. Serpin targets in hemostasis/kinin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Antibacterial Activity of Honey Bee Venom Bioactive from Apis cerana [ijtech.eng.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Purification of Melittin Derived from Apis mellifera Bee Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 11. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Fibrinolytic Potential of Secapin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the anti-fibrinolytic properties of Secapin, a peptide component of bee venom. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, details relevant experimental methodologies, and presents its potential as a therapeutic agent.
Executive Summary
Fibrinolysis is a critical physiological process for the removal of fibrin (B1330869) clots, ensuring blood vessel patency after tissue repair. Dysregulation of this process can lead to severe thromboembolic or hemorrhagic disorders. Recent scientific investigations have highlighted the potential of natural peptides in modulating fibrinolysis. Among these, this compound, a component of bee venom, has emerged as a noteworthy inhibitor of this pathway. Specifically, the Acthis compound-1 peptide from the Asiatic honeybee (Apis cerana) has been identified as a potent anti-fibrinolytic agent[1][2][3]. This document elucidates the mechanism of this compound's anti-fibrinolytic effects, which is primarily attributed to its direct inhibition of plasmin, the key enzyme in the fibrinolytic cascade[1][2].
The Fibrinolytic Pathway and this compound's Point of Intervention
The fibrinolytic system is a cascade of enzymatic reactions that culminates in the degradation of fibrin clots. The central enzyme in this process is plasmin, a serine protease that is generated from its inactive zymogen form, plasminogen. This activation is primarily mediated by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Once activated, plasmin cleaves the fibrin mesh into soluble fibrin degradation products (FDPs), leading to clot dissolution.
This compound exerts its anti-fibrinolytic effect by directly targeting and inhibiting plasmin[1][2]. By functioning as a serine protease inhibitor, this compound prevents plasmin from degrading fibrin, thereby stabilizing the clot and inhibiting its breakdown[1]. The precise molecular interactions and the allosteric or competitive nature of this inhibition are areas of ongoing research.
Figure 1: Mechanism of this compound's Anti-Fibrinolytic Action.
Quantitative Data on this compound's Anti-Fibrinolytic Effects
The primary research on Acthis compound-1 has demonstrated its inhibitory effect on plasmin, which consequently prevents fibrin degradation[1]. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for the interaction between Acthis compound-1 and plasmin, are not publicly available in the reviewed literature. The acquisition of these values is a critical next step in fully characterizing the potency and therapeutic potential of this compound as an anti-fibrinolytic agent.
Table 1: Summary of Quantitative Anti-Fibrinolytic Data for this compound
| Parameter | Value | Reference |
| IC50 (Plasmin Inhibition) | Not Reported | [1] |
| Ki (Plasmin Inhibition) | Not Reported | [1] |
| Fibrinolysis Inhibition (%) | Not Reported | [1] |
Key Experimental Protocols
The investigation of the anti-fibrinolytic properties of this compound involves several key experimental procedures. The following sections detail the generalized protocols for the expression of recombinant this compound and the assays used to evaluate its anti-fibrinolytic activity.
Recombinant this compound Expression and Purification
To obtain sufficient quantities of pure this compound for functional assays, recombinant expression is often employed. The study by Lee et al. (2016) utilized a baculovirus expression system in insect cells to produce the mature Acthis compound-1 peptide[1].
Figure 2: Workflow for Recombinant this compound Production.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding the mature this compound peptide is synthesized and cloned into a baculovirus transfer vector.
-
Cell Culture and Transfection: Insect cells (e.g., Sf9 or High Five™) are cultured and co-transfected with the transfer vector and linearized baculovirus DNA.
-
Virus Amplification: Recombinant baculovirus is harvested from the supernatant and amplified by infecting fresh insect cell cultures.
-
Protein Expression: A large-scale culture of insect cells is infected with the high-titer recombinant baculovirus to express the this compound peptide.
-
Purification: The expressed this compound is purified from the cell lysate or culture medium using chromatographic techniques, such as affinity and reverse-phase chromatography.
Plasmin Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of plasmin using a chromogenic substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing a known concentration of plasmin and a specific chromogenic substrate for plasmin is prepared in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of purified recombinant this compound are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Absorbance Reading: The change in absorbance over time is measured using a spectrophotometer. The rate of substrate cleavage is proportional to the plasmin activity.
-
Data Analysis: The percentage of plasmin inhibition is calculated for each this compound concentration, and the IC50 value is determined.
Fibrin Plate Assay
This assay provides a qualitative and semi-quantitative assessment of the overall anti-fibrinolytic activity of this compound by measuring its ability to prevent the lysis of a fibrin clot.
Protocol:
-
Fibrin Plate Preparation: A solution of fibrinogen is mixed with thrombin in a petri dish to form a fibrin clot.
-
Sample Application: Wells are created in the fibrin plate, and different concentrations of this compound, mixed with plasmin, are added to the wells. A positive control (plasmin alone) and a negative control (buffer) are also included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).
-
Zone of Lysis Measurement: The diameter of the clear zone of lysis around each well is measured. A smaller zone of lysis in the presence of this compound indicates anti-fibrinolytic activity.
Fibrin Degradation Assay (SDS-PAGE)
This assay visualizes the inhibitory effect of this compound on the breakdown of fibrin by plasmin.
Protocol:
-
Fibrin Clot Formation: A fibrin clot is formed by incubating fibrinogen with thrombin.
-
Reaction Setup: The fibrin clot is incubated with plasmin in the presence and absence of this compound.
-
Sample Collection: Aliquots are taken from the reaction mixtures at different time points.
-
SDS-PAGE Analysis: The samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins based on their molecular weight.
-
Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the fibrin and its degradation products. A reduction in the appearance of FDPs in the presence of this compound confirms its anti-fibrinolytic activity.
Conclusion and Future Directions
This compound, a peptide from bee venom, demonstrates significant anti-fibrinolytic properties through the direct inhibition of plasmin. This technical guide has outlined the mechanism of action of this compound and provided a framework of experimental protocols for its investigation. While the qualitative effects are established, a critical need remains for the determination of quantitative parameters such as IC50 and Ki values to fully assess its potency. Further research should also focus on in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for conditions characterized by excessive fibrinolysis. The development of synthetic this compound analogs could also offer opportunities to enhance its stability and specificity, paving the way for novel drug development in the field of hemostasis and thrombosis.
References
- 1. Quantitative comparison of fibrin degradation with plasmin, miniplasmin, neurophil leukocyte elastase and cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathway of fibrinogen by plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Fibrin Degradation with Plasmin, Miniplasmin, Neurophil Leukocyte Elastase and Cathepsin G | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Anti-Elastolytic Properties of Secapin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide is compiled from publicly available research abstracts and general scientific literature. The full text of the primary study by Lee et al. (2016) detailing the anti-elastolytic properties of Secapin was not accessible. Therefore, specific quantitative data (e.g., IC50 values) and the precise experimental protocols from this key study are not included. The information on the mechanism of action is based on the general principles of serine protease inhibition, as specific signaling pathways for this compound's anti-elastolytic activity have not been detailed in the available literature.
Introduction
This compound is a peptide component of bee venom that has been shown to possess a range of biological activities.[1] Among these, its anti-elastolytic properties present a significant area of interest for therapeutic development, particularly in conditions characterized by excessive elastase activity. Elastases, a class of serine proteases, are responsible for the breakdown of elastin, a critical protein for the elasticity of connective tissues. Unregulated elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain skin aging processes.
Research has identified this compound from the Asiatic honeybee (Apis cerana), specifically the recombinant mature peptide Acthis compound-1, as an inhibitor of elastases.[1] This peptide functions as a serine protease inhibitor-like molecule, suggesting a potential mechanism for its anti-elastolytic effects.[1] This guide provides a summary of the known anti-elastolytic properties of this compound and presents generalized experimental protocols for assessing such activity.
Quantitative Data on Elastase Inhibition
The primary research available indicates that Acthis compound-1 inhibits both human neutrophil elastase and porcine pancreatic elastase.[1] However, specific quantitative metrics of this inhibition, such as the half-maximal inhibitory concentration (IC50), were not available in the reviewed literature abstracts. The data is therefore presented qualitatively in Table 1.
Table 1: Summary of the Anti-Elastolytic Activity of Acthis compound-1
| Target Enzyme | Source Organism | Inhibitory Activity | Quantitative Data (e.g., IC50) | Reference |
| Neutrophil Elastase | Human | Demonstrated | Not Available | [1] |
| Pancreatic Elastase | Porcine | Demonstrated | Not Available | [1] |
Experimental Protocols for Elastase Inhibition Assays
The following sections describe a generalized methodology for determining the anti-elastolytic activity of a compound like this compound. This protocol is based on common chromogenic assays for elastase activity and is intended to be representative. The precise parameters of the experiments conducted by Lee et al. (2016) may have varied.
Principle of the Assay
The anti-elastolytic activity is determined by measuring the ability of the inhibitor (this compound) to reduce the enzymatic activity of elastase on a specific chromogenic substrate. In the presence of elastase, the substrate is cleaved, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at a specific wavelength. The reduction in color development in the presence of the inhibitor is proportional to its inhibitory activity.
Materials and Reagents
-
Enzymes:
-
Human Neutrophil Elastase (HNE)
-
Porcine Pancreatic Elastase (PPE)
-
-
Substrate:
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (for PPE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (for HNE)
-
-
Inhibitor:
-
This compound (Acthis compound-1)
-
-
Buffer:
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
-
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
-
-
Other:
-
96-well microplates
-
Pipettes and tips
-
Deionized water
-
Experimental Workflow
The general workflow for an elastase inhibition assay is depicted in the following diagram.
Caption: Generalized workflow for an in vitro elastase inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the Tris-HCl buffer to the desired concentration and pH.
-
Dissolve the elastase enzyme (HNE or PPE) in the buffer to a working concentration.
-
Dissolve the appropriate chromogenic substrate in the buffer to a working concentration.
-
Prepare a stock solution of this compound and create a series of dilutions to be tested.
-
-
Assay Protocol:
-
In a 96-well microplate, add a defined volume of the Tris-HCl buffer to each well.
-
Add a specific volume of each this compound dilution to the respective test wells. For control wells, add buffer instead of the inhibitor.
-
Add a defined volume of the elastase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405-410 nm over a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of elastase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the elastase activity, from the dose-response curve.
-
Mechanism of Action: Serine Protease Inhibition
While the specific signaling pathways of this compound's interaction with elastase are not elucidated in the available literature, the description of Acthis compound-1 as a "serine protease inhibitor-like peptide" suggests it may follow a mechanism common to other serine protease inhibitors.[1] Elastase is a serine protease, characterized by a key serine residue in its active site that is crucial for its catalytic activity.
The general mechanism of inhibition of a serine protease by an inhibitor is illustrated below.
Caption: Simplified diagram of serine protease inhibition.
In this mechanism, the inhibitor molecule binds to the active site of the serine protease. This binding can be reversible or irreversible. In the case of many natural peptide inhibitors, a stable complex is formed between the enzyme and the inhibitor, which prevents the substrate from accessing the active site. This blockage of the active site effectively inhibits the catalytic activity of the protease, preventing the degradation of its target proteins, such as elastin.
Conclusion
This compound, a peptide from bee venom, has demonstrated inhibitory activity against both human neutrophil elastase and porcine pancreatic elastase.[1] This anti-elastolytic property positions this compound as a potential candidate for further investigation in the development of therapeutics for elastase-mediated pathologies. Further research is required to elucidate the precise mechanism of inhibition, determine quantitative inhibitory constants (e.g., IC50 values), and evaluate its efficacy and safety in preclinical and clinical models. The generalized protocols provided in this guide offer a framework for the continued investigation of this compound and other potential elastase inhibitors.
References
An In-depth Technical Guide to the Hyperalgesic Effects of Secapin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin-2 is a 25-amino acid peptide isolated from the venom of the Africanized honeybee, Apis mellifera.[1][2] While bee venom is a complex mixture of enzymes, biogenic amines, and peptides known to cause inflammation and pain, individual components possess distinct biological activities.[1][2][3] Unlike well-known venom peptides such as Melittin or Apamin, this compound-2 exhibits a specific and potent ability to induce dose-dependent hyperalgesia (an increased sensitivity to pain) and edema (swelling) without many of the other cytotoxic effects associated with bee venom.[1][2][3] This makes this compound-2 a valuable pharmacological tool for investigating specific pain pathways, particularly those related to lipid mediators. This document provides a comprehensive technical overview of the hyperalgesic effects of this compound-2, its mechanism of action, and the experimental protocols used to characterize it.
Core Biological Profile
A key characteristic of this compound-2 is its targeted biological activity. While it is a potent inducer of pain and inflammation, it is notably devoid of other common venom-related effects.
Table 1: Biological Activities of this compound-2
| Biological Activity | Result | Citation |
| Hyperalgesia (Pain) | Potent, dose-related induction | [1][2] |
| Edema (Inflammation) | Potent, dose-related induction | [1][2] |
| Hemolytic Activity | Not induced | [1][2][3] |
| Mast Cell Degranulation | Not induced | [1][2][3] |
| Chemotactic Activity | Not induced | [1][2][3] |
This specific profile distinguishes this compound-2 from other venom components and suggests a precise mechanism of action that does not involve widespread cell lysis or mast cell-mediated histamine (B1213489) release, which are common contributors to venom-induced pain.[4][5]
Mechanism of Action: The Lipoxygenase Pathway
Pharmacological studies have elucidated that the pro-inflammatory and hyperalgesic effects of this compound-2 are mediated through the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.[1][2] Conversely, the cyclooxygenase (COX) pathway, which produces prostanoids, does not appear to be involved in the peptide's effects.[1][2]
Caption: Signaling pathway of this compound-2-induced hyperalgesia and edema.
Pharmacological Inhibition Data
The involvement of the lipoxygenase pathway was confirmed using specific inhibitors. The results demonstrate that blocking leukotriene synthesis or their receptors effectively mitigates the effects of this compound-2.
Table 2: Effect of Inhibitors on this compound-2 Induced Hyperalgesia and Edema
| Inhibitor | Target Pathway | Effect on Hyperalgesia | Effect on Edema | Citation |
| Indomethacin | Cyclooxygenase (COX) | No interference | No interference | [1][2] |
| Zileuton | Lipoxygenase (LOX) | Partially blocked | Decreased response | [1][2] |
| Zafirlukast | Leukotriene Receptors | Blocked | Blocked | [1][2] |
Experimental Protocols
The characterization of this compound-2's hyperalgesic effects relies on established animal models of pain and inflammation.[6]
Animal Model and Reagents
-
Animals: Male Swiss mice (or similar rodent models) are typically used.[7] Animals are housed under controlled temperature and light-dark cycles with free access to food and water.
-
Reagents:
-
This compound-2 (isolated from Apis mellifera venom) dissolved in sterile saline.
-
Vehicle control: Sterile saline (0.9% NaCl).
-
Inhibitors: Zileuton, Indomethacin, and Zafirlukast prepared in appropriate vehicles.
-
Hyperalgesia Assessment (Mechanical Nociception)
The primary method for quantifying mechanical hyperalgesia is by measuring the paw withdrawal threshold in response to a calibrated mechanical stimulus.[7]
-
Apparatus: An electronic von Frey apparatus, which consists of a handheld force transducer with a polypropylene (B1209903) tip.
-
Procedure:
-
Mice are placed in individual acrylic cages with a wire mesh floor and allowed to acclimate for at least 30 minutes.
-
A baseline nociceptive threshold is established by applying increasing pressure to the plantar surface of the hind paw with the von Frey filament. The force (in grams) that elicits a paw withdrawal reflex is recorded.
-
This compound-2, vehicle, or a combination of inhibitor and this compound-2 is administered via intraplantar injection (typically 20-50 µL) into the right hind paw.
-
Paw withdrawal thresholds are measured at multiple time points post-injection (e.g., 30 min, 1, 2, 4, 6, and 8 hours) to determine the onset and duration of hyperalgesia.[7] A reduction in the withdrawal threshold indicates hyperalgesia.
-
Edema Assessment
Paw edema is quantified by measuring the increase in paw volume or thickness.[7]
-
Apparatus: A digital caliper or a plethysmometer.
-
Procedure:
-
The thickness or volume of the hind paw is measured before any injections to establish a baseline.
-
Following intraplantar injection of this compound-2 or control substances, paw measurements are taken at the same time points as the hyperalgesia assessment.
-
The degree of edema is expressed as the change in paw thickness (in mm) or volume (in mL) relative to the baseline measurement.
-
Caption: Experimental workflow for assessing this compound-2 hyperalgesia and edema.
Conclusion and Implications for Drug Development
This compound-2 is a unique peptide that potently induces hyperalgesia and edema through the specific activation of the lipoxygenase pathway, leading to the production and action of leukotrienes.[1][2] Its lack of hemolytic and mast cell-degranulating activity makes it a refined tool for isolating and studying this particular inflammatory pain mechanism.[1][3] For researchers and drug development professionals, this compound-2 serves as a reliable and specific agonist to:
-
Investigate the role of leukotrienes in peripheral pain sensitization.
-
Screen novel anti-inflammatory and analgesic compounds that target the lipoxygenase pathway.
-
Develop and validate new models of inflammatory pain that are independent of COX pathway involvement.
Understanding the precise molecular actions of compounds like this compound-2 is critical for dissecting the complex signaling cascades that underlie pain and for identifying novel therapeutic targets to treat inflammatory pain conditions.
References
- 1. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of Mast Cells in the Pathophysiology of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cells: versatile gatekeepers of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Hyperalgesic and edematogenic effects of peptides isolated from the venoms of honeybee (Apis mellifera) and neotropical social wasps (Polybia paulista and Protonectarina sylveirae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Edematogenic Properties of Secapin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Secapin-2, a novel 25-amino-acid peptide isolated from the venom of the Africanized honeybee (Apis mellifera), has been identified as a potent agent in inducing localized inflammation.[1] Unlike many other venom components, its mechanism of action is highly specific, bypassing common inflammatory pathways such as mast cell degranulation and hemolysis.[1][2][3] This technical guide provides an in-depth analysis of the edematogenic (edema-forming) properties of this compound-2, summarizing the critical quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.
Core Mechanism of Action
This compound-2 induces a significant, dose-dependent edematogenic and hyperalgesic (pain-sensitizing) response.[1] The primary mechanism for these effects is the activation of the lipoxygenase pathway , leading to the production of lipid mediators known as leukotrienes.[1] Pharmacological studies have confirmed that inhibition of the lipoxygenase enzyme with Zileuton significantly decreases the edematogenic response.[1] Furthermore, blocking leukotriene receptors with Zafirlukast effectively blocks the edema, confirming that this compound-2's inflammatory effects are mediated by these specific signaling molecules.[1] Notably, the cyclooxygenase pathway, responsible for prostaglandin (B15479496) production, does not appear to be involved, as the inhibitor Indomethacin has no effect on the edema.[1]
Quantitative Analysis of Edematogenic Effects
The edematogenic response to this compound-2 has been quantified in murine models. The peptide, administered via intraplantar injection, induces a dose-dependent increase in paw thickness. The following table summarizes the peak effects observed at various doses.
| This compound-2 Dose (µ g/paw ) | Peak Edema (Approx. % Increase in Paw Thickness) | Time to Peak Effect (Minutes) | Duration of Significant Edema (Minutes) |
| 10 | ~45% | 30 - 60 | > 480 |
| 30 | ~60% | 30 - 60 | > 480 |
| 50 | >60% (Potent Edema) | Not specified | > 480 |
Data are estimated from graphical representations in Mourelle et al., Peptides, 2014.[2]
Signaling Pathway and Experimental Workflow
To clarify the molecular cascade and the experimental procedure used to characterize this compound-2, the following diagrams are provided.
References
A Technical Guide to the Natural Sources of Secapin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a minor peptide component found in the venom of honeybees, belonging to the genus Apis. While less abundant than other venom components like melittin (B549807) and phospholipase A2, this compound has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative presence in bee venom, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this intriguing peptide.
Natural Sources and Quantitative Analysis
The primary natural source of this compound is the venom of honeybees. It has been identified in the venom of several species, most notably the European honeybee (Apis mellifera) and the Asiatic honeybee (Apis cerana)[1][2]. This compound is considered a minor peptide in the complex mixture of bee venom, which is predominantly composed of melittin (40-60% of dry weight) and phospholipase A2 (10-12% of dry weight)[3][4].
The exact concentration of this compound can vary depending on factors such as the bee species, geographical location, and season[3]. While precise, universally accepted percentages of this compound in the dry weight of bee venom are not consistently reported across the literature, proteomic studies confirm its status as a less abundant component[5][6]. One study noted that worker bees of Apis mellifera contain significantly more this compound than queen bees[5].
The following table summarizes the typical composition of honeybee venom, providing context for the relative abundance of this compound.
| Component Group | Component | Percentage of Dry Venom Weight (%) | Bee Species |
| Peptides | Melittin | 40 - 60 | Apis mellifera, Apis cerana[3][7][8] |
| Apamin | 1 - 3 | Apis mellifera[3] | |
| Mast Cell Degranulating (MCD) Peptide | ~2 | Apis mellifera | |
| This compound | Minor Component | Apis mellifera, Apis cerana [4][8][9] | |
| Adolapin | Minor Component | Apis mellifera | |
| Tertiapin | Minor Component | Apis mellifera | |
| Enzymes | Phospholipase A2 (PLA2) | 10 - 12 | Apis mellifera[3] |
| Hyaluronidase | 1 - 3 | Apis mellifera[3] | |
| Acid Phosphomonoesterase | ~1 | Apis mellifera[3] | |
| α-glucosidase | ~0.6 | Apis mellifera[3] | |
| Biogenic Amines | Histamine | 0.5 - 2 | Apis mellifera |
| Dopamine | 0.1 - 1 | Apis mellifera | |
| Noradrenaline | 0.1 - 0.5 | Apis mellifera |
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of this compound from whole bee venom typically involves a multi-step chromatographic process. The following is a representative protocol synthesized from common methodologies for purifying peptides from bee venom.
Objective: To isolate and purify this compound from crude honeybee venom.
Materials:
-
Crude, lyophilized honeybee venom (Apis mellifera or Apis cerana)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18 MΩ·cm)
-
Sephadex G-50 gel filtration medium
-
C18 reverse-phase HPLC column (preparative and analytical)
-
Gel filtration chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lyophilizer (freeze-dryer)
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Crude Venom Preparation:
-
Dissolve 1 gram of lyophilized bee venom in 10 mL of 0.1 M ammonium acetate buffer (pH 4.5).
-
Vortex the solution until the venom is completely dissolved.
-
Centrifuge the solution at 10,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Step 1: Gel Filtration Chromatography (Size Exclusion)
-
Equilibrate a Sephadex G-50 column (e.g., 2.5 x 100 cm) with 0.1 M ammonium acetate buffer (pH 4.5) at a flow rate of 1 mL/min.
-
Load the filtered venom supernatant onto the column.
-
Elute the venom components with the same buffer at a flow rate of 1 mL/min.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Collect fractions of 5 mL. Based on the elution profile of known bee venom components, this compound, being a small peptide, is expected to elute in the later fractions.
-
Pool the fractions corresponding to the low molecular weight peptides.
-
Lyophilize the pooled fractions to concentrate the sample.
-
-
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Reconstitute the lyophilized sample from the gel filtration step in a minimal volume of mobile phase A (e.g., 0.1% TFA in water).
-
Equilibrate a preparative C18 RP-HPLC column with mobile phase A.
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% TFA in 90% acetonitrile). A typical gradient would be from 5% to 60% B over 60 minutes at a flow rate of 5 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions corresponding to the peaks in the chromatogram.
-
Analyze small aliquots of each fraction on an analytical C18 RP-HPLC column to assess purity.
-
Pool the fractions containing pure this compound.
-
Lyophilize the final purified sample and store at -20°C.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities [pubmed.ncbi.nlm.nih.gov]
- 3. Bee Venom: Composition and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Honeybee Venom Proteome Profile of Queens and Winter Bees as Determined by a Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of honeybee venom constituents by multiplatform metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Bioactivity Exerted by the Apis mellifera Bee Venom and Its Major Protein Melittin: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Properties of Apis mellifera’s Bee Venom | MDPI [mdpi.com]
- 9. Chemical, Cytotoxic, and Anti-Inflammatory Assessment of Honey Bee Venom from Apis mellifera intermissa - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Secapin in Bee Venom: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a minor yet significant peptide component of bee venom, first described decades ago. While often overshadowed by more abundant toxins like melittin (B549807) and apamin, recent research has unveiled its multifaceted physiological roles, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the known functions of this compound, its mechanisms of action, and detailed experimental protocols for its study.
Biochemical Properties and Isoforms
This compound is a small, 25-amino acid peptide characterized by an intramolecular disulfide bridge.[1] Its structure is rich in strands and turns.[1] A notable variant, this compound-2, has been isolated from the venom of Africanized honeybees (Apis mellifera), differing slightly in its amino acid sequence and, consequently, its physiological effects.[1] This guide will delineate the distinct roles of this compound (often referred to as Acthis compound-1 in literature from the Asiatic honeybee, Apis cerana) and its isoform, this compound-2.
Physiological Roles of this compound
The physiological activities of this compound are diverse, ranging from antimicrobial and enzyme-inhibiting properties to pro-inflammatory responses, depending on the isoform.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi.[2][3] Its mechanism of action is believed to involve interaction with negatively charged molecules on the microbial cell surface, leading to membrane penetration and disruption.[4]
Data Presentation: Antimicrobial Spectrum of this compound
| Microorganism | Type | Activity | Value (µg/mL) | Value (µM) | Reference |
| Acinetobacter baumannii (MDR) | Gram-negative bacteria | MIC | 5 | - | [4] |
| Acinetobacter baumannii (MDR) | Gram-negative bacteria | MBC | 10 | - | [4] |
| Paenibacillus larvae | Gram-positive bacteria | MIC50 | - | 11.13 | [5] |
MDR: Multidrug-resistant; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC50: Minimum Inhibitory Concentration for 50% of isolates.
Serine Protease Inhibition
Acthis compound-1 functions as a serine protease inhibitor, displaying inhibitory effects against a range of crucial enzymes involved in physiological and pathological processes.[2][3] While the inhibitory constants (Ki) and IC50 values are not extensively reported in the literature, its activity against these proteases is well-documented.
Data Presentation: Serine Protease Inhibition by Acthis compound-1
| Target Enzyme | Physiological Role | Inhibitory Effect | Quantitative Data | Reference |
| Plasmin | Fibrinolysis (clot dissolution) | Anti-fibrinolytic | Not widely reported | [2][3] |
| Elastase (human neutrophil & porcine pancreatic) | Inflammation, tissue remodeling | Anti-elastolytic | Not widely reported | [2][3] |
| Trypsin | Digestion, enzyme activation | Inhibitory | Not widely reported | [5] |
| Chymotrypsin | Digestion | Inhibitory | Not widely reported | [5] |
Pro-inflammatory and Hyperalgesic Effects of this compound-2
In contrast to the antimicrobial and anti-enzymatic properties of Acthis compound-1, this compound-2 induces potent dose-dependent hyperalgesia (increased sensitivity to pain) and edema (swelling).[1] This isoform does not cause hemolysis or mast cell degranulation.[1] Its pro-inflammatory effects are mediated through the lipoxygenase pathway, leading to the production of leukotrienes.[1]
Signaling Pathways and Mechanisms of Action
This compound-2 and the Lipoxygenase Pathway
This compound-2 triggers inflammation and pain by activating the lipoxygenase (LOX) pathway. This activation leads to the production of leukotrienes, which are potent inflammatory mediators. The effects of this compound-2 can be blocked by inhibitors of the lipoxygenase pathway, such as Zileuton, and by leukotriene receptor antagonists like Zafirlukast, but not by cyclooxygenase (COX) inhibitors like Indomethacin.[1]
Figure 1. Signaling pathway of this compound-2-induced inflammation and pain.
Experimental Protocols
Isolation and Purification of this compound from Bee Venom
This protocol describes a general workflow for the purification of this compound from crude bee venom using High-Performance Liquid Chromatography (HPLC).
Figure 2. General workflow for the purification of this compound from bee venom.
Methodology:
-
Preparation of Crude Venom: Dissolve crude bee venom in 0.1% trifluoroacetic acid (TFA) in deionized water.
-
Clarification: Centrifuge the solution to pellet insoluble material, and filter the supernatant through a 0.22 µm filter.
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 100% A to 60% B over 60 minutes is a common starting point.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram.
-
Analysis and Verification: Analyze the collected fractions by SDS-PAGE to estimate purity and molecular weight, and by mass spectrometry to confirm the identity of this compound.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a powder.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Serine Protease Inhibition Assay
This is a general protocol for measuring the inhibition of a serine protease (e.g., plasmin, elastase) by this compound using a chromogenic substrate.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and salt concentrations for the specific enzyme.
-
Enzyme Solution: Prepare a stock solution of the target serine protease in the assay buffer.
-
Substrate Solution: Prepare a stock solution of a chromogenic substrate specific for the enzyme (e.g., S-2251 for plasmin).
-
Inhibitor (this compound) Solutions: Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the this compound solution at various concentrations, and the enzyme solution.
-
Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound, a once-overlooked component of bee venom, is now emerging as a peptide with significant and diverse physiological activities. Its antimicrobial and anti-protease functions, coupled with the pro-inflammatory and hyperalgesic effects of its isoform, this compound-2, highlight its potential as a lead compound for the development of new therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating biology of this compound and unlock its therapeutic potential. Further research is warranted to elucidate the precise molecular mechanisms underlying its various activities and to explore its efficacy in in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Cecropin-4 Derived Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Secapin: Application Notes and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin, a small peptide component of bee venom, is emerging as a molecule of significant interest in biomedical research. Initially identified as a minor component of bee venom, recent studies have revealed its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Unlike the more extensively studied bee venom peptide, melittin, this compound appears to exhibit a more favorable safety profile, making it an attractive candidate for therapeutic development.
These application notes provide a comprehensive overview of the experimental protocols used to characterize the biological activities of this compound. The detailed methodologies, data presentation, and visual workflows are intended to serve as a valuable resource for researchers investigating this promising peptide.
Antimicrobial Activity of this compound
This compound has demonstrated potent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. Its mechanism of action is believed to involve the disruption of bacterial cell membranes.
Quantitative Data Summary
The following table summarizes the antimicrobial efficacy of this compound against various microorganisms.
| Microorganism | Assay Type | Endpoint | This compound Concentration | Reference |
| Acinetobacter baumannii (MDR) | Broth Microdilution | MIC | 5 µg/mL | [1] |
| Acinetobacter baumannii (MDR) | Broth Microdilution | MBC | 10 µg/mL | [1] |
| Gram-positive bacteria | Not specified | Antimicrobial activity | Not specified | [2] |
| Gram-negative bacteria | Not specified | Antimicrobial activity | Not specified | [2] |
| Fungi | Not specified | Antimicrobial activity | Not specified | [2] |
MDR: Multidrug-Resistant, MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration.
Experimental Protocols
This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against a bacterial strain, such as Acinetobacter baumannii.
Materials:
-
This compound (lyophilized powder)
-
Target bacterial strain (e.g., A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water to create a stock solution of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the target bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL of the culture onto Mueller-Hinton agar (B569324) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
This protocol uses the fluorescent dye Propidium Iodide (PI) to assess the ability of this compound to permeabilize bacterial membranes.
Materials:
-
This compound
-
Target bacterial strain
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD600 of 0.5.
-
-
Assay:
-
In a black 96-well plate, add the bacterial suspension.
-
Add PI to a final concentration of 10 µg/mL.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (bacteria with PI but no this compound).
-
-
Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm). An increase in fluorescence indicates membrane permeabilization, allowing PI to enter the cell and bind to DNA.
-
Experimental Workflow
Caption: Workflow for determining the antimicrobial activity of this compound.
Anti-inflammatory Activity of this compound
This compound-2, a variant of this compound, has been shown to induce inflammatory responses, specifically pain (hyperalgesia) and swelling (edema), through the lipoxygenase (LOX) pathway.[3] Understanding this mechanism is crucial for developing this compound-based therapeutics with controlled inflammatory effects.
Signaling Pathway
The pro-inflammatory effects of this compound-2 are mediated by the lipoxygenase pathway, which is involved in the metabolism of arachidonic acid into leukotrienes, potent inflammatory mediators.
Caption: Proposed signaling pathway for this compound-2-induced inflammation.
Experimental Protocol: In Vivo Edema Assay
This protocol describes a method to evaluate the edematogenic (swelling) effect of this compound in a mouse model.
Materials:
-
This compound-2
-
Saline solution (0.9% NaCl)
-
Male Swiss mice (20-25 g)
-
Plethysmometer
-
Microsyringes
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound-2 in sterile saline solution to the desired concentrations.
-
Paw Volume Measurement (Baseline): Measure the volume of the right hind paw of each mouse using a plethysmometer.
-
Injection: Inject 50 µL of the this compound solution (or saline as a control) into the subplantar region of the right hind paw.
-
Paw Volume Measurement (Post-injection): Measure the paw volume at various time points after the injection (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: The edematogenic effect is expressed as the increase in paw volume (in mL) calculated by subtracting the baseline measurement from the post-injection measurements.
Cytotoxicity and Hemolytic Activity
Assessing the toxicity of this compound against mammalian cells is a critical step in evaluating its therapeutic potential.
Quantitative Data Summary
The following table summarizes the cytotoxic and hemolytic activity of this compound.
| Cell Line / Blood Cells | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| Murine Macrophages (RAW 264.7) | MTT Assay | Cell Viability | Up to 100 µg/mL | No significant cytotoxicity | [1] |
| Human Red Blood Cells | Hemolysis Assay | % Hemolysis | 5 µg/mL (MIC) | Undetectable hemolysis | [1] |
| Human Red Blood Cells | Hemolysis Assay | % Hemolysis | 10 µg/mL (MBC) | Undetectable hemolysis | [1] |
| Human Red Blood Cells | Hemolysis Assay | % Hemolysis | 500 µg/mL | 31.50% hemolysis | [1] |
Experimental Protocols
This protocol uses the MTT assay to determine the effect of this compound on the viability of mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 murine macrophages)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
This protocol determines the lytic activity of this compound against red blood cells.
Materials:
-
This compound
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
96-well V-bottom plates
-
Centrifuge
Procedure:
-
RBC Preparation:
-
Collect fresh blood in a tube with an anticoagulant.
-
Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of this compound in PBS.
-
Include a negative control (PBS only, 0% hemolysis) and a positive control (1% Triton X-100, 100% hemolysis).
-
-
Incubation: Add the 2% RBC suspension to each well, mix gently, and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 450 nm (hemoglobin release).
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Anticancer Activity of this compound (Hypothetical)
While the anticancer mechanisms of this compound are not yet fully elucidated, research on other bee venom peptides, such as melittin, suggests potential pathways that may be relevant.[1][4] These include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathways
The following diagram illustrates a hypothetical model of this compound's anticancer activity based on known mechanisms of other venom peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols for the Purification of Secapin from Bee Venom
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bee venom is a complex mixture of bioactive molecules, including enzymes (e.g., Phospholipase A2, Hyaluronidase), peptides (e.g., Melittin, Apamin, Mast Cell Degranulating Peptide), and biogenic amines.[1] Among these, Secapin is a minor peptide component with emerging interest due to its diverse biological activities.[2] Different isoforms exist, such as this compound-1 and this compound-2, which exhibit distinct functionalities.[3][4] this compound-1 has been identified as a serine protease inhibitor with anti-fibrinolytic, anti-elastolytic, and antimicrobial properties.[5][6] In contrast, this compound-2 has been shown to induce potent inflammatory and hyperalgesic (pain-enhancing) responses through the lipoxygenase pathway.[4]
The purification of this compound from the complex venom matrix is a critical step for its detailed characterization and potential therapeutic development. The low abundance of this compound relative to major components like Melittin necessitates a multi-step purification strategy to achieve high purity.[1] This document provides a detailed protocol for the isolation of this compound using a combination of gel filtration and reversed-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical & Biological Properties of this compound
The following table summarizes key properties of this compound isoforms based on available literature.
| Property | This compound-1 | This compound-2 | Reference |
| Primary Function | Serine Protease Inhibitor | Pro-inflammatory, Hyperalgesic | [4][5] |
| Mechanism of Action | Inhibits plasmin, elastases; binds to microbial surfaces. | Induces inflammation via the lipoxygenase pathway. | [4][5] |
| Amino Acid Count | Not specified | 25 residues | [4] |
| Key Structural Feature | Not specified | Intramolecular disulfide bridge | [4] |
| Biological Activity | Antimicrobial, Anti-fibrinolytic, Anti-elastolytic | Edematogenic, Induces pain | [3][4][5] |
| Hemolytic Activity | Not specified | None | [4] |
| Mast Cell Degranulation | Not specified | None | [4] |
Purification Workflow
The overall strategy for purifying this compound from crude bee venom involves an initial size-based separation to remove large enzymes, followed by a high-resolution separation of peptides using reversed-phase chromatography.
Caption: Multi-step workflow for the purification of this compound from crude bee venom.
Experimental Protocols
Materials & Reagents:
-
Crude honeybee venom (Apis mellifera)
-
Acetic Acid (glacial)
-
Sephadex G-50 resin
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Low-protein-binding centrifuge tubes and collection vials
-
Syringe filters (0.22 µm)
Protocol 1: Preparation of Crude Bee Venom Solution
-
Weigh 100 mg of crude bee venom powder in a sterile, pre-chilled 15 mL centrifuge tube.
-
Add 10 mL of cold 0.1 M acetic acid or 0.05 M ammonium acetate buffer.[7][8]
-
Vortex gently for 5-10 minutes to dissolve the soluble components. Keep the solution on ice.
-
Centrifuge the solution at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.[9]
-
Carefully collect the supernatant, which contains the soluble venom components.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
The clarified venom solution is now ready for chromatographic separation.
Protocol 2: Step 1 - Gel Filtration Chromatography (Size Exclusion)
This step aims to separate the high molecular weight enzymes (like Phospholipase A2) from the smaller peptides, including this compound.[7][8]
-
Column Preparation: Pack a chromatography column (e.g., 2.5 x 100 cm) with Sephadex G-50 resin and equilibrate it with at least two column volumes of 0.05 M ammonium acetate buffer or 0.1 M acetic acid.[7][10]
-
Sample Loading: Carefully load the clarified venom solution onto the top of the column.
-
Elution: Elute the components with the equilibration buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Fraction Collection: Collect fractions (e.g., 2-3 mL per tube) and monitor the elution profile by measuring the absorbance at 280 nm.
-
Fraction Pooling: Typically, two or three major peaks will be observed. The first major peak contains the high molecular weight enzymes. The later-eluting peaks contain the smaller peptides.[7][8] Collect the fractions corresponding to the low molecular weight peptide peak.
-
Lyophilization: Freeze-dry the pooled peptide fractions to obtain a concentrated powder.
Protocol 3: Step 2 - Reversed-Phase HPLC (RP-HPLC)
This high-resolution step separates the individual peptides based on their hydrophobicity.[11][12]
-
Sample Preparation: Reconstitute the lyophilized peptide fraction from the gel filtration step in Mobile Phase A (see below) to a concentration of approximately 10-20 mg/mL. Centrifuge to remove any insoluble material.
-
HPLC System & Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A wide-pore (300 Å) C18 or C8 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Gradient: A linear gradient from 5-60% Mobile Phase B over 60 minutes is a typical starting point for separating bee venom peptides.
-
-
Injection & Fractionation: Inject the prepared sample and collect fractions corresponding to the different peaks. This compound is a relatively low-abundance peptide and will likely elute as a smaller peak compared to major components like Melittin.
-
Analysis & Pooling: Analyze small aliquots of each major peak by analytical HPLC or mass spectrometry to identify the fraction containing this compound. Pool the pure this compound fractions and lyophilize.
Protocol 4: Purity Assessment
The purity of the final this compound fraction should be confirmed using orthogonal methods.
-
Analytical RP-HPLC: Inject a small amount of the purified sample onto an analytical C18 column using a shallow gradient to confirm the presence of a single, sharp peak.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the purified peptide to confirm it matches the theoretical mass of this compound.
-
SDS-PAGE or AU-PAGE: Use propionic acid/urea polyacrylamide gel electrophoresis (AU-PAGE) for better resolution of small, basic peptides like those in bee venom.[7]
Biological Activity & Signaling
Purified this compound can be used to investigate its biological effects. As different isoforms have distinct actions, it is crucial to characterize the purified fraction. The this compound-2 isoform, for instance, has been shown to induce pain and inflammation via a specific lipid mediator pathway.
References
- 1. Analytical methods for honeybee venom characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Bee Venom Peptide, Exhibits Anti-Fibrinolytic, Anti-Elastolytic, and Anti-Microbial Activities - koreascholar [db.koreascholar.com]
- 7. Purification of Peptide Components including Melittin from Bee Venom using gel filtration chromatography and propionic acid/urea polyacrylamide gel electrophoresis -Journal of Pharmacopuncture | 학회 [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Bee venom peptide and separation and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102526116B - Method for refining bee venom - Google Patents [patents.google.com]
- 11. hplc.eu [hplc.eu]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Recombinant Secapin Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of bee venom that has garnered significant interest for its diverse biological activities. Notably, it exhibits potent antimicrobial properties against a range of bacteria, including multidrug-resistant strains, and has demonstrated anti-biofilm capabilities.[1][2] These characteristics make this compound a promising candidate for the development of new therapeutic agents. The production of recombinant this compound in Escherichia coli offers a cost-effective and scalable method for obtaining the quantities required for research and preclinical development.
The primary challenge in expressing antimicrobial peptides (AMPs) like this compound in E. coli is their potential toxicity to the host cells. To overcome this, various strategies are employed, such as the use of fusion tags to mask the peptide's toxicity and the implementation of tightly regulated expression systems. This document provides a comprehensive guide to the recombinant expression and purification of this compound in E. coli, based on established protocols for similar antimicrobial peptides.
Data Presentation: Expression and Purification Strategies
The selection of an appropriate expression vector, E. coli strain, and induction conditions is critical for maximizing the yield and solubility of recombinant this compound. The following tables summarize quantitative data from studies on the expression of other antimicrobial peptides, such as Cecropin B, which can serve as a valuable reference for optimizing this compound production.
Table 1: Comparison of Expression Systems and Induction Parameters for Recombinant Antimicrobial Peptides
| Expression Vector | Fusion Tag(s) | E. coli Strain | Inducer & Concentration | Induction Temperature (°C) | Induction Time (hours) |
| pET-15b | His-tag | Rosetta™ (DE3) | 2 mM Lactose | N/A | N/A |
| pKSEC1 | 6xHis-SUMO(3xGly) | BL21 | N/A | N/A | N/A |
| pETM30-MBP | Hisx6-MBP | BL21(DE3) | 0.5 mM IPTG | 25 | 4 |
| pTRX-6His | Thioredoxin (TRX) | BL21(DE3) | 0.2 mM IPTG | 28 | 12 |
| pET-SUMO | SUMO | BL21(DE3) | 0.5 mM IPTG | 20 | 8 |
Table 2: Purification Yields of Recombinant Antimicrobial Peptides
| Fusion Protein | Purification Method | Yield of Fusion Protein (mg/L) | Yield of Pure Peptide (mg/L) | Reference |
| TRX-6His-Mdmcec | HisTrap HP affinity column, HPLC | 48.0 | 11.2 | [3] |
| SUMO-C-L | Ni-NTA Sepharose column | 89.14 | 17.54 | [4] |
| His6-Intein-KR12AGPWR6 | Ni-NTA column | N/A | N/A | [5] |
Experimental Workflow
The overall process for producing recombinant this compound in E. coli involves several key stages, from gene synthesis to final quality control of the purified peptide.
Experimental Protocols
Protocol 1: Gene Cloning and Vector Construction
-
Gene Synthesis : Synthesize the gene encoding the mature this compound peptide. Optimize the codon usage for expression in E. coli to enhance translation efficiency.
-
Vector Selection : Choose a suitable expression vector. A vector with a fusion tag such as SUMO (Small Ubiquitin-like Modifier) or MBP (Maltose-Binding Protein) is recommended to improve the solubility and prevent the toxicity of this compound. The pET-SUMO vector is a good option as the SUMO tag can be efficiently cleaved by a specific protease.
-
Cloning : Clone the synthesized this compound gene into the selected expression vector, downstream of the fusion tag and a protease cleavage site. Verify the construct by DNA sequencing.
Protocol 2: Transformation and Expression
-
Transformation : Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture : Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induction : Cool the culture to a lower temperature (e.g., 16-20°C) and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[5]
-
Incubation : Continue to incubate the culture at the lower temperature for an extended period (e.g., 12-18 hours) with shaking to allow for proper protein folding and accumulation.
-
Cell Harvest : Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
Protocol 3: Protein Purification (for His-SUMO-Secapin)
This protocol is designed for a soluble fusion protein with a His-tag.
-
Cell Lysis : Resuspend the cell pellet in Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography : Apply the supernatant to a Ni-NTA affinity column. Wash the column with Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the fusion protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Fusion Tag Cleavage : Dialyze the eluted protein against a buffer suitable for the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0). Add SUMO protease and incubate at 4°C for 16 hours or as recommended by the manufacturer.
-
Removal of Tag and Protease : To remove the cleaved His-SUMO tag and the His-tagged SUMO protease, pass the solution through the Ni-NTA column again and collect the flow-through containing the purified this compound peptide.
-
Final Purification : Further purify the this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.
Protocol 4: Endotoxin (B1171834) Removal
Endotoxins from the E. coli outer membrane can co-purify with the recombinant protein and must be removed for many downstream applications.
-
Triton X-114 Phase Separation : Cool the protein solution to 4°C. Add pre-chilled 2% Triton X-114 to a final concentration of 1%. Incubate the solution at 37°C for 10 minutes to induce phase separation. Centrifuge at 2,000 x g for 10 minutes at 37°C. The upper aqueous phase contains the purified protein, while the lower detergent phase contains the endotoxins. Carefully collect the upper phase. Repeat the process 2-3 times for optimal endotoxin removal.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of many peptides, including this compound, is believed to involve direct interaction with and disruption of the bacterial cell membrane.
Quality Control and Activity Assays
-
SDS-PAGE and Western Blot : Analyze the purified this compound at each step of the purification process by SDS-PAGE to assess its purity and molecular weight. Western blotting with an anti-His tag antibody can be used to track the fusion protein.
-
Mass Spectrometry : Confirm the identity and exact molecular weight of the purified recombinant this compound using mass spectrometry.
-
Antimicrobial Activity Assays :
-
Minimum Inhibitory Concentration (MIC) : Determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[1]
-
Minimum Bactericidal Concentration (MBC) : Determine the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum.[1]
-
-
Hemolysis Assay : Assess the hemolytic activity of the purified this compound on red blood cells to evaluate its cytotoxicity against mammalian cells.[1] this compound has been reported to have minimal hemolytic effects.[1][2]
Conclusion
The expression of recombinant this compound in E. coli is a viable strategy for producing this promising antimicrobial peptide for research and drug development. By leveraging fusion protein technology and optimizing expression and purification conditions, it is possible to obtain significant quantities of pure, active this compound. The protocols and data presented here, based on successful strategies for other antimicrobial peptides, provide a solid foundation for developing a robust production process for recombinant this compound.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Synthetic Secapin Peptides: A Comprehensive Guide for Researchers and Drug Developers
Application Notes and Protocols for the Exploration of Synthetic Secapin Peptides in Antimicrobial, Anti-inflammatory, and Other Therapeutic Areas.
Introduction
This compound, a small peptide component of bee venom, has emerged as a promising candidate for therapeutic development due to its diverse biological activities. Initially identified as a neurotoxin, recent research has unveiled its potent antimicrobial, anti-inflammatory, anti-fibrinolytic, and anti-elastolytic properties. Synthetic versions of this compound peptides offer a consistent and scalable source for research and development, mitigating the variability and allergenic potential associated with natural bee venom. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of synthetic this compound peptides.
Key Biological Activities and Applications
Synthetic this compound peptides have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Activity: this compound exhibits robust bactericidal and anti-biofilm activity, particularly against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii. Its mechanism of action is believed to involve interaction with and disruption of the bacterial cell membrane.
-
Anti-inflammatory and Analgesic Effects: Certain isoforms, such as this compound-2, have been shown to induce hyperalgesic and edematogenic responses through the lipoxygenase pathway, suggesting a role in inflammation and pain signaling.
-
Enzyme Inhibition: this compound-1 acts as a serine protease inhibitor, with inhibitory effects on plasmin, elastases, trypsin, and chymotrypsin. This suggests potential applications in conditions characterized by excessive protease activity, such as fibrinolysis and tissue degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on synthetic this compound peptides, providing a basis for experimental design and comparison.
Table 1: Antimicrobial and Anti-biofilm Activity of Synthetic this compound against Acinetobacter baumannii
| Parameter | Value | Conditions |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | Broth microdilution assay, 24h incubation |
| Minimum Bactericidal Concentration (MBC) | 10 µg/mL | Plating from MIC wells, 24h incubation |
| Biofilm Inhibition (at MBC) | >75% | Crystal violet staining, 24h incubation |
| Biofilm Eradication (at MBC) | 53.19% | Crystal violet staining, 24h incubation |
Table 2: Cytotoxicity Profile of Synthetic this compound
| Assay | Cell Type | Concentration | Result |
| Hemolytic Activity | Human Red Blood Cells | Up to 100 µg/mL | No significant hemolysis |
| Mammalian Cell Viability (MTT Assay) | Murine Macrophage (RAW 264.7) | Up to 100 µg/mL | No significant reduction in viability |
Experimental Protocols
This section provides detailed methodologies for key experiments involving synthetic this compound peptides.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from studies on this compound's activity against Acinetobacter baumannii.
Materials:
-
Synthetic this compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Acinetobacter baumannii strain
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of A. baumannii and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare serial two-fold dilutions of the synthetic this compound peptide in MHB in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.25 to 128 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Time-Kill Kinetic Assay
This assay determines the rate at which a peptide kills a bacterial population.
Materials:
-
Materials from Protocol 1
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Prepare tubes with different concentrations of the synthetic this compound peptide (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) in MHB. Include a growth control without peptide.
-
-
Incubation and Sampling:
-
Inoculate the tubes with the bacterial suspension.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[1]
-
Protocol 3: Biofilm Inhibition and Eradication Assay
This protocol uses the crystal violet staining method to quantify biofilm formation.[2][3][4][5][6]
Materials:
-
Materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of the synthetic this compound peptide in a 96-well flat-bottom plate.
-
Add the bacterial suspension (approximately 1 x 10^7 CFU/mL) to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Measure the absorbance at 595 nm. The percentage of inhibition is calculated relative to the control (no peptide).
Procedure for Biofilm Eradication:
-
Allow biofilms to form in a 96-well plate for 24-48 hours as described above.
-
After washing away planktonic bacteria, add different concentrations of the synthetic this compound peptide to the wells.
-
Incubate for another 24 hours.
-
Perform crystal violet staining and absorbance measurement as described for the inhibition assay.
Protocol 4: Hemolytic Activity Assay
This assay is a crucial primary screen for cytotoxicity against mammalian cells.[7][8][9][10][11]
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Synthetic this compound peptide stock solution
-
96-well V-bottom plate
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBCs three times with cold PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of the synthetic this compound peptide in PBS in the 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
-
Calculation:
-
Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
Protocol 5: Mammalian Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.[12][13][14][15][16]
Materials:
-
Mammalian cell line (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Remove the medium and add fresh medium containing various concentrations of the synthetic this compound peptide.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Protocol 6: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This is a general protocol for the synthesis of this compound peptides.[17][18][19][20][21]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and base, and add it to the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 7: In Vivo Acute Toxicity Study in Mice
A general guideline for assessing the acute toxicity of a synthetic peptide.[22][23][24][25][26]
Animals:
-
Healthy, young adult mice (e.g., CD-1 or BALB/c), both sexes.
Procedure:
-
Dose Formulation: Dissolve the synthetic this compound peptide in a sterile, non-toxic vehicle (e.g., saline).
-
Dose Administration:
-
Divide mice into groups (e.g., 5 per group per sex).
-
Administer a single dose of the peptide via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Include a control group receiving the vehicle only.
-
Use a range of doses, including a high dose expected to produce toxicity and lower doses.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss, mortality).
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Determine the LD50 (median lethal dose) if applicable.
-
Identify the target organs of toxicity.
-
Establish the No-Observed-Adverse-Effect Level (NOAEL).
-
Signaling Pathways
This compound-1 as a Serine Protease Inhibitor
This compound-1 functions as a serine protease inhibitor, likely through a mechanism similar to that of serpins (serine protease inhibitors).[27] The peptide mimics a natural substrate of the protease. Upon binding to the active site of the serine protease, a covalent intermediate is formed. However, the subsequent hydrolysis step is extremely slow or does not occur, effectively trapping and inactivating the protease.
This compound-2 and the Lipoxygenase Pathway
This compound-2 has been shown to induce inflammatory and pain responses by activating the lipoxygenase (LOX) pathway. This pathway is responsible for the metabolism of arachidonic acid into leukotrienes, which are potent inflammatory mediators.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT Assay [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serine protease inhibitors (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Serpin - Wikipedia [en.wikipedia.org]
- 25. Frontiers | SERPINs—From Trap to Treatment [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Secapin Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin, a small cationic peptide found in bee venom, has demonstrated significant antimicrobial properties, positioning it as a promising candidate for the development of novel therapeutic agents.[1][2] Its activity against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it a subject of growing interest in the face of rising antimicrobial resistance.[2][3] This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing (AST) of this compound, designed to aid researchers in the accurate and reproducible evaluation of its efficacy.
The protocols herein are adapted for the specific characteristics of antimicrobial peptides (AMPs), addressing common challenges such as peptide stability and interaction with standard assay components. Adherence to these standardized methods is crucial for generating reliable and comparable data, which is essential for advancing the preclinical development of this compound-based therapeutics.
Mechanism of Action
The primary antimicrobial mechanism of this compound is believed to involve its direct interaction with the microbial cell surface.[2][3] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding is followed by the disruption of the cell membrane's integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1] This membrane-disruptive activity is a hallmark of many AMPs and is a key factor in their broad-spectrum efficacy and the low propensity for developing microbial resistance. While the precise downstream signaling pathways affected by this compound are not yet fully elucidated, its ability to compromise the fundamental barrier of the microbial cell is a key aspect of its bactericidal and fungicidal effects.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the known quantitative antimicrobial activity of this compound against various microorganisms. It is important to note that the activity of this compound can be influenced by the specific assay conditions and the strain of the microorganism being tested.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacteria.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acinetobacter baumannii | Multidrug-Resistant | 5 | 10 | [1] |
| Paenibacillus larvae | N/A | 11.13 (MIC50) | N/A | [3] |
N/A: Not Available
Table 2: Antibiofilm Activity of this compound.
| Microorganism | Activity | Concentration | % Inhibition/Eradication | Reference |
| Acinetobacter baumannii | Biofilm Formation Inhibition | 5 µg/mL (MIC) | 61.59% | [1] |
| Acinetobacter baumannii | Biofilm Formation Inhibition | 10 µg/mL (MBC) | 76.29% | [1] |
| Acinetobacter baumannii | Eradication of Pre-formed Biofilm | 10 µg/mL (MBC) | 53.19% | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a modified version of the standard broth microdilution method, optimized for cationic antimicrobial peptides like this compound to minimize interference from plastics and media components.
Materials:
-
This compound (lyophilized powder)
-
Sterile, polypropylene (B1209903), 96-well, round-bottom microtiter plates
-
Sterile, polypropylene tubes
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial or fungal strains of interest
-
Sterile 0.01% (v/v) acetic acid or sterile deionized water (for peptide dissolution)
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile 0.01% acetic acid or sterile deionized water.
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh on the day of the experiment or store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar (B569324) plate, pick 3-5 well-isolated colonies of the test microorganism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the polypropylene 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (microorganism in MHB without this compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Disk Diffusion Assay
The disk diffusion assay provides a qualitative measure of antimicrobial activity. Modifications are necessary for cationic peptides due to their potential to bind to agar components.
Materials:
-
This compound solution (at various concentrations)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
Sterile swabs
-
Incubator
-
Calipers
Protocol:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically apply sterile paper disks to the surface of the inoculated MHA plate.
-
Pipette a known volume (e.g., 10-20 µL) of the desired this compound concentration onto each disk.
-
Include a negative control disk with the solvent used to dissolve this compound.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters using calipers.
-
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a microbial population over time.
Materials:
-
This compound solution
-
Logarithmic-phase microbial culture
-
MHB
-
Sterile polypropylene tubes
-
Sterile saline or PBS
-
MHA plates
-
Incubator
-
Shaker
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase microbial culture with a concentration of approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Prepare this compound solutions at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Assay Procedure:
-
Add the this compound solutions to the microbial culture tubes. Include a growth control tube without this compound.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum.
-
Hemolytic Activity Assay
This assay is crucial for evaluating the cytotoxic potential of this compound against mammalian cells, using red blood cells as a model.
Materials:
-
This compound solution
-
Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., heparin)
-
Sterile PBS (pH 7.4)
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
Sterile, V-bottom, 96-well microtiter plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Preparation of Red Blood Cells:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and wash the RBC pellet with 3-5 volumes of cold PBS.
-
Repeat the centrifugation and washing steps two more times.
-
Resuspend the final RBC pellet in PBS to achieve a 2% (v/v) suspension.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in the 96-well plate (50 µL final volume).
-
Add 50 µL of the 2% RBC suspension to each well.
-
For the positive control, add 50 µL of 1% Triton X-100 to several wells with 50 µL of the RBC suspension.
-
For the negative control, add 50 µL of PBS to several wells with 50 µL of the RBC suspension.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Secapin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of bee venom that has demonstrated notable antimicrobial properties.[1][2] As the threat of antimicrobial resistance continues to grow, the evaluation of novel antimicrobial agents like this compound is of critical importance. These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3] Understanding these parameters is a crucial first step in the assessment of this compound's potential as a therapeutic agent.
Data Presentation: MIC and MBC of this compound
The antimicrobial activity of this compound has been evaluated against a limited number of microorganisms. The following table summarizes the currently available data on the MIC and MBC of this compound. Further experimental investigation is required to determine its efficacy against a broader range of bacterial and fungal pathogens.
| Microorganism | Type | MIC | MBC | MBC/MIC Ratio | Reference |
| Acinetobacter baumannii (MDR) | Gram-Negative Bacteria | 5 µg/mL | 10 µg/mL | 2 | [4] |
| Paenibacillus larvae | Gram-Positive Bacteria | 11.13 µM (MIC₅₀) | Not Reported | Not Applicable | [5] |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3] The data for Paenibacillus larvae is presented as the MIC₅₀, which is the concentration that inhibits 50% of the tested isolates.
Experimental Protocols
The following protocols describe the standardized broth microdilution method for determining the MIC and MBC of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound peptide (lyophilized)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Acinetobacter baumannii)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or CAMHB) to a known concentration (e.g., 1280 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared aseptically.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 600 nm.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.
-
Discard 100 µL from well 10 after mixing. This will result in final this compound concentrations typically ranging from 640 µg/mL down to 1.25 µg/mL before the addition of the inoculum.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
The addition of the inoculum will halve the concentration of this compound in each well.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism.
-
A microplate reader can be used to measure the optical density at 600 nm to aid in determining the inhibition of growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) of this compound
This protocol is a continuation of the MIC determination and should be performed immediately after the MIC is read.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from Non-Turbid Wells:
-
Identify the well corresponding to the MIC and all wells with higher concentrations of this compound that showed no visible growth.
-
From each of these non-turbid wells, and from the growth control well (well 11), plate a 10-100 µL aliquot onto a sterile MHA plate.
-
Label each MHA plate corresponding to the concentration of this compound in the well from which the aliquot was taken.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies (CFU) on each MHA plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control plate.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways involved in this compound's antimicrobial action are still under investigation. However, like many antimicrobial peptides (AMPs), it is hypothesized that this compound interacts with the microbial cell membrane. The diagram below illustrates a generalized proposed mechanism for cationic AMPs.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Secapin Anti-Biofilm-Assay
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Biofilme sind strukturierte Gemeinschaften von Mikroorganismen, die in eine selbst produzierte Matrix aus extrazellulären polymeren Substanzen (EPS) eingebettet sind und an Oberflächen anhaften.[1] Diese Biofilme stellen eine große Herausforderung im klinischen und industriellen Umfeld dar, da sie eine erhöhte Resistenz gegenüber herkömmlichen antimikrobiellen Wirkstoffen und dem Immunsystem des Wirts aufweisen.[1][2] Secapin, ein Peptid aus Bienengift, hat vielversprechende antimikrobielle und anti-biofilmische Aktivitäten gezeigt, insbesondere gegen multiresistente Bakterien wie Acinetobacter baumannii.[3][4] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Bewertung der Anti-Biofilm-Wirksamkeit von this compound.
Datenpräsentation: Quantitative Zusammenfassung der Anti-Biofilm-Aktivität von this compound
Die folgende Tabelle fasst die quantitativen Daten zur Wirksamkeit von this compound gegen Acinetobacter baumannii zusammen.
| Parameter | Konzentration (µg/mL) | Ergebnis | Referenz |
| Minimale Hemmkonzentration (MHK) | 5 | Vollständige Hemmung des sichtbaren planktonischen Wachstums. | [3][4] |
| Minimale bakterizide Konzentration (MBK) | 10 | Abtötung von 99,9 % der planktonischen Bakterien. | [3][4] |
| Biofilm-Hemmung (bei MHK) | 5 | 61,59 % Hemmung der Biofilmbildung. | [3] |
| Biofilm-Hemmung (bei MBK) | 10 | 76,29 % Hemmung der Biofilmbildung. | [3] |
| Biofilm-Beseitigung (bei MHK) | 5 | 35,62 % Beseitigung von vorgeformten Biofilmen. | [3] |
| Biofilm-Beseitigung (bei MBK) | 10 | 53,19 % Beseitigung von vorgeformten Biofilmen. | [3] |
Experimentelle Protokolle
Dieses Protokoll beschreibt zwei Hauptassays zur Bewertung der Anti-Biofilm-Aktivität von this compound: den Assay zur Hemmung der Biofilmbildung und den Assay zur Beseitigung etablierter Biofilme.
1. Bestimmung der minimalen Hemmkonzentration (MHK)
Vor der Durchführung von Biofilm-Assays ist es entscheidend, die MHK von this compound gegen planktonische (frei schwimmende) Bakterien zu bestimmen, um eine Referenz für die zu testenden Konzentrationen zu haben.[1][5]
-
Materialien:
-
Acinetobacter baumannii Stamm
-
Müller-Hinton-Bouillon (MHB)
-
This compound-Stammlösung (steril)
-
Sterile 96-Well-Mikrotiterplatten
-
Spektralphotometer (Plattenleser)
-
-
Protokoll:
-
Bereiten Sie eine Bakteriensuspension in MHB mit einer Endkonzentration von ca. 5 x 10^5 KBE/mL vor.[5]
-
Führen Sie serielle zweifache Verdünnungen von this compound in MHB in einer 96-Well-Platte durch.[5]
-
Geben Sie ein gleiches Volumen der Bakteriensuspension in jede Vertiefung mit den Peptidverdünnungen.[5]
-
Schließen Sie eine Positivkontrolle (Bakterien ohne Peptid) und eine Negativkontrolle (nur MHB) ein.[5]
-
Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.[5]
-
Die MHK ist die niedrigste Konzentration von this compound, die das sichtbare Wachstum vollständig hemmt.[5]
-
2. Assay zur Hemmung der Biofilmbildung
Dieser Assay quantifiziert die Fähigkeit von this compound, die anfängliche Bildung von Biofilmen zu verhindern.
-
Materialien:
-
Protokoll:
-
Bereiten Sie in einer 96-Well-Platte serielle Verdünnungen von this compound in einem geeigneten Nährmedium (z. B. Tryptic Soy Broth, TSB) vor.[7]
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Bakteriensuspension (ca. 1 x 10^6 KBE/mL).[8]
-
Schließen Sie eine Positivkontrolle (Bakterien ohne Peptid) und eine Negativkontrolle (nur Medium) ein.[9]
-
Inkubieren Sie die Platte für 24-48 Stunden bei 37 °C ohne Schütteln.[1][9]
-
Nach der Inkubation verwerfen Sie die planktonischen Zellen, indem Sie die Platte umdrehen und vorsichtig auf saugfähiges Papier klopfen.[5]
-
Waschen Sie die Vertiefungen dreimal mit PBS, um nicht anhaftende Bakterien zu entfernen.[1]
-
Fixieren Sie die Biofilme durch Zugabe von 200 µL 99 % Methanol für 15 Minuten.[1]
-
Entfernen Sie das Methanol und lassen Sie die Platte an der Luft trocknen.[1]
-
Färben Sie die Biofilme durch Zugabe von 200 µL 0,1 % Kristallviolett-Lösung für 15-20 Minuten bei Raumtemperatur.[1]
-
Entfernen Sie die Kristallviolett-Lösung und waschen Sie die Vertiefungen dreimal mit sterilem destilliertem Wasser.[1]
-
Lösen Sie das gebundene Kristallviolett durch Zugabe von 200 µL 30 % Essigsäure oder 95 % Ethanol.[1][5]
-
Messen Sie die Extinktion bei 570 nm mit einem Plattenleser.[5]
-
3. Assay zur Beseitigung von Biofilmen
Dieser Assay bewertet die Wirksamkeit von this compound bei der Zerstörung von bereits etablierten Biofilmen.
-
Materialien:
-
Gleiche Materialien wie für den Assay zur Hemmung der Biofilmbildung.
-
-
Protokoll:
-
Bilden Sie Biofilme in einer 96-Well-Platte, wie im Hemmungsassay beschrieben (Schritte 2 und 4), jedoch ohne die Zugabe von this compound.[5]
-
Nach 24 Stunden Biofilmbildung verwerfen Sie die planktonischen Zellen und waschen die Vertiefungen zweimal mit PBS.[5]
-
Geben Sie frisches Medium mit seriellen Verdünnungen von this compound in die Vertiefungen mit den etablierten Biofilmen.[5]
-
Inkubieren Sie die Platte für weitere 24 Stunden bei 37 °C.[5]
-
Quantifizieren Sie den verbleibenden Biofilm mit der Kristallviolett-Färbemethode, wie im Hemmungsassay beschrieben (Schritte 6-12).[5]
-
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für den this compound Anti-Biofilm-Assay.
Abbildung 2: Hypothetischer Wirkmechanismus von this compound gegen Biofilme.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [ouci.dntb.gov.ua]
- 3. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. static.igem.org [static.igem.org]
- 7. scielo.br [scielo.br]
- 8. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Crystal Violet Assay: Evaluating Secapin's Biofilm Inhibition Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the crystal violet assay to assess the biofilm inhibition and eradication capabilities of Secapin, a promising antimicrobial peptide. The methodologies described are foundational for screening and characterizing novel anti-biofilm agents.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to conventional antibiotics and the host immune system. The development of novel therapeutics targeting biofilms is a critical area of research. This compound, a peptide derived from bee venom, has demonstrated significant antimicrobial and anti-biofilm properties.[1] The crystal violet assay is a simple, reliable, and widely used method for the quantitative assessment of biofilm biomass.[2][3][4][5][6] This assay is based on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix and bacterial cells. The amount of retained dye is directly proportional to the total biofilm biomass.[6]
Data Presentation: Efficacy of this compound against Acinetobacter baumannii Biofilm
The following tables summarize the quantitative data on the biofilm inhibition and eradication activity of this compound against multidrug-resistant (MDR) Acinetobacter baumannii.
Table 1: Biofilm Inhibition by this compound [1]
| Treatment | Concentration (µg/mL) | Biofilm Inhibition (%) |
| This compound | 2.5 | Minimal |
| This compound (MIC) | 5 | 61.59 |
| This compound (MBC) | 10 | 76.29 |
| Chloramphenicol (MBC) | 50 | 71.45 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Eradication of Pre-formed Biofilm by this compound [1][7]
| Treatment | Concentration (µg/mL) | Biofilm Eradication (%) |
| This compound (MIC) | 5 | 35.62 |
| This compound (MBC) | 10 | 53.19 |
| Chloramphenicol (MBC) | 50 | 76.19 |
Experimental Protocols
Materials
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Acinetobacter baumannii)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution (sterile)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Methanol (B129727) (for fixation, optional but recommended)
-
Microplate reader capable of measuring absorbance at 570-595 nm
-
Incubator
Protocol 1: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the initial formation of biofilms.
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05-0.1. This corresponds to approximately 1 x 10^6 CFU/mL.[3]
-
Plate Setup:
-
Add 100 µL of sterile TSB to the negative control wells.
-
Add 100 µL of the prepared bacterial inoculum to the positive control and experimental wells.
-
Add 100 µL of varying concentrations of this compound to the experimental wells. Ensure to perform serial dilutions to test a range of concentrations.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[3][5]
-
Washing: Carefully aspirate the planktonic culture from each well. Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[3] After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step fixes the biofilm to the plate.[6]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3][5]
-
Washing: Discard the crystal violet solution and wash the wells three to four times with distilled water until the water runs clear.[6] Invert the plate and tap it on a paper towel to dry.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[5] Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[5] Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Positive Control Well)] x 100[6]
Protocol 2: Biofilm Eradication Assay
This protocol evaluates the ability of this compound to disrupt and eradicate pre-formed, mature biofilms.
-
Biofilm Formation: Follow steps 1-4 of the Biofilm Inhibition Assay protocol, but without the addition of this compound to the experimental wells.
-
Washing: After the incubation period for biofilm formation, carefully aspirate the planktonic culture and wash the wells twice with 200 µL of sterile PBS.
-
Treatment: Add 200 µL of fresh TSB containing varying concentrations of this compound to the experimental wells. Add fresh TSB without this compound to the control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification: Follow steps 5-11 of the Biofilm Inhibition Assay protocol to wash, fix, stain, solubilize, and quantify the remaining biofilm.
-
Data Analysis: The percentage of biofilm eradication is calculated using the formula: % Eradication = [1 - (OD of Treated Well / OD of Control Well)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for Crystal Violet Biofilm Assays.
Proposed Mechanism of Action for this compound
While the precise signaling pathways inhibited by this compound are still under investigation, its anti-biofilm activity is likely attributed to mechanisms common to many antimicrobial peptides (AMPs).[4][7][8] These include direct bactericidal action, disruption of the cell membrane, and interference with processes crucial for biofilm integrity.
Caption: Proposed Anti-Biofilm Mechanisms of this compound.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 4. Action of Antimicrobial Peptides against Bacterial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Action of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serine Protease Inhibitor Assay for Secapin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of bee venom that has garnered scientific interest for its diverse biological activities.[1] Belonging to the family of serine protease inhibitors, this compound, particularly the Acthis compound-1 variant from the Asiatic honeybee (Apis cerana), has been identified as an inhibitor of several key serine proteases.[1][2] These enzymes play crucial roles in physiological and pathological processes, including fibrinolysis, inflammation, and microbial pathogenesis. Consequently, the inhibitory action of this compound presents a promising avenue for therapeutic development in areas requiring modulation of protease activity. This document provides detailed application notes and protocols for conducting serine protease inhibitor assays to characterize the inhibitory potential of this compound.
Principle of the Assay
The serine protease inhibitor assay is a biochemical method designed to quantify the inhibitory effect of a substance, such as this compound, on the enzymatic activity of a specific serine protease. The assay typically involves the enzyme, a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage, and the inhibitor. The rate of product formation is measured over time, usually with a spectrophotometer or fluorometer. In the presence of an effective inhibitor like this compound, the rate of substrate cleavage by the protease will decrease in a dose-dependent manner. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
Target Serine Proteases for this compound
Based on current research, this compound has been shown to exhibit inhibitory effects against the following serine proteases:
-
Plasmin: A key enzyme in the fibrinolytic system responsible for degrading fibrin (B1330869) clots.[1]
-
Elastase: Including human neutrophil and porcine pancreatic elastases, which are involved in tissue remodeling and inflammation.[1]
-
Trypsin: A digestive enzyme that serves as a model serine protease in biochemical assays.[1]
-
Chymotrypsin: Another digestive enzyme often used in protease inhibitor screening.[1]
-
Microbial Serine Proteases: Enzymes secreted by pathogenic microorganisms that contribute to their virulence.[1]
Data Presentation: Inhibitory Activity of this compound
While specific IC50 or Ki values for this compound against its target proteases are not widely reported in publicly available literature, the following table provides a template for presenting such quantitative data once obtained from the experimental protocol outlined below.
| Target Protease | Substrate | This compound (Acthis compound-1) IC50 | Positive Control Inhibitor | Positive Control IC50 |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | To be determined | Aprotinin | e.g., ~25 nM |
| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-pNA | To be determined | Aprotinin | e.g., ~50 nM |
| Plasmin | D-Val-Leu-Lys-pNA | To be determined | Aprotinin | e.g., ~1 µM |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | To be determined | Aprotinin | e.g., ~60 nM |
| Chymotrypsin | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | To be determined | Aprotinin | e.g., ~300 nM |
pNA: p-nitroanilide
Experimental Protocols
This protocol provides a general framework for determining the inhibitory activity of this compound against a target serine protease using a chromogenic substrate in a 96-well plate format. This method can be adapted for different proteases by selecting the appropriate enzyme, substrate, and buffer conditions.
Materials and Reagents
-
This compound (purified or synthetic)
-
Target serine protease (e.g., human neutrophil elastase, trypsin)
-
Chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for pNA substrates)
-
Multichannel pipette
-
Deionized water
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the pH is adjusted correctly at the desired temperature for the assay.
-
This compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., deionized water or assay buffer) to create a high-concentration stock solution (e.g., 1 mM). If solubility is an issue, a small amount of DMSO can be used.
-
Enzyme Solution: Prepare a working solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Substrate Solution: Prepare a stock solution of the chromogenic substrate in DMSO. Further dilute to a working concentration in assay buffer just before use. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Positive Control Stock Solution: Prepare a stock solution of a known inhibitor (e.g., Aprotinin) in a manner similar to the this compound stock solution.
Assay Procedure
-
Serial Dilutions of this compound: Prepare a series of dilutions of this compound in assay buffer in a separate 96-well plate or in microcentrifuge tubes. This will be your inhibitor plate. A typical 2-fold or 3-fold serial dilution series across 8-10 concentrations is recommended. Include a vehicle control (assay buffer with the same concentration of DMSO as the this compound dilutions, if applicable).
-
Assay Plate Setup: In a new 96-well microplate, add the following to each well:
-
Test Wells: A specified volume (e.g., 20 µL) of each this compound dilution.
-
Positive Control Wells: A specified volume (e.g., 20 µL) of the positive control inhibitor dilutions.
-
Enzyme Control (No Inhibitor) Wells: A specified volume (e.g., 20 µL) of assay buffer (with vehicle if used).
-
Blank (No Enzyme) Wells: A specified volume (e.g., 40 µL) of assay buffer.
-
-
Enzyme Addition: Add a specified volume (e.g., 20 µL) of the working enzyme solution to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a specified volume (e.g., 20 µL) of the working substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 15-30 minutes).
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/Δt).
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where V_inhibitor is the reaction rate in the presence of this compound and V_no_inhibitor is the reaction rate of the enzyme control.
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: Mechanism of Serine Protease Inhibition by this compound.
Caption: Experimental Workflow for this compound Serine Protease Assay.
References
Application Notes and Protocols: Hemolysis Assay for Secapin Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secapin is a peptide component of bee venom that has garnered interest for its various biological activities, including anti-fibrinolytic, anti-elastolytic, and antimicrobial properties.[1] As with any peptide being investigated for potential therapeutic applications, a thorough evaluation of its toxicological profile is essential. A key initial screening for cytotoxicity is the hemolysis assay, which assesses the peptide's ability to damage red blood cells (erythrocytes).[2] This assay provides a rapid and cost-effective method to determine the lytic activity of a peptide against mammalian cells, serving as a crucial indicator of its potential in vivo toxicity.[3][4] This document provides a detailed protocol for conducting a hemolysis assay to evaluate the hemolytic potential of the this compound peptide.
Principle of the Assay
The hemolysis assay is a colorimetric method that quantifies the integrity of red blood cell (RBC) membranes after exposure to a substance of interest.[2] If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the surrounding medium.[3] The amount of released hemoglobin is measured spectrophotometrically and is directly proportional to the extent of hemolysis.[4] By comparing the hemoglobin release caused by the peptide to that of a negative control (no hemolysis) and a positive control (100% hemolysis), the percentage of hemolysis can be accurately determined.[3]
Quantitative Data Summary
Recent studies have demonstrated that this compound exhibits low hemolytic activity, a favorable characteristic for a therapeutic candidate. The hemolytic potential of this compound was evaluated against mouse red blood cells, and the results are summarized in the table below.
| This compound Concentration (µg/mL) | Mean Hemolysis (%) |
| Up to 100 | Minimal (comparable to negative control) |
| 500 | 31.50 |
Table 1: Hemolytic activity of this compound peptide against mouse red blood cells. Data sourced from a 2024 study on the antimicrobial properties of this compound.[5]
Experimental Protocol
This protocol provides a standardized method for determining the hemolytic activity of the this compound peptide.
Materials and Reagents
-
This compound peptide (lyophilized, >95% purity)
-
Fresh whole blood (e.g., human, rat, or mouse) with an anticoagulant (e.g., EDTA or heparin)[6]
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile[3]
-
Sterile deionized water
-
96-well V-bottom or U-bottom microplates[3]
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm or 414 nm[6][7]
Preparation of Erythrocyte Suspension
-
Blood Collection and Centrifugation: Collect fresh blood in a tube containing an anticoagulant. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[6]
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 5 volumes of cold, sterile PBS (pH 7.4). Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C. Repeat this washing step two more times (for a total of three washes).[6]
-
Preparation of Erythrocyte Suspension: After the final wash, resuspend the erythrocyte pellet in PBS to achieve a final concentration of 0.5% (v/v). For example, add 40 µL of the packed erythrocyte pellet to 8 mL of PBS.[7]
Assay Procedure
-
Peptide Preparation: Prepare a stock solution of the this compound peptide in sterile deionized water or PBS. From the stock solution, prepare a series of dilutions in PBS to achieve the desired final concentrations for the assay.
-
Plate Setup:
-
Addition of Erythrocytes: Add 75 µL of the 0.5% erythrocyte suspension to all wells (sample, negative control, and positive control).[7]
-
Centrifugation: After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[7]
-
Supernatant Transfer: Carefully transfer 60-100 µL of the supernatant from each well to a new flat-bottom 96-well plate, being careful not to disturb the pellet.[7]
-
Absorbance Measurement: Measure the absorbance of the supernatant at 414 nm or 540 nm using a microplate reader.[6][7]
Data Analysis
The percentage of hemolysis is calculated using the following formula:[3]
% Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100
Where:
-
Abssample is the absorbance of the wells containing the this compound peptide.
-
Absneg_ctrl is the absorbance of the negative control wells (PBS).
-
Abspos_ctrl is the absorbance of the positive control wells (Triton X-100).
Visualizations
Experimental Workflow
Caption: Workflow for the hemolysis assay of this compound peptide.
Signaling Pathway
Based on the available literature, this compound exhibits minimal hemolytic activity.[5] The primary mechanism of action described for this compound is related to its antimicrobial and anti-enzymatic properties, not direct cell lysis of erythrocytes.[1] Therefore, a specific signaling pathway for this compound-induced hemolysis is not well-established or described. The low level of hemolysis observed at high concentrations may be due to non-specific membrane interactions rather than a defined signaling cascade.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
Application Notes and Protocols for Secapin in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of bee venom that has garnered interest for its diverse biological activities. Initially identified for its antimicrobial properties, recent studies suggest its potential as an anti-inflammatory and anticancer agent. These application notes provide a comprehensive overview of the proposed mechanisms of action of this compound and detailed protocols for its investigation in various cell culture models. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this compound.
I. Anti-inflammatory Properties of this compound
This compound is proposed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One specific isoform, this compound-2, has been suggested to act via the lipoxygenase (LOX) pathway[1]. Furthermore, based on the mechanisms of other venom peptides, it is hypothesized that this compound may also influence the NF-κB and MAPK signaling cascades.
Proposed Signaling Pathways
A. Lipoxygenase (LOX) Pathway Inhibition
This compound-2 is thought to induce its anti-inflammatory and analgesic effects by modulating the lipoxygenase pathway[1]. This pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this pathway, this compound-2 may reduce the synthesis of these inflammatory molecules.
B. NF-κB and MAPK Signaling Pathways
It is hypothesized that this compound may also target the NF-κB and MAPK (p38, JNK, ERK) signaling pathways, which are central regulators of inflammation. Inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory potential of this compound in a cell culture model, such as the murine macrophage cell line RAW 264.7.
1. Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent experiments.
-
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in sterile water or PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and allow them to adhere for 12 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 20 to 500 µg/mL). Include a vehicle control (PBS or water).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
Lipopolysaccharide (LPS)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a NaNO₂ standard curve.
-
3. Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
-
Protocol:
-
Follow the cell seeding, pre-treatment, and stimulation steps as described for the Griess Assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions.
-
Quantitative Data Summary
| Assay | Parameter Measured | This compound Concentration | Result |
| Cytotoxicity | Cell Viability (RAW 264.7) | Up to 100 µg/mL | No significant change in viability[1] |
| 200 µg/mL and above | Significant decrease in viability[1] | ||
| Hemolytic Activity | Hemolysis (Mouse RBCs) | Up to 100 µg/mL | Minimal hemolysis[1] |
| 500 µg/mL | ~31.5% hemolysis[1] |
II. Anticancer Properties of this compound
This compound is proposed to exert cytotoxic effects on cancer cells through mechanisms analogous to other bee venom peptides like melittin, which include membrane disruption and the induction of apoptosis. The PI3K/Akt/mTOR and MAPK signaling pathways are implicated as potential targets.
Proposed Signaling Pathways
A. PI3K/Akt/mTOR and MAPK Pathway Inhibition
This compound may inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
B. Induction of Apoptosis
This compound may trigger the intrinsic pathway of apoptosis, leading to the activation of caspases and programmed cell death.
Experimental Protocols
The following protocols are designed to evaluate the anticancer effects of this compound on a relevant cancer cell line (e.g., breast, lung, or colon cancer cell lines).
1. Cytotoxicity Assay (MTT Assay)
This assay will determine the half-maximal inhibitory concentration (IC50) of this compound on the chosen cancer cell line.
-
Protocol: Follow the same protocol as the MTT assay for RAW 264.7 cells, adjusting the cell seeding density as appropriate for the specific cancer cell line.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
6-well plates
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the IC50 concentration of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3. Western Blot Analysis
This technique is used to assess the effect of this compound on the protein levels of key signaling molecules.
-
Materials:
-
Primary antibodies against cleaved caspase-3, cleaved caspase-9, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Secondary antibodies (HRP-conjugated)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
-
Protocol:
-
Treat cells with this compound as for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
III. Antimicrobial and Antibiofilm Properties of this compound
This compound has demonstrated potent activity against multidrug-resistant bacteria, such as Acinetobacter baumannii. Its mechanism is likely related to membrane disruption, a common feature of antimicrobial peptides.
Quantitative Data Summary
| Application | Organism | Parameter | This compound Concentration | Result |
| Antimicrobial | A. baumannii (MDR) | MIC | 5 µg/mL | Potent growth inhibition[2] |
| MBC | 10 µg/mL | Bactericidal effect[2] | ||
| Antibiofilm | A. baumannii (MDR) | Biofilm Inhibition | 5 µg/mL (MIC) | 61.59% inhibition[2] |
| 10 µg/mL (MBC) | 76.29% inhibition[2] | |||
| Biofilm Eradication | 10 µg/mL (MBC) | 53.19% eradication[2] |
Conclusion
This compound is a promising peptide with multifaceted therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its anti-inflammatory, anticancer, and antimicrobial properties in various cell culture models. Elucidation of its precise mechanisms of action will be crucial for its future development as a therapeutic agent.
References
Secapin: A Promising Bee Venom Peptide for Combating Multidrug-Resistant Bacteria
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Secapin, a peptide component of bee venom, has emerged as a promising candidate in the search for novel antimicrobial agents. Initially recognized for its neurotoxic properties, recent studies have highlighted its potent bactericidal activity, particularly against challenging MDR pathogens.[1] This document provides a comprehensive overview of this compound's efficacy, its mechanism of action, and detailed protocols for its investigation in a research setting. While high doses in murine models have been associated with sedation, piloerception, and hypothermia, this compound is generally considered non-toxic at therapeutic concentrations.[1]
Mechanism of Action
This compound's primary mode of action against bacteria is believed to be the disruption of the cell membrane. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2][3] This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1][4] This direct physical disruption of the membrane is a key advantage, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[3]
dot
Caption: Proposed mechanism of action of this compound against bacterial cells.
Antimicrobial Activity of this compound
This compound has demonstrated significant antimicrobial activity against multidrug-resistant Acinetobacter baumannii, a notorious nosocomial pathogen.[1]
| Parameter | Value | Bacterium | Reference |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | MDR A. baumannii | [1] |
| Minimum Bactericidal Concentration (MBC) | 10 µg/mL | MDR A. baumannii | [1] |
Anti-Biofilm Activity of this compound
Biofilms are a major contributor to the persistence of infections and antibiotic resistance. This compound has shown efficacy in both inhibiting the formation of and eradicating established biofilms of MDR A. baumannii.[1]
| Activity | Concentration | Inhibition/Eradication (%) | Reference |
| Biofilm Inhibition | 10 µg/mL (MBC) | > 75% | [1] |
| Biofilm Eradication | 10 µg/mL (MBC) | 53.19% | [1] |
Safety Profile of this compound
A crucial aspect of any potential therapeutic is its safety profile. This compound has been evaluated for its hemolytic activity against human red blood cells and its cytotoxicity towards mammalian cells.
Hemolytic Activity
This compound exhibits minimal hemolytic activity at its effective antimicrobial concentrations.[1]
| Concentration | Hemolysis (%) | Reference |
| Up to 100 µg/mL | Minimal | [1] |
| 500 µg/mL | 31.50% | [1] |
Cytotoxicity
This compound demonstrates low cytotoxicity to mammalian cells at concentrations effective against MDR bacteria.[1]
| Cell Line | Concentration | Cell Viability (%) | Reference |
| RAW 264.7 | Up to 100 µg/mL | No significant change | [1] |
| RAW 264.7 | 200 µg/mL | ~86.53% | [1] |
| RAW 264.7 | 500 µg/mL | ~80.70% | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial and cytotoxic properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from established guidelines for antimicrobial susceptibility testing.
dot
Caption: Workflow for MIC and MBC determination of this compound.
Materials:
-
This compound peptide
-
Multidrug-resistant bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a stock concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the MDR bacterial strain into 5 mL of CAMHB and incubate at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
MIC Assay:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 100 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no this compound), and well 12 as a negative control (broth only).
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
From each well that shows no visible growth in the MIC assay, plate 10 µL onto a TSA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
-
Protocol 2: Biofilm Inhibition and Eradication Assay
This protocol outlines the methodology to assess this compound's effect on bacterial biofilms.
Materials:
-
This compound peptide
-
MDR bacterial strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
33% acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare two-fold serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described in the MIC protocol.
-
Add 20 µL of a 1:100 dilution of an overnight bacterial culture to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells three times with distilled water.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
Procedure for Biofilm Eradication:
-
Inoculate a 96-well plate with the bacterial suspension as described for inhibition (steps 2 & 3).
-
After 24 hours of incubation to allow for biofilm formation, gently wash the wells twice with PBS.
-
Add fresh TSB containing two-fold serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using crystal violet staining as described above (steps 4-10 for inhibition).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on mammalian cells.
dot
Caption: Workflow for the MTT cytotoxicity assay of this compound.
Materials:
-
This compound peptide
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare two-fold serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent against multidrug-resistant bacteria. Its potent bactericidal and anti-biofilm activities, coupled with a favorable safety profile, make it a compelling candidate for further preclinical and clinical development. The protocols provided herein offer a standardized framework for researchers to investigate and validate the promising antimicrobial properties of this bee venom peptide.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes: Secapin for Acinetobacter baumannii Research
Introduction
Key Applications
-
Direct Antibacterial Agent: Secapin exhibits potent bactericidal activity against MDR A. baumannii at low concentrations.[2][1]
-
Anti-Biofilm Agent: It effectively inhibits the formation of new biofilms and can eradicate established biofilms.[2][1]
-
Research Tool: this compound can be used to study mechanisms of antimicrobial peptide action against Gram-negative bacteria.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy against a multidrug-resistant strain of Acinetobacter baumannii.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound
| Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | 5 | 10 | 2.0 |
| Chloramphenicol | 10 | 50 | 5.0 |
| LL-37 | 32 | 128 | 4.0 |
| Omiganan | 32 | 64 | 2.0 |
| Data sourced from a study on multidrug-resistant A. baumannii.[2] |
Table 2: Effect of this compound on A. baumannii Viability and Biofilm
| Treatment | Concentration (µg/mL) | Bacterial Viability (%) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| This compound | 5 (MIC) | 46 | - | 35.62 |
| This compound | 10 (MBC) | 20.28 | >75 | 53.19 |
| Chloramphenicol | 50 (MBC) | 17.6 | <75 | ~53 |
| Data reflects significant reduction in viability and biofilm (p<0.05).[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Materials:
-
Multidrug-resistant A. baumannii strain
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer (for OD readings)
-
Incubator (37°C)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Prepare a bacterial suspension of A. baumannii in MHB, adjusted to a concentration of approximately 1 x 10^8 CFU/mL. Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound with no visible turbidity.
-
To determine the MBC, plate 100 µL from each well showing no visible growth onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation.
Time-Kill Kinetic Analysis
This assay assesses the concentration-dependent bactericidal effect of this compound over time.
Materials:
-
A. baumannii culture in logarithmic growth phase
-
MHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile test tubes
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer (OD595 nm) or equipment for colony counting
Protocol:
-
Inoculate flasks containing fresh MHB with an overnight culture of A. baumannii to achieve a starting density of ~1 x 10^6 CFU/mL.
-
Add this compound at the desired concentrations to the flasks. Include a growth control without this compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time intervals (e.g., 0, 3, 6, 12, 24 hours), withdraw an aliquot from each flask.
-
Measure the optical density at 595 nm (OD595) or perform serial dilutions and plate on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each this compound concentration.
Biofilm Inhibition and Eradication Assays
These protocols measure this compound's ability to prevent biofilm formation and destroy pre-formed biofilms.
Materials:
-
A. baumannii suspension
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound
-
96-well flat-bottomed polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader (570-595 nm)
Biofilm Inhibition Protocol:
-
Add A. baumannii suspension and varying concentrations of this compound to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound dye with 30% acetic acid or 95% ethanol.
-
Measure the absorbance at 570-595 nm. A lower absorbance indicates inhibition of biofilm formation.
Biofilm Eradication Protocol:
-
Grow A. baumannii biofilms in a 96-well plate for 24 hours as described above.
-
After 24 hours, remove the planktonic cells and gently wash the wells.
-
Add fresh media containing various concentrations of this compound to the wells with established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Wash, stain, and measure the absorbance as described in the inhibition protocol. A lower absorbance indicates biofilm eradication.
Hemolysis Assay
This assay evaluates the cytotoxicity of this compound against mammalian red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
This compound at various concentrations
-
0.1% Triton X-100 (positive control)
-
Centrifuge
Protocol:
-
Wash hRBCs with PBS several times until the supernatant is clear. Resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Add the hRBC suspension to microcentrifuge tubes containing different concentrations of this compound.
-
Use PBS as a negative control and 0.1% Triton X-100 as a positive control for 100% hemolysis.
-
Incubate the tubes for 1 hour at 37°C.
-
Centrifuge the tubes to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 450 nm.
-
Calculate the percentage of hemolysis relative to the positive control. This compound has been shown to have minimal hemolytic effects.[2][1]
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow for evaluating this compound.
Caption: Proposed mechanism of this compound against A. baumannii.
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent against multidrug-resistant Acinetobacter baumannii.[2][1] Its potent bactericidal and anti-biofilm activities, coupled with low toxicity to mammalian cells, make it a strong candidate for further investigation and development in the fight against antibiotic resistance.[2][1] The protocols and data presented here provide a solid foundation for researchers to explore the applications of this compound in their work.
References
Formulation of Secapin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a 25-amino acid peptide component of bee venom, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and neurotoxic effects.[1][2] As research into its therapeutic potential expands, standardized protocols for its formulation and in vivo administration are crucial for obtaining reproducible and reliable data. These application notes provide a comprehensive guide to the formulation of this compound for in vivo research, covering its physicochemical properties, solubility, and detailed protocols for preparation and administration.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to developing a stable and effective formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-Tyr-Ile-Ile-Asp-Val-Pro-Pro-Arg-Cys-Pro-Pro-Gly-Ser-Lys-Phe-Ile-Lys-Asn-Arg-Cys-Arg-Val-Ile-Val-Pro-OH (Disulfide bond: Cys9-Cys20) | [3] |
| Molecular Formula | C131H213N37O31S2 | [3] |
| Molecular Weight | 2866.4 g/mol | [3] |
| Theoretical pI | 10.19 | [3] |
| Net Charge at pH 7.4 | Approximately +4 | Calculated |
| Form | Typically supplied as a lyophilized powder, often as a trifluoroacetic acid (TFA) salt. | [3] |
Note: The net charge is an estimation based on the amino acid sequence and standard pKa values. The actual charge can be influenced by the peptide's three-dimensional structure and the ionic strength of the solution.
Formulation Strategy for In Vivo Administration
Due to its high theoretical isoelectric point (pI) of 10.19, this compound is a basic peptide with a net positive charge at physiological pH.[3] This characteristic generally favors solubility in aqueous solutions. The trifluoroacetic acid (TFA) salt form, a common counterion from the purification process, further enhances its solubility in water.[3]
For in vivo studies, a simple aqueous formulation is often the most desirable to minimize potential confounding effects from organic solvents or complex excipients. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH (7.2-7.4) are recommended as primary vehicles.
Solubility Testing
It is imperative to perform a small-scale solubility test before preparing a large batch of the formulation.
Protocol 1: Small-Scale Solubility Testing of this compound
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of sterile water or sterile 0.9% saline to a pre-weighed aliquot of this compound to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Observation: Gently vortex or sonicate the solution to aid dissolution. A fully dissolved solution should be clear and free of particulates.
-
Dilution to Working Concentration: Further dilute the stock solution with the chosen vehicle (e.g., sterile saline) to the final desired concentration for injection. Observe for any precipitation.
-
pH Adjustment (if necessary): If solubility is an issue, a slight acidification of the vehicle with a dilute, biocompatible acid (e.g., 0.1 M HCl) can be tested, but this should be done with caution as it may affect the peptide's stability and biological activity.
Experimental Protocols
Protocol 2: Preparation of this compound Formulation for In Vivo Injection
This protocol describes the preparation of a this compound solution for parenteral administration (e.g., subcutaneous or intraperitoneal injection) in a murine model.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile, pyrogen-free water for injection (if a stock solution is prepared)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-protein-binding tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Required Amounts: Determine the total volume of this compound solution needed based on the number of animals, the dose, and the injection volume.
-
Equilibrate: Bring the lyophilized this compound vial to room temperature.
-
Reconstitution: Aseptically add the calculated volume of sterile 0.9% saline to the this compound vial to achieve the desired final concentration.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to minimize the risk of peptide aggregation. If necessary, sonicate briefly in a water bath.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, low-protein-binding tube. This step is critical to ensure the sterility of the final formulation.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to prepare and filter the solution, then aliquot and freeze at -20°C or -80°C. However, freeze-thaw cycles should be minimized.
Table 2: Example this compound Dosing Calculation for a Murine Model
| Parameter | Example Value |
| Animal Weight | 25 g |
| Desired Dose | 1 mg/kg |
| Calculated Dose per Animal | 0.025 mg (25 µg) |
| Injection Volume | 100 µL (0.1 mL) |
| Required Concentration | 0.25 mg/mL |
Protocol 3: In Vivo Administration of this compound in a Murine Model
The following are general protocols for common routes of administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Subcutaneous (SC) Injection:
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.
-
Injection Site: Identify an injection site on the dorsal side, away from the head.
-
Injection: Insert a sterile needle (e.g., 25-27 G) into the base of the tented skin and inject the this compound solution. A small bleb should form under the skin.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Intraperitoneal (IP) Injection:
-
Animal Restraint: Firmly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Insert a sterile needle (e.g., 25-27 G) at a 10-20 degree angle and inject the this compound solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound-2 has been shown to induce inflammatory and hyperalgesic effects through the lipoxygenase (LOX) pathway.[2] This pathway is involved in the metabolism of arachidonic acid into leukotrienes, which are potent inflammatory mediators.
Caption: Proposed signaling pathway for this compound-induced inflammation.
This compound's Antimicrobial Mechanism of Action
As a cationic antimicrobial peptide, this compound is thought to exert its bactericidal effects primarily through interaction with and disruption of the negatively charged bacterial cell membrane.
Caption: General mechanism of action for antimicrobial peptides like this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a this compound formulation.
Caption: Workflow for an in vivo efficacy study of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies that can inform in vivo study design.
Table 3: In Vitro Antimicrobial Activity of this compound
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | 5 µg/mL | [1] |
| Minimum Bactericidal Concentration (MBC) | Acinetobacter baumannii | 10 µg/mL | [1] |
Table 4: In Vitro Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Type | Result | Concentration | Reference |
| Hemolytic Activity | Human Red Blood Cells | No significant hemolysis | Up to 100 µg/mL | [1] |
| Cytotoxicity | Murine Macrophages (RAW 264.7) | No significant change in cell viability | Up to 100 µg/mL | [1] |
Conclusion
The successful in vivo application of this compound is contingent upon a well-characterized and stable formulation. Given its basic nature, this compound is amenable to simple aqueous formulations, which are ideal for in vivo research. The protocols and data presented in these application notes provide a robust framework for researchers to prepare and administer this compound in a consistent and reproducible manner, facilitating the accurate assessment of its biological effects and therapeutic potential. It is essential to adhere to aseptic techniques throughout the formulation process and to follow all institutional guidelines for animal experimentation.
References
Application Notes and Protocols for the Analytical Characterization of Secapin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a peptide component of bee venom that has garnered significant interest for its diverse biological activities. First identified decades ago, this 25-amino acid peptide, containing a single disulfide bond, is now recognized for its potential as an antimicrobial, anti-inflammatory, and serine protease inhibitor.[1] Its multifaceted nature makes it a compelling candidate for therapeutic development. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, covering its physicochemical properties, biological activities, and structural features.
Physicochemical Characterization
A thorough understanding of this compound's physicochemical properties is fundamental for its development as a therapeutic agent. This includes confirming its primary structure, determining its purity, and characterizing its secondary structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Analytical Method |
| Amino Acid Sequence | H-YIIDVPPRCPPGSKFIKNRCRVIVP-OH | Mass Spectrometry, Edman Degradation |
| Molecular Weight | 2866.44 Da | Mass Spectrometry |
| Disulfide Bond | Cys9-Cys20 | Mass Spectrometry with reducing agents |
| Theoretical pI | 10.19 | Sequence Analysis Software |
| Purity | >95% (typical for synthetic peptides) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
This protocol outlines the purification of synthetic or extracted this compound using RP-HPLC.
Materials:
-
Crude this compound peptide
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water
-
Buffer B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Buffer A to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 10 column volumes at a flow rate of 1 mL/min.
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Elute the bound peptide using a linear gradient of Buffer B. A typical gradient is from 5% to 65% Buffer B over 60 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.
-
Solvent Removal: Lyophilize the pure fractions to remove the solvents.
This protocol describes the use of MALDI-TOF and ESI mass spectrometry for determining the molecular weight and verifying the amino acid sequence of this compound.
Materials:
-
Purified this compound
-
Matrix solution (for MALDI-TOF): α-Cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile/0.1% TFA
-
Solvent for ESI: 50% acetonitrile/0.1% formic acid
Procedure (MALDI-TOF):
-
Sample Preparation: Mix 1 µL of the purified this compound solution (approx. 1 pmol/µL) with 1 µL of the HCCA matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry to form co-crystals.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated using a standard peptide mixture.
-
Data Analysis: The resulting spectrum should show a major peak corresponding to the [M+H]+ ion of this compound (2866.44 Da).
Procedure (ESI-MS/MS for Sequencing):
-
Sample Infusion: Infuse the purified this compound solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to observe the multiply charged ions of this compound.
-
MS/MS Fragmentation: Select the most abundant precursor ion for fragmentation using collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting fragment ion spectrum to confirm the amino acid sequence of this compound.
This protocol details the determination of this compound's secondary structure using CD spectroscopy.
Materials:
-
Purified, lyophilized this compound
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve this compound in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Set the CD spectrometer to scan from 190 to 260 nm.
-
Blank Measurement: Record the spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the this compound solution.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the data to mean residue ellipticity.
-
Structure Deconvolution: Use a deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Biological Activity Characterization
This compound exhibits a range of biological activities. The following protocols are designed to quantify these activities.
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acinetobacter baumannii (MDR) | 5 | 10 | [2] |
| Paenibacillus larvae | ~30 (11.13 µM) | - | [3] |
Table 3: Cytotoxicity of this compound
| Assay | Cell Type | Result | Concentration | Reference |
| Hemolytic Activity | Human Red Blood Cells | No significant hemolysis | Up to 100 µg/mL | [2] |
| Cytotoxicity | Murine Macrophages (RAW 264.7) | High cell viability | Up to 100 µg/mL | [2] |
Table 4: Enzyme Inhibition Activity of this compound
| Enzyme | Activity | Quantitative Data | Reference |
| Plasmin | Anti-fibrinolytic | Data not specified | [4] |
| Human Neutrophil Elastase | Anti-elastolytic | Data not specified | [4] |
| Porcine Pancreatic Elastase | Anti-elastolytic | Data not specified | [4] |
Experimental Protocols
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Materials:
-
Purified this compound
-
Bacterial strain (e.g., Acinetobacter baumannii)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Peptide Dilution: Prepare a 2-fold serial dilution of this compound in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate 100 µL from the wells with no visible growth onto Mueller-Hinton Agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
This protocol assesses the cytotoxicity of this compound against red blood cells.
Materials:
-
Purified this compound
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS)
-
96-well microtiter plate
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (1000 x g for 5 min). Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS in the 96-well plate.
-
Assay Setup: Add the RBC suspension to each well. For the positive control (100% lysis), add 1% Triton X-100. For the negative control (0% lysis), add PBS.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
This protocol is for evaluating the pro-inflammatory effects of this compound in an animal model. Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.
Materials:
-
Purified this compound
-
Male Wistar rats (or other suitable rodent model)
-
Plantar test apparatus (for hyperalgesia)
-
Plethysmometer (for edema)
-
Saline solution
Procedure:
-
Acclimatization: Acclimatize animals to the testing environment.
-
Baseline Measurements: Measure the basal paw withdrawal latency (hyperalgesia) and paw volume (edema) before any injections.
-
Injection: Inject a solution of this compound (e.g., 10 µg in 50 µL saline) into the right hind paw. Inject the vehicle (saline) into the left hind paw as a control.
-
Post-Injection Measurements: Measure paw withdrawal latency and paw volume at various time points (e.g., 30, 60, 120, 240 minutes) after the injection.
-
Data Analysis: Compare the changes in paw withdrawal latency and paw volume between the this compound-treated and control paws over time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced inflammation.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. By systematically evaluating its physicochemical properties and biological activities, researchers and drug development professionals can gain a deeper understanding of this promising peptide and its potential therapeutic applications. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data, which is crucial for advancing this compound through the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Secapin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secapin is a 25-amino acid peptide originally isolated from honeybee venom (Apis mellifera). It belongs to the family of venom peptides and has garnered significant interest due to its diverse biological activities.[1] Research has demonstrated its potential as an anti-fibrinolytic, anti-elastolytic, and antimicrobial agent.[1][2] A variant, this compound-2, has also been shown to induce inflammatory and pain responses through the lipoxygenase pathway. This document provides detailed guidelines and protocols for the proper handling, storage, and application of this compound peptide in a research and drug development setting.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Tyr-Ile-Ile-Asp-Val-Pro-Pro-Arg-Cys-Pro-Pro-Gly-Ser-Lys-Phe-Ile-Lys-Asn-Arg-Cys-Arg-Val-Ile-Val-Pro-OH (Disulfide bond: Cys9-Cys20) | [3] |
| Molecular Formula | C131H213N37O31S2 | [3] |
| Molecular Weight | 2866.4 g/mol | [3] |
| Theoretical Isoelectric Point (pI) | 10.19 | [3] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound peptide.
Lyophilized Peptide
-
Storage Temperature: For long-term storage, lyophilized this compound should be stored at -20°C or colder, preferably at -80°C. For short-term storage (weeks to months), refrigeration at 4°C is acceptable.
-
Light and Moisture: Protect the lyophilized powder from direct light.[4] Peptides are often hygroscopic; therefore, it is crucial to store them in a desiccated environment to prevent moisture absorption, which can degrade the peptide.
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5] Weigh out the desired amount quickly in a clean environment and tightly reseal the vial. To prevent oxidation, especially given the presence of cysteine residues, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing.
Peptide in Solution
-
Reconstitution: The choice of solvent for reconstitution depends on the experimental requirements. Due to its basic nature (theoretical pI of 10.19), this compound is predicted to be soluble in acidic aqueous solutions.[3] For biological assays, sterile, purified water or a buffer at a slightly acidic pH is recommended as a starting point.[5][6] If solubility is an issue, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with the aqueous buffer.[5][7] It is important to note that trifluoroacetic acid (TFA) salts from the purification process can enhance the solubility of peptides in aqueous solutions.[3]
-
Storage of Solutions: Storing peptides in solution for extended periods is not recommended due to the risk of degradation. If necessary, prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term use, solutions can be stored at 4°C for a few days.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antimicrobial Activity of this compound against Acinetobacter baumannii[2]
| Parameter | Concentration (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 5 |
| Minimum Bactericidal Concentration (MBC) | 10 |
Table 2: Anti-biofilm Activity of this compound against Acinetobacter baumannii
| Activity | Concentration (µg/mL) | % Effect |
| Biofilm Formation Inhibition | 10 (MBC) | >75% |
| Eradication of Established Biofilm | 10 (MBC) | 53.19% |
Table 3: Cytotoxicity of this compound[2]
| Assay | Concentration (µg/mL) | Result |
| Hemolytic Activity | Up to 100 | No significant hemolysis |
| Mammalian Cell Viability | Up to 100 | No significant loss of viability |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
-
Preparation of Bacterial Inoculum: Culture the target bacterium (e.g., A. baumannii) overnight on an appropriate agar (B569324) plate. Resuspend colonies in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial twofold dilutions of the peptide in the test broth in a 96-well microtiter plate to achieve the desired concentration range.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
-
MBC Determination: To determine the MBC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto an appropriate agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.
Biofilm Inhibition and Eradication Assays
This protocol can be used to assess the ability of this compound to prevent biofilm formation and eradicate established biofilms.
-
Biofilm Inhibition:
-
Prepare serial dilutions of this compound in a suitable growth medium in a 96-well plate.
-
Add the bacterial suspension (adjusted to an appropriate starting density) to each well.
-
Include positive (bacteria with no peptide) and negative (medium only) controls.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilm with a suitable dye, such as crystal violet. After a brief incubation, wash away the excess stain and solubilize the bound dye.
-
Quantify the biofilm by measuring the absorbance at a specific wavelength (e.g., 570 nm for crystal violet).
-
-
Biofilm Eradication:
-
Grow biofilms in a 96-well plate as described above for 24-48 hours.
-
After biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described for the inhibition assay.
-
Hemolysis Assay
This protocol assesses the lytic activity of this compound against red blood cells (RBCs).
-
Preparation of Red Blood Cells: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: Prepare serial dilutions of this compound in PBS in a 96-well plate. Add the RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS only, for 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quantification: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to this compound.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the peptide.
-
Incubation: Incubate the cells with the peptide for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways and mechanisms of action for this compound.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is believed to be initiated by its interaction with the negatively charged components of the bacterial cell surface. This interaction facilitates membrane penetration and subsequent disruption, leading to bactericidal effects.[2]
Caption: Proposed mechanism of this compound's antimicrobial activity.
Inflammatory Pathway of this compound-2
This compound-2 has been shown to induce hyperalgesic and edematogenic responses through the lipoxygenase pathway, indicating its role in inflammation and pain.
Caption: Inflammatory signaling pathway activated by this compound-2.
Anti-Fibrinolytic and Anti-Elastolytic Mechanism
This compound acts as a serine protease inhibitor, which underlies its anti-fibrinolytic and anti-elastolytic activities.[1] It directly inhibits enzymes like plasmin and elastase.
Caption: Mechanism of this compound's anti-fibrinolytic and anti-elastolytic activity.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the biological activity of this compound peptide.
Caption: General experimental workflow for this compound peptide characterization.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. bachem.com [bachem.com]
Troubleshooting & Optimization
Recombinant Secapin Expression: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for recombinant Secapin expression. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the expression and purification of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of my recombinant this compound in E. coli. What are the likely causes and solutions?
Low or no expression of this compound in E. coli is a common issue. Here are several potential reasons and troubleshooting steps:
-
Codon Bias: The codons in your this compound gene, which is from an insect, may not be optimal for the translational machinery of E. coli. This can lead to translational stalling and low protein yield.[1][2]
-
Toxicity of this compound: this compound is a known antimicrobial and neurotoxic peptide.[8] Its expression, even at low levels, could be toxic to the E. coli host, leading to cell death or reduced growth.[9]
-
Solution:
-
Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[2]
-
Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG) to slow down protein production and reduce toxic effects.[10]
-
Consider co-expressing a protein that neutralizes the toxic effect, if known.
-
-
-
Plasmid Integrity: Ensure that the plasmid containing your this compound gene is correct and has not undergone any mutations.
-
Solution: Sequence your plasmid to verify the integrity of the insert and the surrounding regulatory elements.
-
Q2: My this compound is expressed in E. coli, but it's forming insoluble inclusion bodies. How can I improve its solubility?
Inclusion bodies are dense aggregates of misfolded protein.[11][12] Here’s how you can address this issue:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., 16-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[10]
-
Lower Inducer Concentration: Using a lower concentration of IPTG can reduce the rate of protein expression.
-
Choice of Strain: Use E. coli strains engineered to enhance disulfide bond formation in the cytoplasm (e.g., SHuffle) or strains that contain chaperones to aid in proper folding.
-
-
Fusion Partners: Fusing this compound to a highly soluble protein partner like Maltose Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST) can enhance its solubility.
-
Solubilization and Refolding: If the above strategies fail, you can purify the inclusion bodies and then solubilize and refold the protein.
-
Solubilization: Use strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.[12][13][14]
-
Refolding: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer. This buffer should contain additives that promote proper folding, such as L-arginine and redox shuffling agents (e.g., a glutathione redox pair).
-
Q3: I am considering using a eukaryotic expression system for this compound. What are the advantages and disadvantages of insect cells versus yeast (Pichia pastoris)?
Choosing the right eukaryotic host is critical for expressing complex proteins like this compound, which contains a disulfide bond.[15]
| Feature | Insect Cells (Baculovirus Expression Vector System - BEVS) | Pichia pastoris |
| Post-Translational Modifications | Can perform complex modifications, including disulfide bond formation, similar to mammalian cells.[16][17] | Capable of disulfide bond formation and glycosylation, though glycosylation patterns may differ from mammalian cells.[18][19] |
| Expression Levels | Generally high, with reports of up to 500 mg/L.[16] | Can achieve very high expression levels, especially in fermenters.[20] |
| Cost | Relatively high due to expensive media and the need for viral vector production.[17] | More cost-effective than insect cells, with simpler media requirements.[20] |
| Time | Generating recombinant baculovirus can be time-consuming.[16] | Generally faster to generate expression clones compared to BEVS.[20] |
| Scalability | Readily scalable for large-scale production.[17] | Highly scalable, especially with fermentation.[21] |
A study has reported the successful expression of recombinant Acthis compound-1 in baculovirus-infected insect cells.[22] Another study has shown successful expression of a this compound gene in the fungus Coprinus cinereus.[23]
Troubleshooting Guides
Escherichia coli Expression
| Problem | Possible Cause | Recommended Solution |
| No/Low Protein Yield | Codon bias. | Codon-optimize the this compound gene for E. coli.[1][3][4][5] |
| Protein toxicity. | Use a tightly controlled promoter, lower induction temperature and inducer concentration.[10] | |
| Plasmid instability or mutation. | Sequence verify the plasmid. Retransform with fresh plasmid.[10] | |
| Protein in Inclusion Bodies | High expression rate leading to misfolding. | Lower the expression temperature and inducer concentration.[10] |
| Incorrect disulfide bond formation. | Express in the periplasm or use specialized strains for cytoplasmic disulfide bond formation. | |
| Inherent insolubility of the protein at high concentrations. | Add a solubility-enhancing fusion tag (e.g., MBP, GST). | |
| Protein Degradation | Proteolytic activity in the host cell. | Use protease-deficient E. coli strains (e.g., BL21). Add protease inhibitors during lysis.[24] |
Pichia pastoris Expression
| Problem | Possible Cause | Recommended Solution |
| No/Low Secretion | Inefficient signal peptide. | Test different secretion signal peptides (e.g., α-mating factor). |
| Proteolysis in the culture medium. | Optimize the pH of the medium; lower pH can reduce protease activity.[25] Add protease inhibitors. | |
| Suboptimal induction conditions. | Optimize methanol (B129727) concentration (typically 0.5-1%), pH, and temperature.[19][21][25] | |
| Low Cell Density | Suboptimal growth conditions. | Optimize the composition of the growth medium and fermentation parameters. |
Insect Cell (BEVS) Expression
| Problem | Possible Cause | Recommended Solution |
| Low Virus Titer | Poor transfection efficiency. | Use high-quality bacmid DNA and healthy, actively dividing insect cells. |
| Inefficient viral replication. | Optimize the multiplicity of infection (MOI) and infection time. | |
| Low Protein Yield | Suboptimal promoter activity. | Ensure the use of a strong promoter like the polyhedrin promoter.[16] |
| Late-stage cell lysis before sufficient protein accumulation. | Harvest cells at the optimal time post-infection, determined by a time-course experiment. | |
| Protein degradation. | Add protease inhibitors to the culture medium. |
Experimental Protocols
Codon Optimization Workflow
A critical first step for expressing a bee venom peptide like this compound in a heterologous host is codon optimization.
Inclusion Body Solubilization and Refolding
This workflow outlines the steps for recovering active this compound from inclusion bodies.
Purification of Recombinant this compound
A general strategy for purifying small, potentially tagged peptides like this compound is outlined below. The exact combination of steps will depend on the expression system and the presence of a purification tag.
-
Clarification: After cell lysis (for intracellular expression) or separation of cells from the medium (for secreted expression), centrifuge the sample to remove cells and debris.
-
Affinity Chromatography (if tagged): If this compound is expressed with a tag (e.g., His-tag, GST-tag), use the corresponding affinity chromatography resin for the initial capture and purification step.[26]
-
Ion-Exchange Chromatography (IEX): Based on the predicted isoelectric point (pI) of this compound, choose either cation or anion exchange chromatography to further purify the protein from contaminants.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final polishing of peptides, providing high resolution and resulting in a highly pure product.
-
Buffer Exchange/Desalting: Use size-exclusion chromatography or dialysis to exchange the purified this compound into a suitable storage buffer.[24]
Antimicrobial Activity Assay (Broth Microdilution)
To confirm that your purified recombinant this compound is biologically active, you can perform a broth microdilution assay to determine its Minimum Inhibitory Concentration (MIC).
-
Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., Acinetobacter baumannii) to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.[27]
-
Serial Dilutions of this compound: Prepare a series of twofold serial dilutions of your purified this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[27]
This can be visualized by adding a viability indicator like MTT.[27]
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Protein Yield
This diagram illustrates a logical approach to troubleshooting low yields of recombinant this compound.
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon optimization enhances secretory expression of Pseudomonas aeruginosa exotoxin A in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 14. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - US [thermofisher.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of production of the anti-keratin 8 single-chain Fv TS1-218 in Pichia pastoris using design of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Production of antibacterial peptide from bee venom via a new strategy for heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eprints.um.edu.my [eprints.um.edu.my]
- 26. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]
- 27. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii | Publisso [series.publisso.de]
Technical Support Center: Optimizing Secapin Yield and Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation, purification, and handling of Secapin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a peptide found in honeybee venom. It is known to exhibit several biological functions, including anti-fibrinolytic, anti-elastolytic, and broad-spectrum antimicrobial activities.[1][2] There are different isoforms, such as this compound-1 and this compound-2, which may have distinct properties. For instance, this compound-2 has been associated with hyperalgesic and edematogenic effects.[1][3]
Q2: What are the common sources for obtaining this compound for research?
This compound can be obtained from two primary sources:
-
Natural Source: Isolation from the venom of honeybees (e.g., Apis mellifera). This typically involves collection of crude venom followed by chromatographic purification.
-
Recombinant or Synthetic Production: this compound can be produced recombinantly in systems like E. coli or fungi, or it can be chemically synthesized.[4] Recombinant and synthetic routes can offer higher purity and yield, avoiding the complexities of venom fractionation.
Q3: My this compound solution appears cloudy. What could be the cause?
A cloudy appearance in your this compound solution is a likely indicator of peptide aggregation. This can be influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the buffer. Aggregation can lead to a loss of biological activity and inaccurate quantification.
Q4: What is the recommended pH and temperature for storing this compound solutions?
While specific stability data for this compound is not extensively published, for many peptides, storage in slightly acidic to neutral pH (e.g., pH 4-7) is often preferred to minimize degradation. It is advisable to store this compound solutions at -20°C or -80°C for long-term storage. For short-term use, keeping the solution at 4°C is acceptable, but it is best to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles, which can promote aggregation.
Q5: What level of purity should I aim for in my this compound preparation?
The required purity of this compound depends on its intended application. For initial screening and non-sensitive assays, a purity of >90% may be sufficient. However, for cellular assays, structural studies, and pre-clinical development, a purity of >95% or even >98% is highly recommended to avoid confounding results from contaminants.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Bee Venom Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Initial Extraction | Ensure complete dissolution of the crude bee venom in the initial buffer (e.g., 0.05M ammonium (B1175870) acetate (B1210297) or a slightly acidic buffer). Centrifuge at high speed to remove all insoluble components. | Incomplete dissolution will leave a significant portion of this compound in the insoluble fraction, leading to low recovery. |
| Suboptimal Chromatographic Conditions | Gel Filtration: Calibrate the Sephadex G-50 column with appropriate molecular weight standards to ensure proper fractionation. Collect smaller fractions around the expected elution volume for this compound (approx. 2.8 kDa).RP-HPLC: Optimize the gradient slope. A shallower gradient can improve the resolution of peptides with similar hydrophobicity. | A poorly calibrated gel filtration column can lead to co-elution with other peptides and loss of this compound in incorrect fractions. In RP-HPLC, a steep gradient may cause this compound to elute with other venom components, making its isolation difficult. |
| Peptide Adsorption to Surfaces | Use low-protein-binding tubes and pipette tips throughout the purification process. Rinsing collection tubes with the elution buffer before use can also help. | Peptides can adsorb to plastic surfaces, leading to significant sample loss, especially at low concentrations. |
| Degradation by Proteases | Work at low temperatures (4°C) during all purification steps. Consider adding a broad-spectrum protease inhibitor cocktail to the initial venom solution, although this may complicate downstream purification. | Crude bee venom contains proteases that can degrade this compound. Low temperatures and protease inhibitors can minimize this degradation. |
Issue 2: Poor Peak Shape and Resolution during RP-HPLC Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Column Overloading | Reduce the amount of sample loaded onto the column. If a larger quantity needs to be purified, switch to a semi-preparative or preparative column with a larger diameter. | Exceeding the binding capacity of the column leads to peak broadening and tailing, which reduces resolution. |
| Inappropriate Mobile Phase | Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) for sharp peaks. Check the miscibility of your aqueous and organic phases. The mobile phase should be filtered and degassed. | TFA helps to improve peak shape for peptides by forming ion pairs. Immiscible solvents or dissolved gasses can cause pressure fluctuations and baseline instability. |
| Contaminated or Degraded Column | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove strongly bound contaminants. If peak shape does not improve, the column may be degraded and require replacement. | Accumulation of contaminants on the column can lead to poor peak shape and loss of resolution. |
| Secondary Interactions with Silica (B1680970) | Use a high-purity silica-based C18 column. Some peptides can interact with residual silanol (B1196071) groups on the silica surface, leading to peak tailing. | Modern, high-purity silica columns have fewer exposed silanol groups, minimizing these secondary interactions. |
Issue 3: this compound Aggregation During or After Purification
| Potential Cause | Troubleshooting Step | Rationale |
| High Peptide Concentration | Purify and store this compound at the lowest feasible concentration. If a high concentration is required, perform a final concentration step immediately before use. | The likelihood of intermolecular interactions leading to aggregation increases with concentration. |
| Suboptimal Buffer Conditions | Screen different buffer pH values and ionic strengths. For some peptides, slightly acidic conditions can prevent aggregation. | The net charge of a peptide is pH-dependent, which influences its solubility and tendency to aggregate. |
| Presence of Hydrophobic Patches | Consider adding a low concentration (0.01-0.05%) of a non-ionic detergent (e.g., Tween-20) or a small amount of an organic solvent (e.g., acetonitrile) to the final buffer to improve solubility. | These additives can help to shield hydrophobic regions of the peptide, preventing self-association. |
| Freeze-Thaw Cycles | Aliquot the purified this compound into single-use volumes before freezing to avoid repeated freeze-thaw cycles. | The process of freezing and thawing can induce stress on the peptide structure, promoting aggregation. |
Quantitative Data Summary
The following tables provide a summary of expected and reported quantitative data for this compound.
Table 1: Comparison of Potential this compound Purification Strategies
| Purification Strategy | Typical Purity | Expected Yield (from 100mg crude venom) | Throughput | Key Considerations |
| Gel Filtration (Sephadex G-50) | 70-85% | 1-2 mg | Low | Good for initial fractionation, but often requires a second purification step. |
| Gel Filtration + RP-HPLC (C18) | >95% | 0.5-1.5 mg | Low | A common and effective two-step method for high purity. |
| Cation-Exchange + RP-HPLC | >95% | 1-2 mg | Medium | Can provide high recovery and purity. A 93% recovery has been reported for melittin (B549807) using this approach.[5] |
| Recombinant Expression & Purification | >98% | 5-10 mg/L of culture | High | Avoids venom handling and allows for isotopic labeling, but requires expertise in molecular biology and protein expression. |
Table 2: Bioactivity and Cytotoxicity of Synthetic this compound-1
| Parameter | Value | Cell/Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | Multidrug-resistant Acinetobacter baumannii | [6][7] |
| Minimum Bactericidal Concentration (MBC) | 10 µg/mL | Multidrug-resistant Acinetobacter baumannii | [6][7] |
| Hemolytic Activity | Minimal up to 100 µg/mL | Mouse Red Blood Cells | [6] |
| Cytotoxicity (Cell Viability) | No significant change up to 100 µg/mL | RAW 264.7 Macrophages | [6] |
Experimental Protocols
Protocol 1: Two-Step Purification of this compound from Bee Venom
This protocol is a composite method based on common practices for purifying peptides from bee venom.
1. Initial Extraction and Gel Filtration Chromatography: a. Dissolve 100 mg of crude honeybee venom in 5 mL of 0.05 M ammonium acetate buffer (pH 4.5). b. Centrifuge the solution at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. c. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter. d. Load the filtered supernatant onto a Sephadex G-50 column (e.g., 2.5 x 100 cm) pre-equilibrated with the same ammonium acetate buffer. e. Elute the peptides with the equilibration buffer at a flow rate of 1 mL/min. f. Monitor the elution profile by measuring the absorbance at 280 nm. g. Collect 5 mL fractions. This compound is expected to elute in the later fractions corresponding to low molecular weight peptides. h. Analyze the fractions by SDS-PAGE or analytical RP-HPLC to identify those containing this compound. i. Pool the this compound-containing fractions and lyophilize.
2. Reversed-Phase HPLC (RP-HPLC) Purification: a. Reconstitute the lyophilized fractions from the gel filtration step in 1 mL of mobile phase A (0.1% TFA in water). b. Purify the peptide using a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size). c. Use a linear gradient of mobile phase B (0.1% TFA in acetonitrile) from 5% to 65% over 60 minutes at a flow rate of 2 mL/min. d. Monitor the elution at 220 nm and 280 nm. e. Collect the peaks corresponding to this compound. f. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. g. Pool the pure fractions and lyophilize.
Protocol 2: Purity Analysis of this compound by Analytical RP-HPLC
Visualizations
Caption: Workflow for the two-step purification of this compound from bee venom.
Caption: Troubleshooting logic for this compound aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of antibacterial peptide from bee venom via a new strategy for heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Secapin Solubility: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Secapin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a peptide component of bee venom with various known biological activities.[1] Like many peptides, achieving and maintaining its solubility in aqueous solutions can be challenging, potentially impacting experimental reproducibility and accuracy. Factors such as its amino acid composition, tendency to aggregate, and the presence of a disulfide bond contribute to these solubility issues.
Q2: What is the general nature of this compound's charge at neutral pH?
A: this compound is a basic peptide, meaning it has a net positive charge at neutral pH (pH 7).[2] This is an important consideration when selecting an appropriate solvent or buffer system.
Q3: How does the presence of Trifluoroacetic acid (TFA) salt affect this compound solubility?
A: this compound is often supplied as a Trifluoroacetic acid (TFA) salt, which is a common counterion from the purification process. TFA salts generally enhance the solubility of peptides in aqueous solutions.[2] However, for highly sensitive cellular assays, the presence of residual TFA should be considered as it can potentially affect experimental results.[2]
Q4: Can I expect this compound to be readily soluble in pure water?
A: While TFA salts improve aqueous solubility, dissolving this compound directly in neutral water might still be challenging.[2] For basic peptides like this compound, acidic conditions are generally more favorable for solubilization.
Q5: Are there different forms of this compound I should be aware of?
A: Yes, different variants of this compound have been identified, such as this compound-1 and this compound-2. These variants have distinct biological activities. This compound-1 functions as a serine protease inhibitor with anti-fibrinolytic and anti-elastolytic properties, while this compound-2 is involved in inflammation and pain induction through the lipoxygenase pathway.[1][3] It is crucial to know which variant you are working with, as their properties might slightly differ.
Troubleshooting Guide for this compound Solubility
This guide addresses specific issues you might encounter during the solubilization of this compound.
Problem 1: Lyophilized this compound powder does not dissolve in water or neutral buffer.
Cause: this compound is a basic peptide and may have limited solubility at neutral pH.
Solution:
-
Acidic Buffer: Attempt to dissolve the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA). Once dissolved, you can slowly add your desired buffer to reach the final concentration and volume. Always check the final pH of your solution.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution. Use a bath sonicator or a probe sonicator at low power for short bursts, keeping the sample on ice to prevent heating.
Problem 2: this compound solution appears cloudy or contains visible precipitates.
Cause: This indicates either incomplete dissolution or aggregation of the peptide.
Solution:
-
pH Adjustment: The pH of your solution might be close to the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility. For a basic peptide like this compound (theoretical pI ~10.19), ensuring the pH of the solution is significantly lower than the pI will help maintain solubility.[2]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used as a first step. Try dissolving the peptide in a minimal volume of dimethyl sulfoxide (B87167) (DMSO) and then slowly dilute with your aqueous buffer.
-
Centrifugation: Before use, centrifuge your peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment.
Problem 3: Loss of this compound activity after solubilization.
Cause: Peptide degradation or aggregation can lead to a loss of biological activity.
Solution:
-
Proper Storage: Store lyophilized this compound at -20°C or lower. Once in solution, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.
-
Avoid Harsh Conditions: Minimize exposure to high temperatures and extreme pH values for extended periods.
-
Use of Stabilizers: For long-term storage in solution, consider the addition of cryoprotectants like glycerol (B35011) (at 20-50%) to prevent aggregation during freezing.
Quantitative Data and Experimental Protocols
Table 1: General Solubilization Strategies for Peptides
| Peptide Charge | Primary Solvent | Secondary Solvent (if needed) | Notes |
| Basic (e.g., this compound) | Sterile Water | 10% Acetic Acid or 0.1% TFA | Start with a small amount of acidic solution to dissolve, then dilute with buffer. |
| Acidic | Sterile Water | 10% Ammonium Bicarbonate | Start with a small amount of basic solution to dissolve, then dilute with buffer. |
| Neutral/Hydrophobic | DMSO or DMF | Sterile Water or Buffer | Dissolve in a minimal amount of organic solvent first, then slowly add aqueous buffer. |
Experimental Protocol: Solubilization of this compound
This protocol provides a general guideline. It is always recommended to test the solubility of a small amount of the peptide first.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
10% (v/v) acetic acid solution
-
Desired experimental buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of 10% acetic acid to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate in a water bath for 5-10 minutes, keeping the sample cool.
-
Once the peptide is fully dissolved, slowly add the desired experimental buffer to dilute the stock solution to the final working concentration.
-
Check the final pH of the solution and adjust if necessary for your experiment.
-
Before use, centrifuge the solution at >10,000 x g for 10 minutes to pellet any undissolved material.
-
Carefully transfer the supernatant to a new tube for your experiment.
Visualizing this compound's Mechanisms of Action
Signaling Pathways
The following diagrams illustrate the known biological pathways influenced by this compound variants.
Caption: this compound-1 as a Serine Protease Inhibitor.
References
Secapin Peptide Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Secapin peptide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a 25-amino acid peptide originally isolated from honeybee venom.[1][2] Like many peptides, this compound can be prone to aggregation, where individual peptide molecules clump together to form insoluble fibrils or amorphous aggregates. This aggregation can lead to a loss of biological activity, inaccurate quantification, and difficulties in experimental reproducibility.
Q2: What are the primary factors that can cause this compound to aggregate?
Several factors can contribute to this compound aggregation, including:
-
pH: The solubility of peptides is lowest at their isoelectric point (pI). Since this compound has a high theoretical pI of approximately 10.19, it is most soluble at a pH below this value.[1]
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can accelerate aggregation kinetics.
-
Solvent: The choice of solvent is critical for maintaining peptide solubility.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can promote aggregation.[3][4]
Q3: How can I predict the aggregation potential of my this compound peptide?
While there are no specific aggregation prediction tools for this compound, its physicochemical properties provide clues. With a theoretical isoelectric point (pI) of 10.19, this compound is a basic peptide.[1] This means it will carry a net positive charge at neutral or acidic pH, which generally promotes solubility due to electrostatic repulsion between molecules. However, its sequence also contains hydrophobic residues which can contribute to aggregation.
Q4: What is the best way to store lyophilized this compound peptide?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[4][5][6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to avoid condensation.[5]
Q5: How long can I store reconstituted this compound solutions?
It is highly recommended to use reconstituted this compound solutions immediately. If storage is necessary, prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C for a few weeks.[3][4][5] The stability of peptides in solution is significantly lower than in their lyophilized form.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to address this compound peptide aggregation issues.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is the first step in troubleshooting.
| Property | Value | Implication for Aggregation |
| Amino Acid Sequence | H-Tyr-Ile-Ile-Asp-Val-Pro-Pro-Arg-Cys-Pro-Pro-Gly-Ser-Lys-Phe-Ile-Lys-Asn-Arg-Cys-Arg-Val-Ile-Val-Pro-OH | Contains both hydrophobic and charged residues. A disulfide bond exists between Cys9 and Cys20.[1] |
| Molecular Weight | ~2866.4 g/mol | A moderately sized peptide. |
| Theoretical Isoelectric Point (pI) | 10.19 | The peptide is basic. It will be positively charged and generally more soluble at pH < 10.[1] At pH values near the pI, solubility will be minimal, increasing the risk of aggregation.[7] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound aggregation.
Caption: Troubleshooting workflow for this compound peptide aggregation.
Influence of Common Excipients on Peptide Stability
The addition of certain excipients can help to mitigate aggregation. The following table provides a general guide.
| Excipient | Concentration | Mechanism of Action | Potential Considerations for this compound |
| Arginine | 50-100 mM | Suppresses aggregation and increases solubility. | Generally compatible and can be effective. |
| Guanidine HCl | 6 M | Strong denaturant that disrupts aggregates. | May denature target proteins in your assay. |
| Urea | 8 M | Denaturant that can solubilize aggregates. | Can degrade over time to form isocyanate, which can modify the peptide. |
| Organic Solvents (e.g., DMSO, Acetonitrile) | Minimal amount | Disrupts hydrophobic interactions. | Ensure compatibility with your experimental system. DMSO can oxidize Cys and Met residues. |
| Detergents (e.g., SDS) | Varies | Can prevent aggregation of hydrophobic peptides. | May interfere with biological assays. |
Experimental Protocols
Protocol 1: Recommended Solubilization of this compound
Due to its basic nature (pI ~10.19), this compound should be dissolved in a slightly acidic solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
0.1% Trifluoroacetic Acid (TFA) in sterile water or 10% Acetic Acid in sterile water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Add a small amount of sterile, deionized water to the vial to attempt initial solubilization. Gently vortex.
-
If the peptide does not fully dissolve, add a small volume of 0.1% TFA or 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
If aggregation persists, sonicate the solution for a few minutes.
-
Once dissolved, the stock solution can be diluted with your experimental buffer.
Protocol 2: Storage and Handling of this compound Solutions
Procedure:
-
After solubilization, it is recommended to sterile filter the peptide solution using a 0.22 µm filter.
-
Aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
When needed, thaw a single aliquot and use it immediately. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for experiments involving this compound peptide.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. bachem.com [bachem.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
Secapin stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of secapin at different pH and temperature conditions. As publicly available quantitative stability data for this compound is limited, the information presented here is based on the known stability of whole bee venom and its major peptide component, melittin (B549807), which can serve as a valuable proxy.
General Stability Considerations for this compound
This compound, a peptide component of bee venom, is presumed to share some stability characteristics with other venom peptides. Generally, bee venom is more stable under acidic conditions and shows reduced stability in neutral to basic environments.[1][2] Temperature is another critical factor, with higher temperatures generally accelerating degradation. For instance, while dried bee venom containing melittin shows good stability at room temperature over several months, solutions of peptides are more susceptible to temperature-induced degradation.[3][4]
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experimental studies of this compound stability.
Question: My this compound solution appears cloudy or has formed a precipitate. What is the cause?
Answer: Peptide aggregation is a common cause of turbidity or precipitation. This can be influenced by several factors:
-
pH: Peptides are often least soluble at their isoelectric point (pI). If the buffer pH is close to the pI of this compound, it can lead to aggregation. Based on general bee venom stability, moving towards a more acidic pH (1-6) might improve solubility and reduce aggregation.[1][2]
-
Concentration: Higher peptide concentrations can promote self-association and aggregation.
-
Temperature: Elevated temperatures can induce conformational changes that expose hydrophobic regions, leading to aggregation.
-
Ionic Strength: The salt concentration of your buffer can influence peptide solubility and aggregation.
Troubleshooting Steps:
-
Adjust pH: Try dissolving this compound in a buffer with a pH further away from its predicted pI. An acidic pH range (e.g., pH 4-6) is a good starting point based on general bee venom stability.[1][2]
-
Lower Concentration: Prepare a more dilute stock solution of this compound.
-
Control Temperature: Avoid high temperatures during reconstitution and storage. Store stock solutions at -20°C or -80°C.
-
Optimize Ionic Strength: Empirically test different salt concentrations to find the optimal condition for this compound solubility.
Question: I am observing a loss of this compound activity in my assay over time. What could be the reason?
Answer: Loss of biological activity is often linked to peptide degradation or conformational changes.
-
Hydrolysis: At non-optimal pH values, peptide bonds can be susceptible to hydrolysis.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air, light, or certain buffer components.
-
Conformational Instability: Changes in pH or temperature can lead to unfolding or conformational changes, rendering the peptide inactive. Studies on melittin, another bee venom peptide, show that temperature can induce changes in its helical structure.[5]
Troubleshooting Steps:
-
Buffer Selection: Use a buffer system that maintains a stable pH throughout the experiment. For general guidance, acidic buffers may provide better stability for bee venom components.[1][2]
-
Minimize Freeze-Thaw Cycles: Aliquot your this compound stock solution to avoid repeated freezing and thawing.
-
Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) if oxidation is suspected.
-
Control Temperature: Perform experiments at a controlled and consistent temperature.
Question: My HPLC analysis shows multiple peaks for my this compound sample. What do these represent?
Answer: The presence of multiple peaks in an HPLC chromatogram can indicate:
-
Degradation Products: this compound may have degraded into smaller fragments due to hydrolysis or other chemical modifications.
-
Aggregates: Different oligomeric states of this compound may be present and elute at different retention times.
-
Oxidized Forms: Oxidized versions of the peptide may have different chromatographic properties.
-
Impurities: The initial this compound sample may not have been pure.
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the different species. This will help distinguish between degradation products, aggregates, and modified forms of this compound.
-
Use a Fresh Sample: Prepare a fresh solution of this compound from a new vial to rule out degradation due to improper storage.
-
Stress Studies: Intentionally degrade a sample of this compound (e.g., by exposing it to harsh pH or high temperature) and analyze it by HPLC to identify the retention times of potential degradation products.
Data on Bee Venom Stability as a Proxy for this compound
| Condition | Stability of Whole Bee Venom | Reference |
| pH | Stable in acidic conditions (pH 1-6). Less stable at neutral pH and unstable under basic conditions. | [1][2] |
| Temperature (Dried) | No significant degradation of melittin content when stored at room temperature for up to 6 months. | [3][4] |
| Temperature (in Solution) | Stability of melittin in distilled water at 4°C is maintained for up to 8 weeks. | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
- Lyophilized this compound
- A selection of buffers with different pH values (e.g., 0.1 M citrate (B86180) buffer pH 3.0, 0.1 M phosphate (B84403) buffer pH 7.0, 0.1 M borate (B1201080) buffer pH 9.0)
- Water for HPLC (or equivalent)
- Acetonitrile (ACN) for HPLC
- Trifluoroacetic acid (TFA)
- RP-HPLC system with a C18 column and UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% TFA).
- For each condition to be tested (different pH and temperature), dilute the stock solution into the respective buffer to a final concentration of 0.1 mg/mL.
3. Incubation:
- For each pH condition, create aliquots for different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
- At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.
- Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution if appropriate.
4. HPLC Analysis:
- Set up the RP-HPLC system with a suitable gradient of water/ACN with 0.1% TFA.
- Inject the samples from each time point and condition.
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
5. Data Analysis:
- Integrate the peak area of the intact this compound.
- Plot the percentage of remaining intact this compound against time for each condition.
- Calculate the degradation rate constant (k) and half-life (t½) for each condition.
Protocol 2: Thermal Stability Assessment using Circular Dichroism (CD) Spectroscopy
This protocol can be used to assess the conformational stability of this compound as a function of temperature.
1. Materials:
- This compound solution in a suitable buffer (ensure the buffer has low absorbance in the far-UV region and its pH is not highly temperature-dependent, e.g., phosphate buffer).
- Circular dichroism spectropolarimeter equipped with a temperature controller.
- Quartz cuvette with a short path length (e.g., 1 mm).
2. Sample Preparation:
- Prepare a solution of this compound at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).
- Ensure the buffer components do not interfere with the CD signal.
3. Data Acquisition:
- Record a baseline CD spectrum of the buffer at the starting temperature.
- Record the CD spectrum of the this compound solution at the starting temperature (e.g., 20°C).
- Monitor the CD signal at a single wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for α-helical content).
- Increase the temperature at a controlled rate (e.g., 1°C/minute) and record the CD signal at regular intervals.
- Continue until the protein is fully unfolded (e.g., 95°C).
- To check for reversibility, cool the sample back to the starting temperature and record the final CD spectrum.
4. Data Analysis:
- Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
- The resulting sigmoidal curve represents the thermal unfolding of this compound.
- The midpoint of this transition is the melting temperature (Tm), which is an indicator of the protein's thermal stability.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Preformulation Studies of Bee Venom for the Preparation of Bee Venom-Loaded PLGA Particles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies of anionic melittin analogues: effect of peptide concentration, pH, ionic strength, and temperature--models for protein folding and halophilic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Secapin Antimicrobial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Secapin antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antimicrobial agent?
A1: this compound is an antimicrobial peptide (AMP) found in bee venom. It has demonstrated potent bactericidal activity against various bacteria, including multidrug-resistant strains like Acinetobacter baumannii.[1][2] Its efficacy at low concentrations, ability to inhibit and eradicate biofilms, and low toxicity to mammalian cells make it a promising candidate for the development of new antimicrobial therapies.[1][2]
Q2: What are the key assays used to evaluate the antimicrobial activity of this compound?
A2: The primary assays include:
-
Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][3]
-
Minimum Bactericidal Concentration (MBC) Assay: Determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[1]
-
Time-Kill Kinetic Assay: Assesses the rate at which this compound kills a specific bacterium over time.[1]
-
Radial Diffusion Assay: A method to determine the antimicrobial activity of a peptide by measuring the zone of growth inhibition in an agar (B569324) gel.
-
Biofilm Inhibition and Eradication Assays: Measures the ability of this compound to prevent the formation of biofilms and to destroy pre-formed biofilms.[1]
-
Hemolysis and Cytotoxicity Assays: Evaluate the toxicity of this compound against red blood cells and other mammalian cells.[1]
Q3: What is the general mechanism of action for this compound?
A3: this compound, like many other cationic antimicrobial peptides, is thought to exert its antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane. Its positive charge facilitates binding to the negatively charged components of the bacterial cell surface, leading to membrane permeabilization and subsequent cell death.[1][4]
Troubleshooting Guides
This section addresses common problems encountered during this compound antimicrobial assays in a question-and-answer format.
Minimum Inhibitory Concentration (MIC) Assay Issues
Q4: I am observing inconsistent MIC values for this compound between experiments. What are the possible causes and solutions?
A4: Inconsistent MIC results are a frequent challenge in antimicrobial peptide assays. Several factors can contribute to this variability:
| Potential Cause | Explanation | Recommended Solution |
| Peptide Solubility and Aggregation | This compound, like other peptides, can be prone to solubility issues or aggregation in certain buffers or media, reducing its effective concentration. | Visually inspect for precipitation. Dissolve the peptide in a small amount of a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) before diluting it in the assay medium.[5] |
| Peptide Adsorption to Plates | Cationic peptides like this compound can bind to the surface of standard polystyrene 96-well plates, lowering the available peptide concentration.[6] | Use low-protein-binding polypropylene (B1209903) 96-well plates for all peptide dilutions and assays.[5][6] |
| Variability in Bacterial Inoculum | The final concentration and growth phase of the bacterial inoculum can significantly impact MIC values. | Standardize the bacterial inoculum preparation. Ensure the culture is in the mid-logarithmic phase and the final concentration in the wells is consistent (typically around 5 x 10^5 CFU/mL).[5] |
| Assay Medium Composition | The pH and ionic strength of the medium can affect the charge and activity of this compound. High salt concentrations can interfere with the electrostatic interaction between the peptide and the bacterial membrane.[7] | Use a consistent, cation-adjusted Mueller-Hinton Broth (MHB). If high variability persists, consider using a minimal or low-salt medium. Ensure the pH of the medium is stable and documented for each experiment.[7] |
| Peptide Degradation | This compound may be susceptible to degradation by proteases if present in the media or due to improper storage.[5][7] | Aliquot the peptide stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][7] |
Q5: I am not observing any antimicrobial activity with my synthesized this compound peptide, even at high concentrations. What should I check?
A5: A complete lack of activity can be due to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Peptide Synthesis or Purity | Errors in the amino acid sequence or low purity of the synthesized peptide can lead to a lack of activity. | Verify the correct synthesis and purity of the peptide using techniques like mass spectrometry and HPLC. |
| Inappropriate Assay Method | The disk diffusion method is often unsuitable for cationic peptides as they can bind to the filter paper and agar, preventing diffusion and showing a false negative result. | Use a broth microdilution assay to determine the MIC.[5] |
| Peptide Conformation | The three-dimensional structure of the peptide is crucial for its activity. Improper folding or aggregation can render it inactive. | Assess the secondary structure of the synthesized peptide using methods like circular dichroism to ensure it matches the expected conformation. |
Time-Kill Assay Issues
Q6: My time-kill assay results are not showing a clear dose-dependent killing effect for this compound. What could be the problem?
A6: A lack of clear dose-dependency in a time-kill assay can be perplexing. Here are some troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Inaccurate Peptide Concentrations | Errors in the preparation of peptide dilutions will lead to misleading results. | Carefully prepare fresh serial dilutions of this compound for each experiment. Use polypropylene tubes to minimize adsorption.[8] |
| Bacterial Clumping | Some bacteria may clump together, leading to inaccurate viable cell counts. | Gently vortex the bacterial suspension before taking aliquots for serial dilution and plating. |
| Sub-optimal Peptide Activity | The chosen concentrations of this compound may not be in the optimal range to observe a clear dose-response. | Perform the time-kill assay with a broader range of this compound concentrations, including multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[8] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide
-
Test microorganism (e.g., Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test organism into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[8]
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each this compound dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).[8]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[8]
-
MTT Assay for Bacterial Viability
The MTT assay can be used to assess the viability of bacteria after treatment with this compound by measuring metabolic activity.
Materials:
-
This compound-treated and untreated bacterial cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Preparation:
-
After treating bacteria with various concentrations of this compound for a specified time, centrifuge the samples to pellet the cells.
-
Wash the cells with PBS to remove residual peptide and media.
-
-
MTT Incubation:
-
Resuspend the bacterial pellets in a suitable buffer.
-
Add 10 µL of MTT solution to each well containing the bacterial suspension.
-
Incubate the plate at 37°C for 3-4 hours, or until purple formazan (B1609692) crystals are visible.[9]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[10] The intensity of the purple color is proportional to the number of viable, metabolically active cells.
-
Visualizations
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for the this compound antimicrobial peptide.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Optimizing Secapin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability and achieving reproducible results in experiments involving the bee venom peptide, Secapin.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that I should be aware of when designing my experiments?
A1: this compound is a multifunctional peptide with several known biological activities. One variant, Acthis compound-1, functions as a serine protease inhibitor, exhibiting anti-fibrinolytic and anti-elastolytic effects.[1][2] It also demonstrates broad-spectrum antimicrobial activity against fungi and both gram-positive and gram-negative bacteria.[1][2] Another variant, this compound-2, has been shown to induce dose-dependent hyperalgesia (increased sensitivity to pain) and edematogenic (swelling) responses.[3] Notably, this compound-2 does not appear to cause hemolysis or mast cell degranulation.[3]
Q2: My this compound peptide is not dissolving properly. What can I do?
A2: Peptide solubility can be a significant source of experimental variability. Hydrophobic sequences are particularly prone to poor solubility.[4] For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[5] For peptides that form gels, which can occur with sequences rich in amino acids capable of forming intermolecular hydrogen bonds, altering the pH of the solution may improve solubility.[5]
Q3: I am observing high variability in my antimicrobial (MIC) assays with this compound. What are the potential causes?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) results are a common issue in antimicrobial peptide assays and can stem from several factors.[6] Cationic peptides like this compound can bind to standard polystyrene microtiter plates, reducing the effective concentration of the peptide in solution; using polypropylene (B1209903) plates is recommended to minimize this.[6] The pH of the assay medium can also influence the interaction between the peptide and the bacterial surface.[6] Additionally, components in complex media, such as serum or proteins, can bind to the peptide and reduce its activity.[6] It is also crucial to ensure the peptide stock solution is stored correctly (typically at -20°C or below) and to minimize freeze-thaw cycles to prevent degradation.[6]
Q4: My this compound peptide appears to be aggregating. How can I prevent this and how does it affect my experiments?
A4: Peptide aggregation is a common problem that can lead to reduced activity and inconsistent results.[7] Aggregation is often driven by the formation of secondary structures and is more common in hydrophobic sequences.[8] To mitigate aggregation, ensure proper dissolution techniques are used, such as starting with a suitable organic solvent for hydrophobic peptides.[5] Storing the peptide in small aliquots at low temperatures (-80°C) can help avoid repeated freeze-thaw cycles which can promote aggregation.[9] If aggregation is suspected, sonicating the solution may help to break up aggregates.[10]
Troubleshooting Guides
Issue: High Variability in Hemolysis Assays
| Potential Cause | Troubleshooting Steps |
| Species of Red Blood Cells (RBCs) | The susceptibility of erythrocytes to lysis can vary significantly between species.[11][12] Ensure you are using a consistent source of RBCs for all experiments. If comparing your data to published results, use the same species of RBCs if possible. |
| Assay Conditions | Factors such as incubation time and erythrocyte concentration can dramatically affect the outcome of a hemolysis assay.[13] Standardize these parameters across all experiments to ensure reproducibility. |
| Peptide-Induced Hemolysis Interference | Hemolysis can release proteolytic enzymes that may degrade the peptide, leading to an underestimation of its lytic activity.[14] |
| Positive Control Variability | The type of detergent used for the 100% hemolysis control (e.g., Triton X-100, SDS) can impact the calculated hemolysis ratios.[13] Use the same positive control at a consistent concentration in all assays. |
Issue: Inconsistent Results in Mast Cell Degranulation Assays
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | For optimal and consistent degranulation responses, especially with human lung mast cells, it is recommended to culture and activate the cells in serum-free media.[15] The presence of serum can sometimes dampen the response. |
| Stimulus Concentration and Incubation Time | The concentration of the degranulation-inducing agent and the incubation time are critical parameters. Maximum degranulation can be reached quickly (e.g., within 10 minutes).[15] Optimize these for your specific cell type and stimulus. |
| Spontaneous Degranulation | If control (unstimulated) cells show high levels of degranulation, it could indicate that the cells are stressed or have been handled too harshly during the experimental procedure.[16] Ensure gentle handling of cells. |
| Choice of Degranulation Marker | Different markers for degranulation (e.g., CD63, CD107a, β-hexosaminidase release) can have different kinetics. Ensure the marker you are using is stable over the time course of your experiment.[15][17] |
Issue: Variable Efficacy in Serine Protease Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | If the inhibitor concentration is too high, you may not observe a dose-dependent effect. Conversely, if it is too low, you may not see any inhibition. If published Ki or IC50 values are not available, it is advisable to test a wide range of inhibitor concentrations. |
| Pre-incubation Time | The time the enzyme and inhibitor are pre-incubated before adding the substrate can significantly impact the apparent IC50 value, especially for time-dependent inhibitors.[18] This should be kept consistent across experiments. |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. The relationship between IC50, Ki, and substrate concentration (Cheng-Prusoff equation) should be considered when analyzing results. |
| Enzyme Activity | Ensure that the enzyme is active and that the reaction is in the linear range. A low fraction of active enzyme can lead to misleading inhibition data.[4] |
Quantitative Data Summary
| Peptide | Assay | Organism/Cell Line | Parameter | Value | Reference |
| This compound | Antimicrobial | Acinetobacter baumannii (MDR) | MIC | 5 µg/mL | [19] |
| This compound | Antimicrobial | Acinetobacter baumannii (MDR) | MBC | 10 µg/mL | [19] |
| This compound | Hemolysis | Mouse RBCs | % Hemolysis at 100 µg/mL | Minimal | [19] |
| This compound | Cytotoxicity | RAW 264.7 macrophages | Cell Viability at 100 µg/mL | No significant change | [19] |
| This compound-2 | Hemolysis | Not specified | Activity | No hemolysis induced | [3] |
| This compound-2 | Mast Cell Degranulation | Not specified | Activity | No degranulation induced | [3] |
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is adapted from standard methods for assessing the hemolytic activity of peptides.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh blood with an anticoagulant.
-
Centrifuge to pellet the RBCs.
-
Wash the RBC pellet multiple times with sterile, cold PBS (pH 7.4).
-
Resuspend the washed RBCs in PBS to a final concentration of 2-5%.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide in PBS to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted this compound solutions.
-
Include a negative control (PBS only for 0% hemolysis) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Add the RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Analysis:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a general method for measuring mast cell degranulation.
-
Cell Culture:
-
Culture mast cells (e.g., RBL-2H3 cell line or primary mast cells) under appropriate conditions.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Sensitization (for IgE-mediated degranulation):
-
If studying IgE-mediated degranulation, sensitize the cells with an appropriate concentration of IgE overnight.
-
-
Peptide Treatment:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Add different concentrations of this compound (or other test compounds) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding a stimulus (e.g., an antigen for IgE-sensitized cells, or a calcium ionophore like A23187).
-
Include controls for spontaneous release (no stimulus) and total release (cell lysis with a detergent like Triton X-100).
-
Incubate for an optimized time (e.g., 30 minutes to 1 hour) at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a stop buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation relative to the total release control.
-
Protocol 3: Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease.
-
Reagent Preparation:
-
Prepare a stock solution of the target serine protease in a suitable assay buffer.
-
Prepare a stock solution of the corresponding substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the this compound dilutions.
-
Add a fixed concentration of the serine protease to each well.
-
Include a control with no inhibitor (100% enzyme activity) and a blank (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a constant temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the product formation over time using a plate reader at the appropriate wavelength or fluorescence settings.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A generalized experimental workflow for screening the bioactivity of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Caption: The lipoxygenase pathway, a potential mechanism for this compound-2-induced inflammation.
Caption: The suicide substrate mechanism of serine protease inhibition by this compound.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. The Inhibition of Serine Proteases by Serpins Is Augmented by Negatively Charged Heparin: A Concise Review of Some Clinically Relevant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Secapin Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic analysis of Secapin, a serine protease inhibitor peptide derived from bee venom.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its enzymatic function?
This compound is a peptide component of bee venom that functions as a serine protease inhibitor.[1][2] It has been shown to exhibit anti-fibrinolytic, anti-elastolytic, and anti-microbial activities by inhibiting enzymes such as plasmin, elastase, trypsin, and chymotrypsin.[1][2]
Q2: Which enzymatic assays are commonly used to measure this compound's inhibitory activity?
The inhibitory activity of this compound is typically measured using assays that monitor the activity of its target serine proteases. These assays often employ a chromogenic or fluorogenic substrate that is cleaved by the active enzyme to produce a colored or fluorescent product. The reduction in signal in the presence of this compound is proportional to its inhibitory effect.
Q3: What are the typical storage and handling conditions for this compound peptides?
For optimal stability, lyophilized this compound peptides should be stored at -20°C or -80°C in a desiccated environment, protected from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide solution after reconstitution. Reconstituted peptide solutions are best stored at -20°C in sterile buffers at a pH between 5 and 6 and are generally stable for shorter periods. Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are more susceptible to oxidation, so storing them under an inert gas like nitrogen or argon is advisable.
Q4: What are common sources of interference in this compound enzymatic assays?
Interference in this compound enzymatic assays can arise from several factors:
-
Contaminants in the this compound preparation: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can alter the pH of the assay and potentially affect enzyme activity.
-
Assay components: High concentrations of organic solvents (like DMSO) used to dissolve this compound or other compounds can inhibit the target protease.
-
Sample matrix: If testing this compound's activity in complex biological samples (e.g., serum, plasma), endogenous proteases or inhibitors can interfere with the assay.
-
Substrate degradation: The chromogenic or fluorogenic substrate may degrade spontaneously, leading to a high background signal.
-
Non-specific binding: this compound might bind to the surface of the microplate, reducing its effective concentration.
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during this compound enzymatic assays.
Problem 1: No or Low Enzyme Inhibition Observed
| Potential Cause | Recommended Solution |
| Inactive this compound Peptide | - Ensure proper storage and handling of the this compound peptide to prevent degradation. - Prepare fresh stock solutions of this compound. - Verify the peptide concentration and purity. |
| Inactive Target Enzyme | - Use a fresh aliquot of the target enzyme (plasmin, elastase, etc.). - Avoid repeated freeze-thaw cycles of the enzyme stock. - Confirm the activity of the enzyme with a known inhibitor as a positive control. |
| Suboptimal Assay Conditions | - Optimize the pH and temperature of the assay buffer for the specific target protease. - Ensure the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors). |
| Incorrect Reagent Concentrations | - Double-check all calculations for reagent dilutions. - Calibrate pipettes to ensure accurate dispensing of small volumes. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Instability | - Prepare fresh substrate solution for each experiment. - Protect the substrate from light, especially if it is a fluorogenic compound. - Run a "substrate only" control to measure the rate of spontaneous degradation. |
| Contaminated Reagents | - Use high-purity water and reagents. - Filter-sterilize buffers to remove any microbial contamination that might contain proteases. |
| Autofluorescence/Absorbance of Test Compound | - Run a control with this compound and the substrate without the enzyme to check for intrinsic fluorescence or absorbance of the peptide at the assay wavelength. |
| Inappropriate Microplate | - For fluorescence assays, use black, opaque-walled plates to minimize background. - For colorimetric assays, use clear, flat-bottom plates. |
Problem 3: Inconsistent or Variable Results
| Potential Cause | Recommended Solution |
| Inadequate Mixing | - Ensure thorough mixing of reagents in the microplate wells by gently pipetting up and down or using a plate shaker. |
| Pipetting Errors | - Be precise and consistent with pipetting, especially for small volumes. - Use a multi-channel pipette for adding reagents to multiple wells to improve consistency. |
| Temperature Gradients | - Ensure the entire microplate is at the correct and uniform temperature during incubation and reading. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
III. Data Presentation
Table 1: Inhibitory Activity of this compound Against Target Proteases
| Target Protease | Substrate | Assay Principle | Reported IC50 / Ki |
| Plasmin | Chromogenic/Fluorogenic | Inhibition of substrate cleavage | Data not readily available in the literature. Researchers may need to determine this experimentally. |
| Elastase (Human Neutrophil) | Chromogenic/Fluorogenic | Inhibition of substrate cleavage | Data not readily available in the literature. Researchers may need to determine this experimentally. |
| Elastase (Porcine Pancreatic) | Chromogenic/Fluorogenic | Inhibition of substrate cleavage | Data not readily available in the literature. Researchers may need to determine this experimentally. |
| Trypsin | Chromogenic/Fluorogenic | Inhibition of substrate cleavage | Data not readily available in the literature. Researchers may need to determine this experimentally. |
| Chymotrypsin | Chromogenic/Fluorogenic | Inhibition of substrate cleavage | Data not readily available in the literature. Researchers may need to determine this experimentally. |
Note: The absence of specific IC50 or Ki values in the literature highlights a research gap. The protocols provided in the next section can be used to determine these values.
IV. Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay using a Chromogenic Substrate
This protocol provides a general framework for determining the inhibitory activity of this compound against its target serine proteases. Specific substrates and buffer conditions should be optimized for each enzyme.
Materials:
-
Target Serine Protease (e.g., Trypsin, Chymotrypsin, Elastase, Plasmin)
-
This compound Peptide
-
Chromogenic Substrate (e.g., TAME for Trypsin, BTEE for Chymotrypsin, Suc-Ala-Ala-Pro-Val-pNA for Elastase, S-2251 for Plasmin)
-
Assay Buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a low percentage of DMSO). Create a serial dilution of this compound in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer only.
-
Enzyme Control (100% activity): Target protease and assay buffer.
-
Inhibitor Wells: Target protease and serial dilutions of this compound.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Enzyme Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
V. Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound enzymatic assays.
References
Technical Support Center: Overcoming Challenges in Secapin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Secapin, a promising antimicrobial peptide from bee venom.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing recombinant this compound in E. coli?
The primary challenges stem from the inherent properties of antimicrobial peptides (AMPs) like this compound. These include:
-
Toxicity to the host organism: AMPs are designed to disrupt cell membranes, which can be toxic to the E. coli expression host, leading to low cell density and poor protein yield.[1]
-
Formation of inclusion bodies: High-level expression of foreign proteins in E. coli often leads to the accumulation of misfolded, insoluble protein aggregates known as inclusion bodies.[2][3][4] While this can protect the host from a toxic protein, it necessitates additional solubilization and refolding steps.[2][3]
-
Proteolytic degradation: Host cell proteases can degrade the recombinant protein, reducing the final yield.
Q2: How can I mitigate the toxicity of this compound to the E. coli host?
Several strategies can be employed to reduce host cell toxicity:
-
Use of fusion tags: Fusing this compound to a larger, soluble protein partner like Thioredoxin (TRX) or Maltose-Binding Protein (MBP) can mask its toxicity and improve solubility.[5][6]
-
Tightly regulated expression systems: Employing expression vectors with tight control over protein production (e.g., pET vectors induced by IPTG) ensures that this compound is only produced after a sufficient cell density is reached.[1][7]
-
Lower induction temperatures: Reducing the temperature (e.g., to 20°C) after induction can slow down protein synthesis, which may lead to better folding and reduced toxicity.[7]
Q3: My this compound is expressed as inclusion bodies. How do I obtain active protein?
Recovering active protein from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.[2][3][8] This process can be challenging, often resulting in poor recovery of the bioactive protein.[8] A general workflow is as follows:
-
Isolation of Inclusion Bodies: After cell lysis, inclusion bodies can be separated from soluble proteins by centrifugation.[3] Washing the inclusion body pellet with mild detergents like Triton X-100 can remove contaminating proteins and membrane fragments.[3][9]
-
Solubilization: The purified inclusion bodies are then solubilized using strong denaturants such as 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride (GdmCl) to unfold the aggregated protein completely.[2]
-
Refolding: The denatured protein is then refolded into its active conformation. This is typically achieved by rapidly diluting the solubilized protein into a refolding buffer, which allows the protein to refold. The refolding buffer's composition (pH, additives) is critical for success.
Q4: What are the critical parameters for successful this compound refolding?
Proper refolding is crucial for obtaining bioactive this compound. Key parameters to optimize include:
-
Protein Concentration: Maintaining a low protein concentration (typically 0.01-0.1 mg/mL) during refolding can minimize aggregation.[3]
-
pH: The pH of the refolding buffer should be optimized. For many peptides, a pH range of 5-6 is recommended for stability.[10]
-
Redox Environment: For proteins with disulfide bonds, like this compound, the addition of a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) to the refolding buffer is essential for correct disulfide bond formation.
-
Additives: The inclusion of additives like L-arginine, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) can help to suppress aggregation and assist in proper folding.
Q5: Which chromatography techniques are suitable for purifying refolded this compound?
A multi-step chromatography approach is often necessary to achieve high purity.[11] Common techniques include:
-
Affinity Chromatography (AC): If this compound is expressed with an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is a powerful initial capture step.[6][12][13]
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is effective for purifying peptides.[12][13]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and is often used as a final "polishing" step to remove any remaining aggregates.[12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique well-suited for the final purification of peptides.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cell density after induction | This compound is toxic to the E. coli host. | - Use a tightly regulated promoter.- Lower the induction temperature (e.g., 20-25°C).- Reduce the inducer concentration (e.g., lower IPTG concentration).- Use a fusion partner to mask toxicity.[1] |
| Low yield of soluble this compound | - Protein is expressed as inclusion bodies.- Inefficient cell lysis.- Proteolytic degradation. | - Optimize expression conditions (lower temperature, different host strain).- If inclusion bodies are formed, proceed with solubilization and refolding protocols.- Ensure complete cell lysis using sonication or a French press.- Add protease inhibitors to the lysis buffer. |
| This compound is in the insoluble pellet (inclusion bodies) | High expression rate overwhelms the cellular folding machinery. | - This is common for antimicrobial peptides.- Follow the inclusion body purification workflow: isolation, washing, solubilization, and refolding.[3][9] |
| Low recovery after refolding | - Protein aggregation during refolding.- Incorrect refolding buffer conditions. | - Optimize refolding parameters: lower protein concentration, screen different pH values and additives (e.g., L-arginine).- Use a pulsatile renaturation process.[2] |
| Poor purity after a single chromatography step | A single purification method is often insufficient to remove all impurities. | - Implement a multi-step purification strategy (e.g., Affinity Chromatography followed by Ion-Exchange and/or Size-Exclusion Chromatography).[11] |
| Presence of protein aggregates in the final product | Improper refolding or instability of the purified peptide. | - Introduce a final polishing step using Size-Exclusion Chromatography to separate monomers from aggregates.- Optimize the final buffer conditions (pH, ionic strength) for long-term stability. |
| Low biological activity of purified this compound | - Incorrectly folded protein.- Absence of correct disulfide bonds.- Degradation of the peptide. | - Verify the protein's molecular weight using mass spectrometry.[14] - Perform a functional assay to confirm activity.- Ensure the refolding buffer contains a redox system if disulfide bonds are present.- Store the purified peptide at -80°C in a suitable buffer. |
Quantitative Data Summary
The following tables provide example data for the purification of a similar antimicrobial peptide, Cecropin, which can serve as a reference for expected yields and purification levels for this compound.
Table 1: Example Expression and Purification Yields for a His-tagged Antimicrobial Peptide
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 20,000 | 200,000 | 10 | 100 | 1 |
| Affinity Chromatography | 1,000 | 125,000 | 125 | 62.5 | 12.5 |
| Ion-Exchange Chromatography | 200 | 100,000 | 500 | 50 | 50 |
| Size-Exclusion Chromatography | 150 | 90,000 | 600 | 45 | 60 |
Data is hypothetical and based on typical purification schemes for recombinant proteins.[15]
Table 2: Comparison of Refolding Conditions for Inclusion Bodies
| Condition | Protein Concentration (mg/mL) | Refolding Buffer pH | Additive | Recovery of Active Protein (%) |
| 1 | 0.1 | 8.0 | None | 15 |
| 2 | 0.05 | 8.0 | 0.5 M L-Arginine | 35 |
| 3 | 0.05 | 7.5 | 0.5 M L-Arginine, 1 mM GSH/0.1 mM GSSG | 45 |
| 4 | 0.05 | 8.5 | 0.5 M L-Arginine, 1 mM GSH/0.1 mM GSSG | 42 |
This table illustrates the impact of different refolding parameters on the recovery of active protein and is based on general protein refolding principles.
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation: Transform the this compound expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[1]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.[1]
-
Main Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.[7]
-
Harvesting: Continue to incubate at 20°C for 16-24 hours. Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[1][7]
Protocol 2: Purification of this compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Inclusion Body Washing: Wash the pellet by resuspending it in a wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 2 M urea, 1% Triton X-100) and centrifuging again. Repeat this step twice, with the final wash in a buffer without Triton X-100.[3]
-
Solubilization: Solubilize the washed inclusion bodies in solubilization buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M urea or 6 M GdmCl, 10 mM DTT) with stirring for 1-2 hours at room temperature.[9] Centrifuge at high speed to remove any remaining insoluble material.
-
Refolding: Rapidly dilute the solubilized protein into a pre-chilled refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.5 M L-arginine, 1 mM EDTA, and a redox system like 1 mM GSH/0.1 mM GSSG) to a final protein concentration of 0.05 mg/mL. Gently stir at 4°C for 24-48 hours.
-
Concentration and Diafiltration: Concentrate the refolded protein solution and exchange it into the initial chromatography buffer using tangential flow filtration or a centrifugal concentrator.
Protocol 3: Chromatographic Purification of Refolded this compound
-
Affinity Chromatography (Capture Step):
-
Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the refolded and buffer-exchanged this compound solution onto the column.
-
Wash the column with several column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 40 mM imidazole).[7]
-
Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[7]
-
-
Ion-Exchange Chromatography (Intermediate Purification):
-
Pool and buffer-exchange the fractions containing this compound from the affinity step into a low-salt IEX binding buffer.
-
Load the sample onto an appropriate IEX column (e.g., cation or anion exchange, depending on this compound's pI).
-
Wash the column and then elute the bound protein using a linear salt gradient.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the purest fractions from the IEX step.
-
Load the concentrated sample onto a size-exclusion column equilibrated with the final storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to monomeric this compound.
-
-
Purity Analysis: Analyze the purity of the final product by SDS-PAGE and confirm its identity and molecular weight by mass spectrometry.[14][16]
Visualizations
Caption: Workflow for recombinant this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. chromatographic purification steps: Topics by Science.gov [science.gov]
- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Synthetic Secapin
Welcome to the technical support center for synthetic Secapin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the bioactivity of synthetic this compound in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what are its primary bioactive properties? A1: Synthetic this compound is a man-made version of a 25-amino acid peptide originally found in bee venom.[1][2] Its primary, well-documented bioactivities include antimicrobial effects against various bacteria and fungi, including multidrug-resistant strains like Acinetobacter baumannii.[1][3][4] Additionally, certain forms of this compound exhibit anti-fibrinolytic and anti-elastolytic properties by acting as a serine protease inhibitor.[4][5]
Q2: What is the mechanism of action for this compound's antimicrobial activity? A2: Like many antimicrobial peptides (AMPs), this compound's primary mechanism is believed to involve direct interaction with and disruption of microbial cell membranes.[4] The peptide binds to bacterial and fungal surfaces, leading to membrane permeabilization and subsequent cell death.[4] Some variants, like Acthis compound-1, have been shown to exert this antimicrobial effect without causing significant toxicity to mammalian cells.[6]
Q3: Are there different forms of this compound? A3: Yes. Different variants have been identified, such as this compound-1 and this compound-2.[5][7] While both share a core structure, their biological effects can differ. For example, Acthis compound-1 is primarily known for its antimicrobial and anti-protease activities with low cytotoxicity.[4][6] In contrast, this compound-2 has been shown to cause pain (hyperalgesia) and swelling (edema) through the lipoxygenase pathway, without inducing mast cell degranulation or significant hemolysis.[7] It is crucial to know which variant you are working with.
Q4: What are the critical structural features of this compound for its bioactivity? A4: this compound's structure, which is rich in turns and strands, is stabilized by a key intramolecular disulfide bond between Cysteine residues (Cys9 and Cys20).[7][8] This bond is critical for maintaining its conformation, which is essential for its biological activity. Incomplete or incorrect disulfide bond formation during synthesis can lead to a significant loss of bioactivity.
Q5: Can residual reagents from synthesis, like Trifluoroacetic acid (TFA), affect my experiments? A5: Yes. TFA is commonly used during the HPLC purification of synthetic peptides and remains as a counterion.[2] While it enhances peptide solubility, high concentrations of TFA can be acidic and may interfere with sensitive cell-based assays, potentially leading to inaccurate results or cytotoxicity.[2] If you observe unexpected effects, consider using TFA-removed grade peptide or performing a buffer exchange.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with synthetic this compound.
Issue 1: Low or Inconsistent Antimicrobial Activity
Q: My synthetic this compound is showing lower-than-expected or variable antimicrobial activity in MIC/MBC assays. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the peptide's integrity and the experimental setup.
| Potential Cause | Explanation & Troubleshooting Steps |
| Peptide Degradation | Synthetic peptides can be susceptible to chemical degradation (e.g., oxidation, hydrolysis) or physical instability (e.g., aggregation).[9] Solution: Store lyophilized peptide at -20°C or below.[2] Reconstitute just before use in a suitable sterile solvent. Avoid repeated freeze-thaw cycles. |
| Incorrect Disulfide Bond | This compound's activity depends on the correct disulfide bond between Cys9 and Cys20.[7] Improper folding during synthesis or reconstitution can lead to inactive conformations. Solution: Confirm the peptide's structural integrity via mass spectrometry if possible. Ensure your synthesis provider has robust protocols for disulfide bridge formation. |
| Peptide Aggregation | Peptides can aggregate in solution, reducing the concentration of active, monomeric peptide available to interact with microbes. Solution: Reconstitute the peptide in a solvent recommended by the manufacturer. You can test different buffer conditions (e.g., varying pH or ionic strength) to improve solubility and prevent aggregation. |
| Assay Conditions | The choice of media, bacterial growth phase, and incubation time can all influence the outcome of antimicrobial assays. Solution: Standardize your protocol. Ensure bacteria are in the logarithmic growth phase for susceptibility testing. Use established protocols for MIC/MBC determination as a reference.[1][3] |
Issue 2: Unexpected Cytotoxicity in Mammalian Cell Assays
Q: I'm observing high cytotoxicity or cell death when testing my synthetic this compound on mammalian cell lines, even at low concentrations. What should I investigate?
A: While some this compound variants are known for their low toxicity to mammalian cells, unexpected cytotoxicity can occur.[1][6]
| Potential Cause | Explanation & Troubleshooting Steps |
| High Peptide Concentration | Even peptides with a good safety profile can become toxic at high concentrations.[1] Solution: Perform a dose-response curve starting from very low concentrations to determine the precise toxicity threshold for your specific cell line and peptide batch. |
| TFA Contamination | Residual TFA from peptide synthesis can lower the pH of your cell culture medium, inducing cytotoxicity.[2] Solution: Check the pH of your final peptide solution in media. Consider ordering TFA-removed peptide or performing dialysis/buffer exchange to remove residual acid. |
| Peptide Aggregates | Large peptide aggregates can sometimes be more toxic to cells than the monomeric form. Solution: Visually inspect your stock solution for precipitates. Use dynamic light scattering (DLS) if available to check for aggregates. Try different reconstitution solvents. |
| This compound Variant | Ensure you are not inadvertently using a variant like this compound-2, which is known to have inflammatory effects, if your goal is antimicrobial activity without host cell effects.[7] Solution: Confirm the exact peptide sequence and variant with your supplier. |
Quantitative Data on this compound Bioactivity
The following tables summarize key quantitative data from recent studies on this compound.
Table 1: Antimicrobial and Cytotoxic Profile of Synthetic this compound against A. baumannii
| Parameter | Concentration / Value | Finding | Citation |
| MIC | 5 µg/mL | Potent bactericidal activity at a low concentration. | [1][3] |
| MBC | 10 µg/mL | Bactericidal effect confirmed at double the MIC. | [1][3] |
| Hemolytic Activity | < 5% at 100 µg/mL | Minimal damage to human red blood cells at therapeutic concentrations. | [1] |
| Hemolytic Activity | 31.5% at 500 µg/mL | Hemolysis increases at very high concentrations. | [1] |
| Mammalian Cell Viability | > 95% at 100 µg/mL | No significant cytotoxicity observed on RAW 264.7 macrophage cells. | [1] |
Table 2: Bioactivity of Truncated Synthetic Acthis compound-1 Peptides
| Peptide Name | Description | Relative Antimicrobial Activity | Citation |
| Acthis compound-S1 | Full 25-amino acid sequence | Highest | [6] |
| Acthis compound-S6 | Missing 10 N-terminal and 6 C-terminal amino acids | Moderate | [6] |
| Other Fragments | Other truncated versions | Low to None | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the bioactivity of your synthetic this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of synthetic this compound that visibly inhibits microbial growth.
-
Preparation:
-
Prepare a 2X stock solution of your synthetic this compound in an appropriate sterile solvent.
-
Culture the target bacterium (e.g., A. baumannii) in a suitable broth (e.g., Mueller-Hinton Broth) to the early logarithmic phase of growth.
-
Adjust the bacterial suspension to a concentration of 1x10^6 CFU/mL.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the 2X this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no peptide). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the adjusted bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL, and the bacterial concentration is 5x10^5 CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., the first clear well).[1]
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of mammalian cells to assess cytotoxicity.
-
Cell Seeding:
-
Treatment:
-
Prepare various concentrations of synthetic this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 3-4 hours.[1] Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Data Analysis:
-
Carefully remove the medium and dissolve the formazan crystals in 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to this compound research.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Secapin degradation and how to prevent it
Welcome to the technical support center for Secapin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you prevent its degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a peptide found in bee venom that has several known biological activities. It has been shown to possess antimicrobial properties, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii.[1] Additionally, some variants of this compound, such as Acthis compound-1 from the Asiatic honeybee, act as serine protease inhibitors, giving them anti-fibrinolytic and anti-elastolytic properties.[2][3]
Q2: What are the main causes of this compound degradation in experimental settings?
Like most peptides, this compound is susceptible to degradation from a variety of sources. The primary causes of degradation include:
-
Proteolytic enzymes: Proteases present in serum, cell culture media, or tissue homogenates can cleave the peptide bonds of this compound, leading to its inactivation.[4]
-
pH instability: Extreme pH values can lead to the hydrolysis of peptide bonds or modifications of amino acid side chains, affecting the structure and function of this compound.[5]
-
Temperature fluctuations: High temperatures can cause denaturation and aggregation, while repeated freeze-thaw cycles can also compromise the peptide's integrity.[5]
-
Oxidation: Certain amino acid residues in this compound may be susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[6]
Q3: How can I store this compound to ensure its stability?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. The choice of solvent for reconstitution can also impact stability; consult the manufacturer's datasheet for specific recommendations.
Q4: Is this compound cytotoxic to mammalian cells?
This compound has been shown to have low hemolytic activity and cytotoxicity at its effective antimicrobial concentrations.[1][7] For instance, one study found no significant changes in the viability of RAW 264.7 macrophages at concentrations up to 100 µg/mL.[8] However, at higher concentrations (e.g., 200 µg/mL and above), a decrease in cell viability has been observed.[8] It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Cell Culture
Symptom: this compound does not show the expected antimicrobial or enzymatic inhibitory effect in your cell-based assay.
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | 1. Use protease-free reagents and sterile techniques. 2. Minimize the use of serum in your culture medium. If serum is necessary, use heat-inactivated serum to reduce protease activity.3. Consider adding a broad-spectrum protease inhibitor cocktail to your experimental setup. Since some this compound variants inhibit serine proteases, ensure your cocktail targets other classes like cysteine, aspartic, and metalloproteases. |
| Adsorption to Surfaces | 1. Use low-protein-binding microplates and tubes for your experiments.2. Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your buffers to reduce non-specific binding of this compound. |
| Incorrect pH of Medium | 1. Verify the pH of your culture medium after all supplements have been added. The optimal pH for this compound stability is likely near neutral, but this should be empirically determined if stability issues persist.[5] |
Issue 2: Inconsistent Results Between Experiments
Symptom: High variability in the measured activity of this compound across different experimental runs.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | 1. Aliquot your reconstituted this compound into single-use volumes to avoid multiple freeze-thaw cycles.2. When thawing, do so quickly at room temperature and then immediately place on ice. |
| Inaccurate Pipetting of Small Volumes | 1. Prepare a more dilute stock solution to allow for the pipetting of larger, more accurate volumes.2. Use calibrated pipettes and proper pipetting techniques. |
| Oxidation of the Peptide | 1. Store reconstituted this compound in a tightly sealed container and consider purging the headspace with an inert gas like nitrogen or argon before freezing.2. Avoid prolonged exposure of the stock solution to light. [5] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and stability of this compound.
Table 1: Antimicrobial Activity of this compound against A. baumannii [1][8]
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 10 µg/mL |
| Biofilm Inhibition at MIC | 61.59% |
| Biofilm Eradication at MIC | 35.62% |
Table 2: Cytotoxicity and Hemolytic Activity of this compound [1][8]
| Assay | Concentration | Result |
| Hemolysis | 100 µg/mL | Minimal hemolysis |
| 500 µg/mL | 31.50% hemolysis | |
| RAW 264.7 Cell Viability | up to 100 µg/mL | No significant change |
| 200 µg/mL | ~86.5% viability |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Serum
This protocol outlines a method to determine the half-life of this compound in the presence of serum.
Materials:
-
This compound peptide
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional)
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Thaw serum on ice. If using, add the protease inhibitor cocktail to a final concentration of 1x.
-
-
Incubation:
-
Add this compound to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add an equal volume of cold 10% TCA to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant, which contains the remaining this compound.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound.
-
The peak area corresponding to intact this compound is measured at each time point.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound from the degradation curve.
-
Visualizations
Caption: Major pathways leading to the degradation of this compound.
Caption: Troubleshooting workflow for preventing this compound degradation.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Bee Venom Peptide, Exhibits Anti-Fibrinolytic, Anti-Elastolytic, and Anti-Microbial Activities - koreascholar [db.koreascholar.com]
- 4. cellgs.com [cellgs.com]
- 5. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii | Publisso [journals.publisso.de]
Technical Support Center: Optimizing Buffer Conditions for Secapin Activity
Welcome to the technical support center for optimizing experimental conditions for Secapin activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and refining buffer conditions to ensure reliable and reproducible results in this compound-related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
A1: this compound is a peptide component of bee venom. It is recognized for several biological activities, including antimicrobial, anti-fibrinolytic, and anti-inflammatory properties. As an antimicrobial peptide (AMP), it can inhibit the growth of or kill various microorganisms. Its anti-fibrinolytic activity is attributed to its function as a serine protease inhibitor.
Q2: Why are buffer conditions critical for this compound activity assays?
A2: Buffer conditions, including pH and ionic strength, are paramount as they directly influence the structure, charge, and solubility of this compound, as well as its interaction with its molecular targets. For its antimicrobial activity, the buffer composition can affect the integrity of microbial membranes and the electrostatic interactions required for peptide binding. For its protease inhibitor function, pH and ionic strength can alter enzyme kinetics and the binding affinity between this compound and the target protease.
Q3: What is the recommended starting buffer for this compound activity assays?
A3: For initial experiments, a low-ionic-strength buffer such as 10 mM sodium phosphate (B84403) is a good starting point. Based on the amino acid sequence of this compound from Apis mellifera (YIIDVPPRCPPGSKFIKNRCRVIVP), its theoretical isoelectric point (pI) is approximately 10.19. This high pI indicates that this compound will have a net positive charge at neutral and acidic pH values. A starting pH range of 5.5 to 7.5 is recommended to determine the optimal pH for your specific application.
Q4: How does pH affect this compound's antimicrobial activity?
A4: The activity of many cationic antimicrobial peptides like this compound is pH-dependent. A lower pH generally increases the net positive charge of the peptide, which can enhance its initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. However, the optimal pH can be microorganism-specific, so it is crucial to determine this empirically.
Q5: How does ionic strength influence this compound's activity?
A5: High ionic strength (i.e., high salt concentration) generally antagonizes the activity of most cationic antimicrobial peptides. Cations in the buffer can shield the negative charges on the microbial surface, thus interfering with the electrostatic attraction and binding of the positively charged this compound. It is advisable to use a low-salt buffer for antimicrobial assays unless the experimental design specifically requires physiological salt concentrations.
Troubleshooting Guides
Issue 1: Low or No Antimicrobial Activity Observed
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal pH | The buffer pH may not be optimal for this compound's interaction with the target microorganism. Test a range of pH values (e.g., 5.5, 6.5, 7.5) to identify the pH at which this compound exhibits the highest potency. |
| High Ionic Strength | The salt concentration in your buffer or growth medium (e.g., standard Mueller-Hinton Broth) may be too high, inhibiting this compound's activity. Use a low-salt buffer or a cation-adjusted growth medium. |
| Peptide Aggregation | This compound may aggregate in the chosen buffer, reducing its effective concentration. Visually inspect for precipitation. Test different buffer systems (e.g., phosphate vs. TRIS) and consider the use of a low percentage of a non-ionic detergent if compatible with your assay. |
| Peptide Degradation | The peptide may have degraded due to improper storage or the presence of proteases in the assay medium. Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C) and use protease-free reagents and sterile techniques. |
Issue 2: Inconsistent Results in Serine Protease Inhibition Assays
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Buffer pH | The pH of the assay buffer can affect both the activity of the target protease and the binding of this compound. Ensure the buffer pH is optimal for the specific protease being assayed (typically between 7.0 and 8.5 for many serine proteases). |
| Buffer Component Interference | Some buffer components can interfere with the assay. For example, Tris buffers can sometimes interact with certain enzymes. If using a chromogenic substrate, ensure the buffer does not interfere with the absorbance reading at the specified wavelength. |
| Suboptimal Ionic Strength | Ionic strength can influence the kinetics of the enzyme-inhibitor interaction. Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) to determine the optimal condition for the inhibition assay. |
| Inaccurate Reagent Concentrations | Ensure accurate and consistent concentrations of the enzyme, substrate, and this compound in each experiment. Use calibrated pipettes and prepare fresh dilutions for each assay. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Antimicrobial Activity
Objective: To determine the pH at which this compound exhibits the highest antimicrobial activity against a target microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Target microorganism (e.g., E. coli, S. aureus)
-
10 mM Sodium Phosphate buffer, prepared at various pH values (e.g., 5.5, 6.5, 7.5)
-
Growth medium (e.g., Tryptic Soy Broth - TSB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Buffers: Prepare a 2X concentrated growth medium. Prepare a series of 10 mM sodium phosphate buffers at the desired pH values.
-
Prepare Inoculum: Grow the target microorganism to the mid-logarithmic phase in TSB. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in each of the prepared phosphate buffers.
-
Prepare Peptide Dilutions: Perform serial dilutions of the this compound stock solution in each of the different pH buffers.
-
Assay Setup: In a 96-well plate, add 50 µL of the bacterial inoculum in a specific pH buffer to each well. Add 50 µL of the corresponding this compound dilution to the wells. Include positive (bacteria only) and negative (buffer only) controls for each pH.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in no visible growth. Compare the MIC values across the different pH conditions to determine the optimum.
Protocol 2: Chromogenic Assay for Serine Protease Inhibition
Objective: To measure the inhibitory activity of this compound against a specific serine protease.
Materials:
-
This compound stock solution
-
Target serine protease (e.g., Trypsin, Elastase)
-
Specific chromogenic substrate for the protease (e.g., BAPNA for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the protease and chromogenic substrate in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of each this compound dilution to the wells. Add 20 µL of the protease solution to each well. Include controls with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the protease.
-
Initiate Reaction: Add 160 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing buffer conditions for this compound activity.
Caption: Generalized mechanism of action for cationic antimicrobial peptides.
Technical Support Center: Secapin In Vitro Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with the peptide Secapin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a 25-amino acid peptide component of bee venom.[1] Its known biological functions are diverse, including anti-microbial, anti-fibrinolytic, and anti-elastolytic activities.[2][3][4] It functions as a serine protease inhibitor, targeting enzymes like plasmin and elastase.[2][4] Some variants, like this compound-2, have also been shown to induce inflammatory and pain responses through the lipoxygenase pathway.[5]
Q2: What is the primary mechanism of this compound's antimicrobial activity?
A2: The antimicrobial action of this compound is thought to stem from its cationic and amphipathic properties, which are common among antimicrobial peptides (AMPs).[6] This structure facilitates interaction with negatively charged molecules on the surface of microbial cells, leading to membrane disruption, increased permeability, and eventual cell death.[6][7] This mechanism makes it effective against a range of pathogens, including multidrug-resistant bacteria.[7]
Q3: How stable is this compound in solution and how should I store it?
A3: Like many peptides, this compound's stability can be influenced by several factors. Lyophilized peptides are generally stable for years when stored at -20°C and protected from light.[8] In solution, shelf-life is significantly shorter.[8] For in vitro experiments, it is recommended to prepare fresh solutions from a lyophilized stock. If storing solutions, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide degradation can be accelerated at physiological temperatures (37°C) and by native proteolytic enzymes present in complex media or cell culture.[8]
Q4: Is there a difference between native, recombinant, and synthetic this compound?
A4: Yes. Native this compound is purified directly from bee venom, which can be a difficult process.[1] Recombinant and synthetic versions have been developed to provide a more consistent and high-yield source.[1][2] Studies have shown that a synthetic 25-amino acid peptide identical to the mature this compound-1 exhibits high antimicrobial activity, suggesting that synthetic versions are a reliable alternative for in vitro studies.[1] Ensure you know the source and purity of your peptide, as this can impact results.
Q5: What level of cytotoxicity should I expect with this compound?
A5: this compound generally exhibits low toxicity to mammalian cells at its effective antimicrobial concentrations.[9] For example, one study found no significant changes in the viability of murine macrophage cells at concentrations up to 100 µg/mL.[7] Likewise, minimal hemolysis of human red blood cells was observed up to 100 µg/mL.[7][9] However, cytotoxicity can be cell-line dependent and increases at higher concentrations; a significant decrease in macrophage viability was noted at concentrations of 200 µg/mL and above.[7]
Troubleshooting Guide: Low In Vitro Efficacy
Use this guide to diagnose potential reasons for observing lower-than-expected efficacy in your this compound experiments.
Q1: My this compound shows no activity. Where should I start troubleshooting?
A1: The first step is to rule out simple errors. Often, an experiment fails due to a technical mistake rather than a complex biological reason.[10]
-
Repeat the Experiment: Before changing any parameters, repeat the experiment carefully, ensuring all reagents are added correctly and volumes are accurate.
-
Validate Reagents:
-
Peptide Integrity: Is your this compound stock viable? Consider peptide aggregation, which can render it inactive.[11][12] See Q2 for more on this.
-
Positive Control: Use a known, effective antimicrobial agent (e.g., an antibiotic like chloramphenicol) as a positive control to confirm your assay system (cells, reagents, instruments) is working correctly.[7]
-
Negative Control: Ensure your vehicle control (the buffer or solvent this compound is dissolved in) shows no antimicrobial or cytotoxic effects.
-
Q2: I suspect my this compound peptide has degraded or aggregated. How can I check this and prevent it?
A2: Peptide aggregation is a common issue where peptide chains self-associate, leading to insolubility and loss of activity.[12][13] Hydrophobic sequences are particularly prone to this.[12]
-
Signs of Aggregation: A primary sign is difficulty dissolving the lyophilized peptide. You may also see visible precipitates in your stock solution or a failure of the peptide-resin to swell during synthesis.[11]
-
Prevention & Mitigation:
-
Solubilization: Ensure you are using the correct solvent. For many cationic peptides, starting with sterile, distilled water is appropriate. If solubility is an issue, a small amount of acetic acid or ammonium (B1175870) hydroxide (B78521) may help, but check for compatibility with your assay.
-
Storage: Store lyophilized peptide at -20°C or colder. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.
-
Sonication: Gently sonicating the solution can help break up aggregates.
-
Fresh Preparations: Always use freshly prepared dilutions for your experiments from a validated stock solution.
-
Q3: Could my choice of cell line or microbial strain be the issue?
A3: Absolutely. The efficacy of any compound can be highly dependent on the biological target.
-
Microbial Strain Sensitivity: While this compound has broad-spectrum activity, specific MIC/MBC values will vary between species and even strains. For example, against a specific MDR Acinetobacter baumannii strain, the MIC was 5 µg/mL and the MBC was 10 µg/mL.[7][9] Your target strain may be naturally less sensitive.
-
Mammalian Cell Line Sensitivity: Different cell lines exhibit varied responses to therapeutic agents due to differences in gene expression, membrane composition, and signaling pathways.[14][15] If you are testing for a specific biological effect (e.g., anti-inflammatory), the chosen cell line must possess the relevant pathways.
Q4: How might my experimental conditions (media, incubation time) be affecting this compound's efficacy?
A4: Assay conditions can significantly impact peptide activity.
-
Media Components: Components in complex media, such as serum proteins, can bind to the peptide, reducing its effective concentration. Consider running your assay in a simpler, serum-free buffer to see if efficacy improves. Be aware that buffers containing primary amines can interfere with certain assay chemistries.[16]
-
Proteolytic Degradation: Cell culture media or the cells themselves may contain proteases that degrade this compound over time, reducing its activity.[8][17] Time-kill kinetic assays can reveal if the effect diminishes over longer incubation periods. A study on A. baumannii showed this compound's bactericidal effect was both concentration- and time-dependent.[7]
-
pH and Ionic Strength: The activity of many antimicrobial peptides is sensitive to pH and salt concentration, which can affect their charge and ability to interact with microbial membranes.[8] Ensure your assay buffer is within a physiological pH range (e.g., 7.2-7.4).
Q5: The activity is low, but not zero. How do I optimize my assay for better results?
A5: If you observe a weak effect, your assay may need optimization to widen the therapeutic window.
-
Concentration Range: Ensure your dose-response curve covers a sufficiently wide range of concentrations. This compound's antimicrobial effects against MDR A. baumannii were observed in the 2.5-10 µg/mL range.[7]
-
Incubation Time: The optimal incubation time can vary. For antimicrobial assays, this might range from a few hours to 24 hours.[7] For cytotoxicity assays, 24 hours is a common starting point.[7]
-
Cell Density: The initial number of microbial or mammalian cells can affect the outcome. Standardize your cell seeding density for every experiment. For viability assays, ensure your cell density is above the limit of quantification (LoQ) for your specific assay and cell type.[18]
Quantitative Data Summary
Table 1: Antimicrobial & Biofilm Activity of this compound against MDR Acinetobacter baumannii
| Parameter | Concentration | Efficacy | Citation |
|---|---|---|---|
| Minimum Inhibitory Conc. (MIC) | 5 µg/mL | Potent growth inhibition | [7][9] |
| Minimum Bactericidal Conc. (MBC) | 10 µg/mL | Potent bactericidal effect | [7][9] |
| Biofilm Inhibition | 10 µg/mL | >76% inhibition | [7] |
| Established Biofilm Eradication | 10 µg/mL | ~53% eradication |[7] |
Table 2: In Vitro Toxicity Profile of this compound
| Assay Type | Cell Type | Concentration | Result | Citation |
|---|---|---|---|---|
| Hemolysis | Human RBCs | Up to 100 µg/mL | Minimal hemolysis | [7][9] |
| Hemolysis | Human RBCs | 500 µg/mL | 31.5% hemolysis | [7] |
| Cell Viability (MTT) | RAW 264.7 Macrophages | Up to 100 µg/mL | No significant change in viability | [7] |
| Cell Viability (MTT) | RAW 264.7 Macrophages | ≥200 µg/mL | Significant decrease in viability | [7] |
| Cytotoxicity/Activation | NIH 3T3 Fibroblasts | Not specified | No cytotoxicity or macrophage activation |[1] |
Key Experimental Protocols
Protocol 1: Determination of MIC and MBC (Broth Microdilution)
This protocol is adapted from CLSI guidelines and recent studies on this compound.[7]
-
Preparation: Prepare a 2X stock of your target microbial strain in appropriate broth (e.g., Mueller-Hinton Broth) at a concentration of 1x10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in broth. Concentrations should span the expected MIC (e.g., from 20 µg/mL down to 0.15 µg/mL). Include a positive control (broth + microbes, no peptide) and a negative control (broth only).
-
Inoculation: Add an equal volume of the 2X microbial suspension to each well, bringing the final volume to 200 µL and the cell concentration to 5x10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
MBC Determination: Take 10 µL from each well that showed no visible growth and plate it on an appropriate agar (B569324) plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)
This protocol is based on standard methods used to assess this compound's toxicity.[1][7]
-
Cell Seeding: Seed mammalian cells (e.g., RAW 264.7) in a 96-well plate at a density of 2x10⁵ cells/mL (100 µL/well) and allow them to adhere for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-500 µg/mL). Include an untreated control (medium only) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate for 24 hours under standard culture conditions.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 50-100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570-595 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Visualizations
References
- 1. daneshyari.com [daneshyari.com]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Bee Venom Peptide, Exhibits Anti-Fibrinolytic, Anti-Elastolytic, and Anti-Microbial Activities - koreascholar [db.koreascholar.com]
- 5. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Penetrating Capacity and Internalization Mechanisms Used by the Synthetic Peptide CIGB-552 and Its Relationship with Tumor Cell Line Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aspects of In Vitro Biodegradation of Hybrid Fibrin–Collagen Scaffolds [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of Secapin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Secapin during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
This compound is a peptide component of bee venom.[1] Its primary, well-documented on-target effects are its antimicrobial and anti-biofilm activities, particularly against multidrug-resistant bacteria like Acinetobacter baumannii.[1][2]
Q2: What are the known or potential off-target effects of this compound?
This compound has been observed to exhibit several off-target effects, which can vary between its different forms (e.g., this compound-1 and this compound-2):
-
Serine Protease Inhibition: Acthis compound-1 has been shown to inhibit several serine proteases, including plasmin, elastase, trypsin, and chymotrypsin (B1334515).[3] This anti-fibrinolytic and anti-elastolytic activity is considered an off-target effect when investigating its antimicrobial properties.[3][4]
-
Hyperalgesia and Edema: this compound-2, a variant of this compound, can cause dose-related hyperalgesia (increased sensitivity to pain) and edematogenic (swelling) responses.[5]
-
General Toxicity at High Doses: While generally considered to have a good safety profile at therapeutic concentrations, high doses of this compound have been associated with sedation, piloerection (hair standing on end), and hypothermia in murine models.[1]
Q3: What is the mechanism behind the hyperalgesic and edematogenic effects of this compound-2?
The inflammatory and pain-inducing effects of this compound-2 are mediated through the lipoxygenase (LOX) pathway.[5] This pathway is involved in the metabolism of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[6][7] The cyclooxygenase (COX) pathway does not appear to be involved in these specific off-target effects of this compound-2.[5]
Q4: At what concentrations are the off-target effects of this compound typically observed?
-
Cytotoxicity: this compound shows minimal hemolytic activity and preserves mammalian cell viability at concentrations up to 100 µg/mL.[2] A significant decrease in the viability of RAW 264.7 macrophage cells is observed at concentrations of 200 µg/mL and above.
-
Antimicrobial Activity (On-Target): For comparison, the on-target antimicrobial effects of this compound against multidrug-resistant A. baumannii are observed at much lower concentrations, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL and a Minimum Bactericidal Concentration (MBC) of 10 µg/mL.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Inflammatory or Cytotoxic Response in Cell-Based Assays
Possible Cause: Your experimental system may be particularly sensitive to the off-target effects of this compound, such as the activation of inflammatory pathways or direct cytotoxicity at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that you are observing the expected on-target effect (e.g., antimicrobial activity) at the concentration you are using.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which the unexpected inflammatory or cytotoxic effects appear. Compare this to the concentration required for the on-target effect.
-
Use of Inhibitors:
-
If you suspect the involvement of the lipoxygenase pathway (e.g., when using this compound-2), co-incubate your cells with a lipoxygenase inhibitor, such as Zileuton, to see if it mitigates the inflammatory response.[5]
-
A leukotriene receptor antagonist, like Zafirlukast, can also be used to block the downstream effects of this pathway.[5]
-
-
Cell Type Specificity: Test the effect of this compound on different cell lines to determine if the observed off-target effect is cell-type specific.
-
Purity of this compound: Ensure the purity of your this compound preparation, as contaminants from synthesis or purification could contribute to cytotoxicity.
Issue 2: Interference with Assays Involving Serine Proteases
Possible Cause: this compound's inhibitory activity against serine proteases like trypsin and chymotrypsin could be interfering with your experimental results if these enzymes are present or part of the assay system.
Troubleshooting Steps:
-
Assay Component Review: Carefully review all components of your assay to identify any serine proteases that might be inhibited by this compound.
-
Use of Alternative Enzymes: If possible, substitute the serine protease in your assay with an enzyme from a different class that is not inhibited by this compound.
-
Quantitative Assessment of Inhibition: If substitution is not possible, perform a kinetic assay to quantify the extent of inhibition of the specific serine protease by this compound. This will allow you to account for this effect in your data analysis.
-
Control Experiments: Run control experiments with this compound and the isolated serine protease to confirm and characterize the inhibitory interaction.
Data Presentation
Table 1: On-Target Antimicrobial Activity of this compound
| Parameter | Organism | Concentration | Reference |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii (MDR) | 5 µg/mL | [1][2] |
| Minimum Bactericidal Concentration (MBC) | Acinetobacter baumannii (MDR) | 10 µg/mL | [1][2] |
| Biofilm Inhibition at MIC | Acinetobacter baumannii (MDR) | 61.59% | [1] |
| Biofilm Inhibition at MBC | Acinetobacter baumannii (MDR) | 76.29% | [1] |
| Biofilm Eradication at MBC | Acinetobacter baumannii (MDR) | 53.19% | [1] |
Table 2: Off-Target Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Type/Component | Concentration | Effect | Reference |
| Hemolysis Assay | Mouse Red Blood Cells | up to 100 µg/mL | Minimal hemolysis | [1][2] |
| Hemolysis Assay | Mouse Red Blood Cells | 500 µg/mL | 31.50% hemolysis | [1] |
| Cell Viability Assay | RAW 264.7 Macrophages | up to 100 µg/mL | No significant change in viability | |
| Cell Viability Assay | RAW 264.7 Macrophages | 200 µg/mL | ~13.47% decrease in viability | |
| Cell Viability Assay | RAW 264.7 Macrophages | 500 µg/mL | ~19.3% decrease in viability |
Table 3: Off-Target Serine Protease Inhibition by Acthis compound-1
| Off-Target Enzyme | Class | Inhibition Confirmed | Quantitative Data (Ki/IC50) | Reference |
| Plasmin | Serine Protease | Yes | Not Available | [3] |
| Elastase (human neutrophil) | Serine Protease | Yes | Not Available | [3] |
| Elastase (porcine pancreatic) | Serine Protease | Yes | Not Available | [3] |
| Trypsin | Serine Protease | Yes | Not Available | [3] |
| Chymotrypsin | Serine Protease | Yes | Not Available | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Against a Serine Protease (e.g., Trypsin)
This protocol is adapted from standard enzyme inhibition assays and can be used to determine the concentration of this compound required to inhibit 50% of a serine protease's activity.
Materials:
-
Purified Trypsin
-
This compound (at various concentrations)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Assay Buffer (e.g., 67 mM Sodium Phosphate Buffer, pH 7.6)
-
Spectrophotometer capable of reading at 253 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the BAEE substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add a fixed amount of Trypsin to each well.
-
Add varying concentrations of your this compound dilutions to the wells. Include a control well with no this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the BAEE substrate to each well to initiate the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the Trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Assessing this compound-Induced Inflammation via the Lipoxygenase Pathway
This protocol provides a framework for investigating the inflammatory effects of this compound-2 in a cell-based assay.
Materials:
-
A relevant cell line (e.g., macrophages, neutrophils)
-
This compound-2
-
Lipoxygenase inhibitor (e.g., Zileuton)
-
ELISA kit for a relevant inflammatory mediator (e.g., Leukotriene B4)
-
Cell culture reagents
Procedure:
-
Cell Culture:
-
Culture your chosen cell line to the desired confluency in a multi-well plate.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound-2.
-
For the inhibitor group, pre-incubate the cells with the lipoxygenase inhibitor for a suitable time before adding this compound-2.
-
Include an untreated control group and a vehicle control group.
-
-
Incubation:
-
Incubate the cells for a time period sufficient to allow for the production of inflammatory mediators (e.g., 4-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Quantification of Inflammatory Mediators:
-
Use an ELISA kit to quantify the concentration of a key product of the lipoxygenase pathway, such as Leukotriene B4, in the collected supernatants.
-
-
Data Analysis:
-
Compare the levels of the inflammatory mediator in the different treatment groups. A significant increase in the mediator in the this compound-2 treated group, which is reduced by the lipoxygenase inhibitor, would confirm the involvement of this pathway.
-
Mandatory Visualization
Caption: this compound-1 inhibiting a serine protease.
Caption: this compound-2 inducing inflammation via the lipoxygenase pathway.
Caption: Troubleshooting workflow for this compound's off-target effects.
References
- 1. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. biosciencepharma.com [biosciencepharma.com]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Recombinant Secapin Batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of recombinant Secapin batches.
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) for a recombinant this compound batch?
The critical quality attributes for a recombinant this compound batch are the physical, chemical, biological, and microbiological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality and safety. Key CQAs for recombinant this compound include:
-
Purity: High purity is essential, with minimal contamination from host cell proteins (HCPs), DNA, or other process-related impurities.[1][2]
-
Identity: Confirmation that the recombinant protein is indeed this compound, verified by techniques like mass spectrometry.[3][4][5]
-
Potency/Activity: The biological activity of this compound, such as its antimicrobial or anti-inflammatory effects, should be confirmed through a suitable bioassay.[6]
-
Aggregation: The protein should exist primarily in its monomeric form, with minimal aggregation, which can affect efficacy and immunogenicity.[7][8]
-
Endotoxin (B1171834) Levels: For in vivo or cell-based assays, endotoxin levels must be below acceptable limits to avoid adverse reactions.[9][10][11][12]
-
Post-Translational Modifications (PTMs): While this compound is a relatively small peptide, it's important to characterize any potential PTMs that may arise from the expression system, as these can impact activity.[13][14][15][16][17]
2. Which expression system is best for producing recombinant this compound?
The choice of expression system depends on factors like yield, cost, and the requirement for specific post-translational modifications.[1]
-
E. coli : Commonly used due to its low cost and high yield. However, it may lead to the formation of inclusion bodies and lacks the machinery for certain PTMs.[1][18]
-
Yeast (e.g., Pichia pastoris) : Can be a good alternative as it is capable of some PTMs and can secrete the protein, simplifying purification.[15]
-
Insect Cells (Baculovirus Expression Vector System) : This system can produce high yields of properly folded and post-translationally modified proteins.[6]
-
Mammalian Cells (e.g., CHO, HEK293) : These are used for producing proteins with complex, human-like PTMs, which might be critical for therapeutic applications, but this system is more expensive.[2]
One study successfully expressed recombinant this compound in Coprinus cinereus, an edible fungus, highlighting the potential of alternative expression systems.[19] Another study utilized baculovirus-infected insect cells for expression.[6]
3. How can I accurately determine the concentration of my purified this compound?
Accurate protein quantification is crucial for reliable downstream experiments.[20] Several methods can be used:
-
UV-Vis Spectrophotometry (A280): A quick and common method, but its accuracy depends on the presence of Tryptophan and Tyrosine residues in the protein sequence and can be affected by contaminants that absorb at 280 nm.[21]
-
Colorimetric Assays (BCA, Bradford): These assays are widely used. The Bicinchoninic Acid (BCA) assay is generally less susceptible to interference from common buffer components than the Bradford assay.[22][23][24] A standard curve with a known protein (like BSA) is required.
-
Amino Acid Analysis (AAA): This is a highly accurate "gold standard" method for protein quantification but is more time-consuming and requires specialized equipment.[20]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis (A280) | Absorbance of UV light by aromatic amino acids. | Fast, non-destructive. | Inaccurate for proteins without Trp/Tyr; susceptible to nucleic acid contamination. |
| BCA Assay | Reduction of Cu2+ by protein in an alkaline medium, followed by colorimetric detection with BCA. | Less protein-to-protein variation; compatible with most detergents. | Slower than Bradford; sensitive to reducing agents.[22] |
| Bradford Assay | Binding of Coomassie Brilliant Blue dye to protein, causing a shift in absorbance. | Fast, simple. | High protein-to-protein variation; incompatible with detergents. |
| Amino Acid Analysis | Hydrolysis of the protein into its constituent amino acids, followed by quantification. | Highly accurate.[20] | Time-consuming, destructive, requires specialized equipment. |
4. What are acceptable endotoxin levels for recombinant this compound?
Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can cause strong immune responses.[9] For research applications involving cell culture, endotoxin levels should ideally be below 0.1 Endotoxin Units (EU) per microgram of protein. For in vivo studies, the acceptable limit is much stricter and depends on the dose and route of administration, but is generally in the range of <0.01 EU/µg. The Limulus Amebocyte Lysate (LAL) assay is the standard method for endotoxin testing.[10][25] Recombinant Factor C (rFC) assays are also available as a sustainable alternative to LAL.[12]
Troubleshooting Guides
Issue 1: Low Purity of Recombinant this compound after Purification
Question: My SDS-PAGE gel shows multiple bands after the final purification step. How can I improve the purity of my recombinant this compound?
Answer: Contaminating bands on an SDS-PAGE gel indicate the presence of host cell proteins or other impurities.[2] Consider the following troubleshooting steps:
Troubleshooting Workflow: Improving Protein Purity
Caption: Workflow for troubleshooting low protein purity.
Detailed Steps:
-
Optimize Lysis: Incomplete cell lysis can release proteases that degrade your target protein. Ensure efficient lysis and always include a protease inhibitor cocktail in your lysis buffer.[26]
-
Refine Chromatography Steps:
-
Affinity Chromatography (e.g., Ni-NTA for His-tagged this compound):
-
Increase the concentration of imidazole (B134444) in your wash buffers to reduce non-specific binding.
-
Ensure the pH of your buffers is optimal for binding (typically pH 7.5-8.0 for His-tags).
-
-
Ion-Exchange Chromatography (IEX): Optimize the salt gradient for elution to better separate this compound from contaminants with similar charges.
-
Size-Exclusion Chromatography (SEC): This is an excellent final "polishing" step to remove any remaining high or low molecular weight impurities and aggregates.[21]
-
-
Add an Additional Purification Step: Combining different chromatography techniques that separate based on different principles (e.g., affinity, charge, size) is highly effective for achieving high purity.[27][28]
-
Western Blot Analysis: Use an antibody specific to your affinity tag (e.g., anti-His) to confirm that the contaminant bands are not degradation products of your recombinant this compound.
Issue 2: Recombinant this compound is Aggregating
Question: My purified this compound shows a high molecular weight smear or a distinct band at a higher molecular weight on a non-reducing SDS-PAGE and in SEC-HPLC analysis. What causes this aggregation and how can I prevent it?
Answer: Protein aggregation can be caused by various factors including high protein concentration, suboptimal buffer conditions (pH, ionic strength), and improper storage.[7][8] Aggregation can lead to loss of activity and potential immunogenicity.
Troubleshooting Workflow: Addressing Protein Aggregation
Caption: Workflow for preventing and resolving protein aggregation.
Detailed Steps:
-
Buffer Optimization:
-
pH: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of this compound to ensure a net charge and promote repulsion between molecules.
-
Ionic Strength: Vary the salt concentration (e.g., 150 mM to 500 mM NaCl) to find the optimal level that maintains solubility.
-
Additives: Screen for stabilizing excipients. L-arginine (0.2-0.5 M) is known to suppress aggregation.[8] Glycerol (5-20%) can also act as a stabilizer.[1]
-
-
Protein Concentration: Avoid over-concentrating the protein. Determine the maximum soluble concentration for your specific buffer conditions.
-
Storage and Handling:
-
Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles.
-
Flash-freeze aliquots in liquid nitrogen before storing at -80°C.
-
-
Purification: Use size-exclusion chromatography (SEC) as a final step to remove any aggregates that have formed during the purification process.[29]
Issue 3: Batch-to-Batch Variability in Activity
Question: I am observing significant differences in the biological activity of different batches of recombinant this compound, even though they appear pure on an SDS-PAGE gel. What could be the cause?
Answer: Batch-to-batch variability in activity, despite apparent purity, often points to issues with protein folding, post-translational modifications (PTMs), or the presence of non-protein contaminants like endotoxins.[18]
Troubleshooting Workflow: Investigating Batch Variability
Caption: Workflow for addressing batch-to-batch activity variations.
Detailed Steps:
-
Advanced Purity and Identity Analysis:
-
Mass Spectrometry (MS): This is a powerful tool to confirm the exact molecular weight of your protein.[3][4][5][30] Any deviation from the theoretical mass could indicate unexpected PTMs or degradation. Peptide mapping (LC-MS/MS) can pinpoint the location of modifications.[13]
-
HPLC Analysis: Use Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion HPLC (SEC-HPLC) for a more sensitive assessment of purity and aggregation state than SDS-PAGE.[31][32][33]
-
-
Endotoxin Testing: Perform a quantitative endotoxin assay (LAL or rFC) on each batch. High or variable endotoxin levels can significantly impact the results of cell-based bioassays.[9][11]
-
Standardize Protocols: Ensure that all parameters of your expression and purification protocols are tightly controlled and documented for each batch. This includes media composition, induction time and temperature, and buffer preparation.[1]
-
Assess Post-Translational Modifications (PTMs): The expression host can introduce PTMs like phosphorylation.[19] These modifications can vary between batches and may affect the biological activity of this compound.[15][16][17] Use mass spectrometry to identify and compare PTMs across different batches.
Experimental Protocols
Key Experiment: SDS-PAGE for Purity Assessment
Objective: To separate proteins based on molecular weight and assess the purity of the recombinant this compound batch.[34][35]
Materials:
-
Polyacrylamide gels (appropriate percentage for this compound, e.g., 4-20% or 15%)[36][37]
-
SDS-PAGE Running Buffer (e.g., Tris-Glycine-SDS)
-
2x Laemmli Sample Buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein Molecular Weight Marker
-
Coomassie Brilliant Blue Stain
-
Destaining Solution (e.g., Methanol/Acetic Acid/Water mixture)
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
Gel Loading and Electrophoresis:
-
Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1x Running Buffer.[37]
-
Load 5-10 µL of the molecular weight marker into the first well.
-
Load 10-20 µL of your prepared this compound samples into the subsequent wells.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.[36][37]
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in a container with Coomassie stain.
-
Stain for 30-60 minutes with gentle agitation.
-
Remove the stain and add destaining solution.
-
Destain with gentle agitation for several hours, changing the destain solution as needed, until protein bands are clearly visible against a clear background.[34][38]
-
-
Analysis:
-
Image the gel. A pure preparation of this compound should show a single, sharp band at the expected molecular weight. Purity can be estimated by densitometry.
-
Key Experiment: RP-HPLC for Purity Quantification
Objective: To obtain a high-resolution separation of the protein sample and quantify the purity of recombinant this compound.[27][31][33]
Materials:
-
HPLC system with a UV detector
-
Reversed-Phase C4, C8, or C18 column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Protein sample dissolved in Mobile Phase A
Procedure:
-
System Preparation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 10-20 µg of the this compound sample onto the column.
-
-
Elution:
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).[33]
-
-
Detection:
-
Monitor the column eluate at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate purity using the formula: Purity (%) = (Main Peak Area / Total Peak Area) x 100.[31]
-
| Parameter | Typical Condition |
| Column | C8 or C18, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 214 nm & 280 nm |
| Gradient | Linear, e.g., 5-95% B over 30 minutes |
Key Experiment: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Testing
Objective: To quantify the level of endotoxin contamination in the final recombinant this compound product.[9][10]
Materials:
-
LAL Chromogenic Endotoxin Quantitation Kit
-
Endotoxin-free water, tubes, and pipette tips
-
Microplate reader capable of reading absorbance at 405 nm
-
Heating block or incubator at 37°C
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of endotoxin standards by diluting the provided E. coli endotoxin standard with endotoxin-free water, following the kit manufacturer's instructions.[11] Typical range: 0.01 - 1.0 EU/mL.
-
-
Sample Preparation:
-
Dilute the recombinant this compound sample with endotoxin-free water. A dilution of 1:10 to 1:100 is often necessary to overcome potential assay inhibition.[25]
-
-
Assay Procedure (Endpoint Chromogenic):
-
Add 50 µL of standards, samples, and a blank (endotoxin-free water) to the wells of a microplate.
-
Add 50 µL of the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 10 minutes).
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate at 37°C for the specified time (e.g., 6 minutes).
-
Add 50 µL of stop solution to each well to halt the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm.
-
Generate a standard curve by plotting the absorbance values of the standards against their known endotoxin concentrations.
-
Determine the endotoxin concentration in your sample by interpolating its absorbance value on the standard curve. Remember to multiply the result by the dilution factor.
-
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 10. acciusa.com [acciusa.com]
- 11. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 12. Endotoxin Testing Using Recombinant Reagents | PDA [pda.org]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Post-Translational Modifications - Creative Biogene [microbiosci.creative-biogene.com]
- 16. Post-translational modifications of recombinant proteins: significance for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tierrabiosciences.com [tierrabiosciences.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Production of antibacterial peptide from bee venom via a new strategy for heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmiweb.com [pharmiweb.com]
- 21. p4eu.org [p4eu.org]
- 22. cusabio.com [cusabio.com]
- 23. addgene.org [addgene.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. blog.addgene.org [blog.addgene.org]
- 27. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 28. uhplcs.com [uhplcs.com]
- 29. researchgate.net [researchgate.net]
- 30. rapidnovor.com [rapidnovor.com]
- 31. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
- 32. HPLC Protein Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. hplc.eu [hplc.eu]
- 34. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 35. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
- 36. SDS-PAGE Protocol | Rockland [rockland.com]
- 37. neobiotechnologies.com [neobiotechnologies.com]
- 38. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
Optimizing Secapin Concentration for Your Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of Secapin for your in vitro experiments. All quantitative data is summarized in easy-to-read tables, and detailed protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my experiments with this compound?
A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect you are investigating. Based on available data, a good starting point for exploratory experiments is a concentration range of 1 µg/mL to 50 µg/mL . For antimicrobial studies, concentrations as low as 5 µg/mL have shown efficacy[1]. For studies on mammalian cells, it's crucial to first determine the cytotoxic concentration range.
Q2: How can I determine the non-toxic concentration range of this compound for my specific cell line?
A2: We recommend performing a cell viability assay, such as the MTT assay, to determine the concentration of this compound that does not harm your cells. This will help you establish a safe working range for your functional assays. A typical approach is to test a wide range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) and identify the highest concentration that maintains high cell viability (e.g., >90%). One study found that this compound preserved mammalian cell viability up to 100 µg/mL[1].
Q3: I am not observing the expected anti-inflammatory effect of this compound. What could be the issue?
A3: Several factors could be at play. First, ensure you are working within a non-toxic concentration range for your specific cell line. Cell stress or death can interfere with inflammatory signaling. Second, consider the stimulation conditions. The timing and concentration of the inflammatory stimulus (e.g., LPS) in relation to this compound treatment are critical. We recommend pre-treating your cells with this compound for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus. Finally, the specific inflammatory markers you are measuring may not be modulated by this compound in your experimental system. Consider assessing a panel of markers, such as nitric oxide (NO), TNF-α, and IL-6.
Q4: My apoptosis assay results with this compound are inconsistent. What are some troubleshooting tips?
A4: Inconsistent results in apoptosis assays can arise from several sources. Ensure your cell culture is healthy and not overly confluent, as this can spontaneously induce apoptosis. The timing of your assay is also crucial; apoptosis is a dynamic process, and different markers appear at different stages. For example, phosphatidylserine (B164497) externalization (detected by Annexin V) is an early event, while DNA fragmentation is a later event. We recommend performing a time-course experiment to identify the optimal endpoint for your specific cell line and this compound concentration. Also, verify that the this compound concentrations you are using are sufficient to induce apoptosis without causing widespread necrosis, which can confound results.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration for Anti-inflammatory Assays
Problem: You are unsure which concentration of this compound to use to observe an anti-inflammatory effect in your cell-based assay.
Solution Workflow:
Caption: Workflow for optimizing this compound concentration in anti-inflammatory assays.
Issue 2: Investigating this compound-Induced Apoptosis
Problem: You want to confirm that this compound is inducing apoptosis and not necrosis in your cells.
Solution Workflow:
Caption: Workflow for confirming this compound-induced apoptosis.
Data Presentation
| Assay Type | Cell Line | This compound Concentration Range | Key Findings | Reference |
| Antimicrobial | Multidrug-resistant A. baumannii | 5 - 10 µg/mL | MIC: 5 µg/mL, MBC: 10 µg/mL | [1] |
| Cytotoxicity | Murine Macrophages (RAW 264.7) | Up to 500 µg/mL | No significant change in cell viability up to 100 µg/mL. | [1] |
| Hemolysis | Mouse Red Blood Cells | Up to 500 µg/mL | Minimal hemolysis up to 100 µg/mL. | [1] |
| Anti-inflammatory | RAW 264.7 Macrophages | Hypothetical: 1 - 50 µg/mL | Expected to inhibit NO, TNF-α, and IL-6 production. | N/A |
| Apoptosis | Jurkat (T-lymphocyte) | Hypothetical: 10 - 100 µg/mL | Expected to induce apoptosis. | N/A |
Note: The concentration ranges for anti-inflammatory and apoptosis assays are hypothetical starting points for optimization, as direct peer-reviewed data for this compound in these specific assays is limited.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) and a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
Griess Assay for Nitric Oxide (NO) Production
This protocol is for measuring the anti-inflammatory effect of this compound by quantifying nitrite (B80452), a stable product of NO.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
Annexin V/PI Apoptosis Assay
This protocol is for distinguishing between apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed your cells (e.g., Jurkat cells) and treat them with different concentrations of this compound for a predetermined time.
-
Cell Harvesting: Gently harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+.
Signaling Pathways
This compound and Inflammatory Signaling
This compound's anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Putative mechanism of this compound's anti-inflammatory action.
This compound and Apoptosis Signaling
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
Technical Support Center: Secapin Anti-Biofilm Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Secapin in anti-biofilm assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-biofilm activity?
A1: this compound is an antimicrobial peptide derived from bee venom.[1][2] It has demonstrated significant bactericidal and anti-biofilm capabilities, particularly against multidrug-resistant pathogens like Acinetobacter baumannii.[3][4] Its mechanism of action is believed to involve interaction with and penetration of the bacterial cell membrane.[3][4]
Q2: What are the typical starting concentrations of this compound for an anti-biofilm assay?
A2: Initial concentrations for a this compound anti-biofilm assay should be based on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against the target bacterium. For Acinetobacter baumannii, the MIC is reported to be 5 µg/mL and the MBC is 10 µg/mL.[3][4] It is recommended to test a range of concentrations above and below the MIC and MBC to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound, like other peptides, should be handled with care to ensure stability and activity. Lyophilized this compound should be stored at -20°C or colder.[5][6] To prepare a stock solution, it is recommended to first dissolve the peptide in sterile distilled water or a dilute acid (e.g., 0.1% acetic acid) before diluting it into your final assay buffer.[5][7] Avoid dissolving directly into buffers with high salt concentrations, as this can promote aggregation.[8] Stock solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] The presence of Trifluoroacetic acid (TFA) from the purification process can affect the peptide's net weight and solubility, though it generally enhances solubility in aqueous solutions.[9]
Q4: What are the most common methods to quantify biofilm in a this compound assay?
A4: The most common and straightforward method for quantifying total biofilm biomass is the crystal violet (CV) staining assay. Other methods include metabolic assays like the XTT or MTT assay to assess cell viability within the biofilm, and colony-forming unit (CFU) counting for viable cell enumeration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent washing steps leading to removal of biofilm. - Uneven biofilm formation due to "edge effects" in the microplate. - Incomplete solubilization of crystal violet. - Peptide aggregation. | - Use a multichannel pipette for washing and be gentle to avoid dislodging the biofilm. - Avoid using the outer wells of the microplate, or fill them with sterile media/water to create a humidified environment. - Ensure complete mixing of the solubilizing agent (e.g., acetic acid or ethanol) in each well before reading the absorbance. - Test the solubility of this compound in the assay buffer before the experiment. Consider using a different buffer or a small amount of a non-interfering solubilizing agent.[10] |
| No or low anti-biofilm activity observed | - this compound degradation. - Incorrect this compound concentration. - Interference from media components. - Biofilm is highly resistant. | - Ensure proper storage of this compound stock solutions.[10] Verify peptide integrity if possible. - Confirm the concentration of your stock solution. - Complex media components can sometimes inhibit peptide activity. Consider testing in a minimal, defined medium.[10] - Increase the concentration of this compound and/or the incubation time. |
| Crystal violet staining is inconsistent or has high background | - Incomplete removal of planktonic cells. - Crystal violet solution is too old or has precipitated. - Insufficient washing after staining. | - Ensure thorough but gentle washing of the wells to remove all non-adherent cells before staining. - Prepare fresh crystal violet solution. - Increase the number of washing steps after staining to remove all unbound dye. |
| Difficulty dissolving lyophilized this compound | - Hydrophobicity of the peptide sequence. - Incorrect solvent selection. | - Based on its amino acid sequence, this compound has a theoretical pI of 10.19, indicating it is a basic peptide.[9] For basic peptides, dissolving in a small amount of 25% acetic acid and then diluting with water is recommended.[11] For hydrophobic peptides, organic solvents like DMSO or DMF can be used for initial dissolution before dilution into aqueous solutions.[8] |
Quantitative Data
Table 1: Anti-biofilm Activity of this compound against Acinetobacter baumannii
| Concentration | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 2.5 µg/mL | Minimal | Not Reported |
| 5 µg/mL (MIC) | 61.59% | 35.62% |
| 10 µg/mL (MBC) | 76.29% | 53.19% |
| Data sourced from a study on multidrug-resistant A. baumannii.[3] |
Table 2: General MIC Ranges of Antimicrobial Peptides against Common Biofilm-Forming Bacteria
| Bacterium | Typical MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 4 - 32 |
| Staphylococcus aureus | 0.4 - 1.6 (for some peptides) |
| Note: These are general ranges for various antimicrobial peptides and may not be specific to this compound. Specific MIC values for this compound against these bacteria are not widely reported in the cited literature.[12] |
Experimental Protocols
Protocol 1: this compound Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is adapted from standard crystal violet biofilm assay procedures.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., Acinetobacter baumannii)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow a bacterial culture overnight in TSB. Dilute the overnight culture in fresh TSB to an OD600 of approximately 0.05.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in TSB in the 96-well plate. Include a positive control (bacteria with no this compound) and a negative control (TSB only).
-
Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the negative control from all other readings. The percentage of biofilm inhibition can be calculated as: [1 - (OD of this compound-treated well / OD of positive control well)] x 100.
Protocol 2: this compound Biofilm Eradication Assay (Crystal Violet Method)
Procedure:
-
Biofilm Formation: Prepare the bacterial inoculum and inoculate a 96-well plate as described in Protocol 1 (steps 1 and 3, but without adding this compound). Incubate at 37°C for 24-48 hours to allow mature biofilm formation.
-
Washing: Gently discard the planktonic culture and wash the wells twice with PBS.
-
This compound Treatment: Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include a positive control (biofilm with no this compound) and a negative control (TSB only).
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Quantification: Proceed with washing, staining, solubilization, and quantification as described in Protocol 1 (steps 5-10).
-
Data Analysis: The percentage of biofilm eradication can be calculated as: [1 - (OD of this compound-treated well / OD of positive control well)] x 100.
Visualizations
Caption: Workflow for the this compound biofilm inhibition assay.
Caption: Postulated mechanism of this compound's anti-biofilm action.
References
- 1. [PDF] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. This compound peptide [novoprolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activities of Secapin and Melittin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of two bee venom peptides, secapin and melittin (B549807). The information presented is based on available experimental data to assist researchers in evaluating their potential as antimicrobial agents.
Executive Summary
This compound and melittin are both peptides found in bee venom with demonstrated antimicrobial properties. However, they differ significantly in their potency, spectrum of activity, mechanism of action, and cytotoxicity. Melittin exhibits broad-spectrum and potent antimicrobial activity but is often hindered by its high cytotoxicity. This compound, while less extensively studied, shows promise against specific multidrug-resistant pathogens and appears to have a more favorable safety profile with lower hemolytic activity. This guide aims to provide a comprehensive overview of the current scientific literature to inform further research and development.
Data Presentation: Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and melittin against various microorganisms as reported in the literature. It is important to note that direct comparison is challenging as the data is sourced from different studies that may have employed varied experimental conditions.
| Peptide | Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Acinetobacter baumannii | Multidrug-Resistant (MDR) | 5[1] | 10[1] |
| Staphylococcus aureus | - | Data Not Available | Data Not Available | |
| Escherichia coli | - | Data Not Available | Data Not Available | |
| Pseudomonas aeruginosa | - | Data Not Available | Data Not Available | |
| Candida albicans | - | Data Not Available | Data Not Available | |
| Melittin | Acinetobacter baumannii | ATCC 19606 | 7.812 | 7.812 |
| Staphylococcus aureus | ATCC 29213 | 6.4 | 6.4 | |
| MRSA | 0.625 - 2.5 | 1.25 - 5 | ||
| Escherichia coli | ATCC 25922 | 6.4 | 6.4 | |
| Pseudomonas aeruginosa | ATCC 27853 | 1.25 - 10 | 1.25 - 10 | |
| Candida albicans | - | Data Not Available | Data Not Available |
Mechanisms of Antimicrobial Action
This compound and melittin employ distinct mechanisms to exert their antimicrobial effects.
Melittin: The primary mechanism of melittin is the disruption of microbial cell membranes. As an amphipathic peptide, it inserts itself into the lipid bilayer, forming pores or channels. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
This compound: this compound's mechanism is multifaceted and not fully elucidated. It has been shown to act as a serine protease inhibitor.[2] This inhibition of essential proteases can disrupt various cellular processes in microorganisms. Additionally, this compound can bind to the surfaces of bacteria and fungi, which may interfere with membrane function or other surface-associated processes.[2]
Cytotoxicity Profile
A critical factor in the therapeutic potential of antimicrobial peptides is their selectivity for microbial cells over host cells.
Melittin: Melittin is well-known for its high cytotoxicity and hemolytic activity, which limits its systemic applications.[3] Its membrane-disrupting properties are not entirely specific to microbial membranes, leading to damage to mammalian cells, such as red blood cells.
This compound: In contrast, this compound has been reported to exhibit minimal hemolytic effects and higher mammalian cell viability, suggesting a more favorable safety profile.[1] One study noted no hemolytic activity and preserved mammalian cell viability at concentrations up to 100 µg/mL.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of peptides like this compound and melittin.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
- Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Incubate the culture at an appropriate temperature (e.g., 37°C for most bacteria) with agitation until it reaches the logarithmic growth phase.
- Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Peptide Dilutions:
- Prepare a stock solution of the peptide (this compound or melittin) in a suitable sterile solvent (e.g., sterile deionized water or a buffer).
- Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
- Include a positive control well (inoculum without peptide) and a negative control well (broth only).
- Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.
- Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a predetermined percentage (e.g., ≥90%) compared to the positive control.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Procedure:
- Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
- Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
- Incubate the plates at the optimal growth temperature for 24-48 hours.
2. Determination of MBC:
- The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
A Comparative Analysis of Secapin and Other Bioactive Bee Venom Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of secapin with other prominent bee venom peptides: melittin, apamin (B550111), and mast cell degranulating (MCD) peptide. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data.
Introduction to Bee Venom Peptides
Bee venom is a complex mixture of biologically active compounds, with peptides being major components responsible for its diverse physiological effects.[1][2][3] Among these, melittin, apamin, MCD peptide, and this compound are extensively studied for their potential therapeutic applications, ranging from antimicrobial to anti-inflammatory and neuroprotective activities.[2][3][4] This guide focuses on a comparative evaluation of their key biological functions.
Comparative Biological Activities
The primary biological activities of this compound, melittin, apamin, and MCD peptide are summarized below, with quantitative data presented for direct comparison.
Antimicrobial Activity
Melittin is well-documented for its potent, broad-spectrum antimicrobial properties.[5] this compound also exhibits antimicrobial activity, with recent studies highlighting its efficacy against multidrug-resistant bacteria.[6] Apamin, in contrast, generally shows weak to no antimicrobial effects.[4]
| Peptide | Test Organism | MIC Value | Source |
| This compound | Acinetobacter baumannii (MDR) | 5 µg/mL | [1][7] |
| This compound | Paenibacillus larvae | 11.13 µM (MIC₅₀) | [1] |
| Melittin | Staphylococcus aureus | 0.06 µg/mL | [8] |
| Melittin | Escherichia coli | 0.25 µg/mL | [8] |
| Melittin | Klebsiella pneumoniae | 12.5 µg/mL | [8] |
| Apamin | E. coli, S. aureus, P. aeruginosa | >50 µM | [3] |
Anti-inflammatory Activity
All four peptides exhibit modulatory effects on the inflammatory response. Melittin and MCD peptide have well-characterized anti-inflammatory properties.[2][9] this compound's role in inflammation is more complex; while some variants like Acthis compound-1 appear to have low inflammatory potential, this compound-2 has been shown to induce inflammatory responses through the lipoxygenase pathway.[7][10]
| Peptide | Model System | Potency (IC₅₀/ED₅₀) | Source |
| This compound-2 | Rat paw edema (edematogenic response) | Potent, dose-related | [10] |
| Acthis compound-S1 | Macrophage activation | Did not activate macrophages | [7] |
| Melittin | LPS-stimulated RAW 264.7 macrophages (NO production) | ~5.73 µg/mL (IC₅₀) | [11] |
| MCD Peptide | Carrageenan-induced rat paw edema | ~0.1 mg/kg (ED₅₀) | [9] |
Hemolytic Activity
A significant factor limiting the therapeutic application of some bee venom peptides is their hemolytic activity. Melittin is a potent hemolytic agent, a property attributed to its ability to disrupt cell membranes.[11] In contrast, apamin and certain this compound variants, such as this compound-2, exhibit low to no hemolytic activity.[10][12]
| Peptide | Red Blood Cell Source | HC₅₀ Value | Source |
| This compound-2 | Not specified | No hemolytic activity | [10] |
| Melittin | Human | 16.28 ± 0.17 µg/mL | [11] |
| Apamin | Human | No hemolytic potency | [12] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these peptides are a result of their unique interactions with cellular signaling pathways.
Melittin exerts its effects through various pathways, including the inhibition of NF-κB and MAPK signaling, which are crucial in inflammation.[11] Its cytotoxic and apoptotic effects in cancer cells also involve these pathways.
Caption: Melittin's multifaceted mechanism of action.
Apamin is a potent neurotoxin that specifically blocks small-conductance calcium-activated potassium (SK) channels, leading to neuronal hyperexcitability.
Caption: Apamin's blockade of SK channels.
MCD peptide is known for its ability to cause mast cell degranulation at low concentrations, a process involving G-protein coupled receptors.
Caption: MCD peptide-induced mast cell degranulation.
The pro-inflammatory effects of this compound-2 are mediated through the lipoxygenase pathway, leading to the production of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Free Radical Scavenging Effect and Thermal Protein Denaturation Inhibition of Bee Venom for an Anti-Inflammatory Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of Nitric Oxide in Protecting against Radical Species and Autoregulation of M1-Polarized Macrophages through Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-penetrating peptide suppresses inflammation by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capsaicin inhibits the production of tumor necrosis factor alpha by LPS-stimulated murine macrophages, RAW 264.7: a PPARgamma ligand-like action as a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Secapin: A Promising Alternative to Conventional Antibiotics in an Era of Rising Resistance
For Immediate Release
In the global battle against antimicrobial resistance, researchers are increasingly looking beyond traditional antibiotics for novel solutions. Secapin, a peptide component of bee venom, is emerging as a potent candidate with the potential to address infections caused by multidrug-resistant bacteria. This guide provides a comprehensive comparison of this compound with conventional antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.
Executive Summary
This compound demonstrates significant antimicrobial activity, particularly against problematic Gram-negative bacteria such as Acinetobacter baumannii, a notorious nosocomial pathogen. Experimental data reveals that this compound exhibits a low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against multidrug-resistant (MDR) strains of A. baumannii. Notably, this compound displays minimal toxicity to mammalian cells, a critical advantage over many conventional antibiotics that can have significant side effects. This guide will delve into the comparative efficacy, mechanism of action, and safety profile of this compound, supported by detailed experimental protocols and visual representations of its mode of action.
Performance Comparison: this compound vs. Conventional Antibiotics
Quantitative analysis of this compound's antimicrobial activity against MDR Acinetobacter baumannii showcases its potential as a powerful therapeutic agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound in comparison to various classes of conventional antibiotics commonly used to treat A. baumannii infections.
| Antimicrobial Agent | Class | MIC Range (µg/mL) against A. baumannii | MBC (µg/mL) against A. baumannii | Cytotoxicity (Hemolytic Activity) |
| This compound | Antimicrobial Peptide | 5 [1] | 10 [1] | Minimal (<5% at 100 µg/mL) [1] |
| Chloramphenicol | Amphenicol | 4 - >256[2][3] | 50[1] | Varies; potential for serious side effects |
| Beta-Lactams (e.g., Piperacillin, Ceftazidime, Imipenem) | Beta-Lactam | 4 - >256[4][5] | Not consistently reported | Generally low, but resistance is widespread |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Fluoroquinolone | 0.12 - >512[6][7] | 2 - >1024[1] | Moderate; concerns about side effects |
| Aminoglycosides (e.g., Gentamicin, Amikacin) | Aminoglycoside | 1 - >1024[8][9] | Not consistently reported | High; potential for nephrotoxicity and ototoxicity |
Key Findings:
-
This compound demonstrates a significantly lower MIC against MDR A. baumannii compared to the higher end of the resistance spectrum observed for many conventional antibiotics.[1]
-
The MBC of this compound is only two-fold higher than its MIC, indicating a potent bactericidal effect.[1]
-
This compound exhibits a favorable safety profile with minimal hemolytic activity at concentrations well above its MIC.[1] This contrasts with some conventional antibiotics that have dose-limiting toxicities.
Mechanism of Action: A Multi-pronged Attack
Unlike conventional antibiotics that often target specific metabolic pathways, this compound is believed to employ a multi-faceted mechanism of action, making it less susceptible to the development of resistance. The primary proposed mechanism involves its interaction with the bacterial cell membrane and inhibition of key enzymes.
Proposed Signaling Pathway of this compound's Antimicrobial Action
Caption: Proposed mechanism of this compound's antimicrobial action.
This compound's chemical properties facilitate its interaction with the negatively charged molecules on the surface of bacteria like A. baumannii.[1] This interaction is thought to disrupt the integrity of the cell membrane, leading to increased permeability. Furthermore, this compound acts as a serine protease inhibitor.[5] Bacterial serine proteases are crucial for various cellular processes, including nutrient acquisition and virulence. By inhibiting these enzymes, this compound disrupts essential bacterial functions, ultimately leading to cell death. This dual-action mechanism presents a significant hurdle for bacteria to overcome, potentially slowing the development of resistance.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
a. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., A. baumannii) is inoculated into Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard.
-
The bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
b. Broth Microdilution:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using MHB. The concentration range should be sufficient to determine the MIC.
-
Each well is inoculated with the prepared bacterial suspension.
-
A positive control well (bacteria without this compound) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
c. MBC Determination:
-
A 10 µL aliquot from each well showing no visible growth in the MIC assay is plated onto a Mueller-Hinton Agar (MHA) plate.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Hemolysis Assay
This assay assesses the lytic effect of this compound on red blood cells (RBCs).
a. Preparation of Red Blood Cells:
-
Fresh human or animal red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation.
-
A 2% (v/v) suspension of RBCs is prepared in PBS.
b. Hemolysis Assay Protocol:
-
Serial dilutions of this compound are prepared in PBS in microcentrifuge tubes.
-
The RBC suspension is added to each tube.
-
A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.
-
The tubes are incubated at 37°C for 1 hour with gentle agitation.
-
Following incubation, the tubes are centrifuged to pellet the intact RBCs.
-
The supernatant is transferred to a new 96-well plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
a. Cell Culture:
-
Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
b. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Control wells with untreated cells are included.
-
The plate is incubated for 24 hours at 37°C in a humidified CO2 incubator.
c. MTT Assay Protocol:
-
After the incubation period, the medium is removed, and 50 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Experimental Workflow Visualization
The following diagram illustrates the workflow for evaluating the antimicrobial and cytotoxic properties of this compound.
Caption: Workflow for this compound evaluation.
Conclusion and Future Directions
The data presented in this guide strongly suggests that this compound holds significant promise as an alternative to conventional antibiotics, particularly for treating infections caused by multidrug-resistant bacteria like A. baumannii. Its potent bactericidal activity, coupled with a favorable safety profile, makes it an attractive candidate for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular interactions of this compound with bacterial membranes and its inhibitory effects on specific serine proteases. In vivo studies are also crucial to validate its efficacy and safety in a physiological setting. Furthermore, exploring synergistic combinations of this compound with existing antibiotics could offer a powerful strategy to combat resistance and enhance therapeutic outcomes. The continued investigation of this compound and other antimicrobial peptides is a critical step forward in the urgent quest for new and effective treatments to address the global health crisis of antibiotic resistance.
References
- 1. Exploring fluoroquinolone resistance mechanisms and the effects of carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug-Resistant Acinetobacter baumannii Chloramphenicol Resistance Requires an Inner Membrane Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The resistance mechanisms of b-lactam antimicrobials in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of two combined β-lactamase inhibitors against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Correlation of Ciprofloxacin Resistance with the AdeABC Efflux System in Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of aminoglycoside resistance mechanisms in Acinetobacter Baumannii isolates from burn wound colonization - PMC [pmc.ncbi.nlm.nih.gov]
Secapin: A Comparative Analysis of its Antibacterial Efficacy
Secapin, a peptide component of bee venom, has demonstrated significant potential as an antimicrobial agent.[1][2][3] This guide provides a comparative overview of this compound's efficacy against various bacterial strains, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development exploring novel antimicrobial compounds.
Comparative Efficacy of this compound
Recent studies highlight this compound's potent bactericidal activity, particularly against multidrug-resistant (MDR) bacteria.[4] Its effectiveness is often compared to conventional antibiotics and other antimicrobial peptides (AMPs).
Table 1: this compound Efficacy against Multidrug-Resistant Acinetobacter baumannii
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | MBC/MIC Ratio |
| This compound | 5 µg/mL | 10 µg/mL | 2.0 |
| Chloramphenicol | 10 µg/mL | 50 µg/mL | 5.0 |
| LL-37 | 32 µg/mL | 128 µg/mL | 4.0 |
| Omiganan | 32 µg/mL | 64 µg/mL | 2.0 |
Data sourced from a 2024 study on MDR A. baumannii.[4]
Table 2: this compound Efficacy against Other Bacterial Strains
| Bacterial Strain | Metric | Value |
| Paenibacillus larvae | MIC50 | 11.13 µM |
| General Activity | Broad Spectrum | Active against Gram-positive and Gram-negative bacteria |
This compound has been shown to bind to the surfaces of both bacteria and fungi.[1][2]
Mechanism of Action
This compound's primary mode of action is bactericidal, meaning it actively kills bacteria rather than simply inhibiting their growth.[4] The peptide's chemical properties allow it to interact with negatively charged molecules on the bacterial surface. This interaction facilitates efficient penetration of the bacterial membrane, leading to cell death.[4] Importantly, studies have shown that this compound accomplishes this without significant hemolytic activity (damage to red blood cells) or inflammatory effects, suggesting a favorable safety profile for potential therapeutic use.[4][5]
Caption: Proposed mechanism of this compound's bactericidal activity.
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility tests.
1. Minimum Inhibitory Concentration (MIC) Assay: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
-
Preparation: A serial dilution of this compound is prepared in a liquid growth medium.
-
Inoculation: Each concentration is inoculated with a standardized number of bacterial cells.
-
Incubation: The samples are incubated for approximately 24 hours under conditions optimal for bacterial growth.
-
Analysis: The MIC is determined as the lowest concentration of this compound where no visible turbidity (bacterial growth) is observed.[4]
2. Minimum Bactericidal Concentration (MBC) Assay: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following the MIC assay, a small volume from the wells showing no growth (at and above the MIC) is plated onto an agar (B569324) medium that does not contain the antimicrobial agent.[4]
-
Incubation: The agar plates are incubated for 24-48 hours.
-
Analysis: The MBC is the lowest concentration that results in no bacterial colony growth on the agar plate, indicating that the bacteria have been killed.[4] A low MBC/MIC ratio (≤4) is indicative of bactericidal activity.[4]
Caption: Standard workflow for determining MIC and MBC values.
Conclusion
This compound demonstrates considerable promise as a potent bactericidal agent with a broad spectrum of activity. Its high efficacy against challenging multidrug-resistant pathogens like A. baumannii, coupled with a favorable safety profile, positions it as a strong candidate for further investigation in the development of new antibiotic therapies.[4][5] The data suggests that this compound's mechanism of membrane disruption is highly effective and warrants deeper exploration for therapeutic applications.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idexx.com [idexx.com]
- 7. idexx.dk [idexx.dk]
A Comparative Analysis of Secapin-1 and Secapin-2: Multifunctional Peptides from Bee Venom
Secapin-1 and this compound-2, two peptide components of bee venom, exhibit distinct and divergent biological activities, positioning them as subjects of interest for researchers in immunology, pharmacology, and drug development. While both are 25 amino acids in length and share structural similarities, including a disulfide bridge, their functional profiles are markedly different. This compound-1 demonstrates a protective role through its antimicrobial and anti-enzymatic properties, whereas this compound-2 acts as a mediator of inflammation and pain. This guide provides a comparative analysis of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.
Biochemical and Functional Properties: A Comparative Overview
This compound-1, isolated from the venom of the Asiatic honeybee (Apis cerana), is recognized for its multifunctional protective capabilities. It functions as a serine protease inhibitor, exhibiting inhibitory effects against plasmin, elastases, trypsin, and chymotrypsin.[1] This anti-protease activity underlies its anti-fibrinolytic and anti-elastolytic properties.[1] Furthermore, this compound-1 displays broad-spectrum antimicrobial activity against fungi and both Gram-positive and Gram-negative bacteria, suggesting a role in the innate immune response of bees.[1][2] Studies on a synthetic version of this compound-1, Acthis compound-S1, confirmed its potent antimicrobial effects without inducing cytotoxicity or an inflammatory response.[3]
In stark contrast, this compound-2, isolated from the venom of the Africanized honeybee (Apis mellifera), is characterized by its pro-inflammatory and pain-inducing effects.[4][5] It potently induces dose-dependent hyperalgesia (increased sensitivity to pain) and edema (swelling).[4][5] Notably, this compound-2 does not cause hemolysis (rupture of red blood cells), mast cell degranulation, or chemotaxis (cell movement in response to chemical signals), indicating a specific inflammatory pathway.[4][5]
Quantitative Performance Data
The following tables summarize the available quantitative data on the biological activities of this compound-1 and this compound-2.
Table 1: Antimicrobial Activity of this compound-1
| Microorganism | Assay | Metric | Value |
| Paenibacillus larvae | Broth Microdilution | MIC₅₀ | 11.13 µM[2] |
| Multidrug-resistant Acinetobacter baumannii | Broth Microdilution | MIC | 5 µg/mL[6] |
| Multidrug-resistant Acinetobacter baumannii | Broth Microdilution | MBC | 10 µg/mL[6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Serine Protease Inhibition by this compound-1
| Enzyme | Activity | Quantitative Data |
| Plasmin | Inhibitory | IC₅₀ not specified in the provided results. |
| Elastase | Inhibitory | IC₅₀ not specified in the provided results. |
| Trypsin | Inhibitory | IC₅₀ not specified in the provided results. |
| Chymotrypsin | Inhibitory | IC₅₀ not specified in the provided results. |
Table 3: Pro-inflammatory and Nociceptive Activity of this compound-2
| Biological Effect | Assay | Metric | Result |
| Hyperalgesia | In vivo mouse model | Dose-response | Potent, dose-dependent increase in pain sensitivity.[4][5] |
| Edema | In vivo mouse model | Dose-response | Potent, dose-dependent paw swelling.[4][5] |
Specific ED₅₀ or other quantitative dose-response values were not available in the provided search results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound-1 and this compound-2.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, such as this compound-1, that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[7]
-
Peptide Preparation: A stock solution of this compound-1 is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[7]
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[8]
Serine Protease Inhibition Assay
This assay measures the ability of an inhibitor like this compound-1 to block the activity of a serine protease.
-
Reagent Preparation: Solutions of the target serine protease (e.g., trypsin, elastase), a specific chromogenic or fluorogenic substrate for the enzyme, and the inhibitor (this compound-1) at various concentrations are prepared in a suitable buffer (e.g., PBS, pH 7.4).[9][10]
-
Reaction Mixture: The protease and the inhibitor are pre-incubated together for a specific period to allow for binding.[9]
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[10]
-
Measurement: The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.[11]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Hyperalgesia Measurement (Hargreaves Test)
This method assesses thermal hyperalgesia by measuring the latency of paw withdrawal in response to a thermal stimulus.
-
Animal Acclimatization: Mice are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.[12]
-
Baseline Measurement: A radiant heat source is positioned under the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded as the baseline latency.[12]
-
Peptide Administration: this compound-2 is administered, typically via intraplantar injection into the hind paw.[13]
-
Post-treatment Measurement: At various time points after peptide injection, the paw withdrawal latency is measured again. A decrease in withdrawal latency indicates hyperalgesia.[12]
In Vivo Paw Edema Measurement
This protocol measures the swelling (edema) induced by an inflammatory agent like this compound-2.
-
Baseline Measurement: The initial volume or thickness of the mouse's hind paw is measured using a plethysmometer or a digital caliper.[14][15]
-
Peptide Administration: this compound-2 is injected into the subplantar region of the hind paw.[14]
-
Post-injection Measurement: The paw volume or thickness is measured again at various time points after the injection.[14][16]
-
Calculation of Edema: The degree of edema is calculated as the percentage increase in paw volume or thickness compared to the baseline measurement.[14]
Signaling Pathways and Mechanisms of Action
The distinct biological effects of this compound-1 and this compound-2 are a result of their different molecular interactions and the signaling pathways they modulate.
This compound-1: Serine Protease Inhibition
This compound-1's mechanism of action is direct inhibition of serine proteases. This interaction prevents these enzymes from cleaving their target substrates, thereby blocking processes like fibrinolysis and tissue degradation by elastase.
Caption: Mechanism of this compound-1 as a serine protease inhibitor.
This compound-2: Lipoxygenase Pathway-Mediated Inflammation
This compound-2 induces inflammation and pain by activating the lipoxygenase (LOX) pathway. This pathway leads to the production of leukotrienes, which are potent inflammatory mediators that increase vascular permeability (causing edema) and sensitize nociceptors (causing hyperalgesia). The inhibitory effect of Zileuton, a LOX inhibitor, on this compound-2's actions confirms this pathway's involvement.[4]
Caption: this compound-2 signaling through the lipoxygenase pathway.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mundialsiglo21.com [mundialsiglo21.com]
- 6. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Hyperalgesic and edematogenic effects of peptides isolated from the venoms of honeybee (Apis mellifera) and neotropical social wasps (Polybia paulista and Protonectarina sylveirae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Evaluation of Mouse Hind Paw Edema Induced by Iranian Naja oxiana Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of Secapin: A Comparative Analysis
For Immediate Release
BUSAN, South Korea – December 20, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Secapin, a constituent peptide of bee venom, has emerged as a promising candidate, demonstrating a significant antimicrobial spectrum. This guide offers an in-depth comparison of this compound's antimicrobial efficacy against other alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their exploratory endeavors.
Executive Summary
This compound, a cationic peptide found in bee venom, has demonstrated notable antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.[1] Its mechanism of action is primarily attributed to its ability to interact with and disrupt microbial cell membranes. This guide provides a comparative overview of this compound's antimicrobial spectrum, juxtaposed with Melittin, the most abundant peptide in bee venom, and other bee venom components. While data on this compound's broad-spectrum activity is still emerging, existing studies highlight its potential as a valuable lead compound in the development of new antimicrobial therapies.
Comparative Antimicrobial Spectrum
The following tables summarize the available Minimum Inhibitory Concentration (MIC) values for this compound and its primary comparator, Melittin, against a panel of clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Strain | MIC | Source |
| Gram-Negative Bacteria | |||
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 5 µg/mL | [1] |
| Gram-Positive Bacteria | |||
| Paenibacillus larvae | - | 11.13 µM (MIC₅₀) | [2] |
Note: A study on Acthis compound-1 from the Asiatic honeybee reported broad activity against Gram-positive and Gram-negative bacteria, as well as fungi, but did not provide specific MIC values.[3]
Table 2: Antimicrobial Spectrum of Melittin
| Microorganism | Strain(s) | MIC Range (µg/mL) | Source(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC, MRSA, Clinical Isolates | 1 - 7 | [4][5] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC, ESBL-producing, UPEC | 0.125 - 62 | [6][7][8] |
| Pseudomonas aeruginosa | ATCC, Clinical Isolates | 65 - 100 | [4][5] |
| Fungi | |||
| Candida albicans | ATCC, Clinical Isolates | 5 | [9] |
Mechanism of Action: A Visualized Perspective
The primary antimicrobial mechanism of this compound and other cationic antimicrobial peptides like Melittin involves a direct interaction with the microbial cell membrane. This process can be visualized as a multi-step workflow.
Caption: General mechanism of action for cationic antimicrobial peptides like this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the efficacy of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
1. Preparation of Materials:
-
Antimicrobial Peptide (e.g., this compound): Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Bacterial/Fungal Culture: Inoculate a single colony of the test microorganism into an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until it reaches the logarithmic growth phase.
-
96-Well Microtiter Plate: Use a sterile, low-binding 96-well plate.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
2. Assay Procedure:
-
Peptide Dilution: Perform serial two-fold dilutions of the peptide stock solution in the appropriate growth medium directly in the 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Further dilute the culture in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
3. Data Interpretation:
-
Visual Assessment: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) in the well.
-
Spectrophotometric Reading: Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Discussion and Future Directions
The available data, though limited, positions this compound as a compelling subject for further antimicrobial research. Its efficacy against a multidrug-resistant strain of Acinetobacter baumannii is particularly noteworthy.[1] However, to fully validate its antimicrobial spectrum, comprehensive studies generating MIC data against a wider array of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, are imperative.
In comparison, Melittin exhibits a broader and more extensively characterized antimicrobial profile. Its potent activity against a wide range of microorganisms is well-documented. However, Melittin's significant hemolytic activity often presents a challenge for its therapeutic development. This compound, on the other hand, has been reported to have low hemolytic activity, which could be a significant advantage.[1]
Future research should focus on:
-
Comprehensive MIC/MBC Testing: Establishing a complete antimicrobial profile of this compound against a standardized panel of pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with microbial membranes to understand the basis of its selectivity and potency.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in preclinical animal models.
-
Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with conventional antibiotics.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective antimicrobial agents.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial Efficacy of Melittin in Combination with Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Inhibitory Effect of the Peptide Melittin Purified from Apis mellifera Venom on CTX-M-Type Extended-Spectrum β-Lactamases of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, anti-biofilm, and anti-adhesive activities of melittin, a honeybee venom-derived peptide, against quinolone-resistant uropathogenic Escherichia coli (UPEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Melittin from Bee Venom Encapsulating Electrospun Fibers as a Potential Antimicrobial Wound Dressing Patches for Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Secapin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Secapin is a small, 25-amino acid peptide component of bee venom, which has remained largely understudied compared to other venom constituents like melittin (B549807) and apamin (B550111).[1][2] While bee venom has a long history in traditional medicine for its anti-inflammatory and analgesic properties, the specific in vivo therapeutic actions of isolated this compound are only beginning to be explored.[3][4] This guide provides a comparative overview of the current, albeit limited, experimental data on this compound's efficacy in animal models, contrasts it with known effects of whole bee venom, and outlines potential mechanisms of action for future investigation.
Overview of this compound's Biological Activities
Initial research has primarily focused on the in vitro properties of this compound, revealing a range of biological functions. A variant from the Asiatic honeybee, Acthis compound-1, has been shown to act as a serine protease inhibitor, exhibiting anti-fibrinolytic, anti-elastolytic, and broad-spectrum antimicrobial activities.[1][5] Notably, synthetic versions of Acthis compound-1 demonstrated antimicrobial effects without inducing a cytotoxic or inflammatory response in cell cultures.[6]
Conversely, a variant named this compound-2, isolated from Africanized honeybees, was found to induce potent, dose-dependent hyperalgesic (pain-enhancing) and edematogenic (swelling) responses in animal models.[2] This pro-inflammatory effect is mediated through the lipoxygenase pathway.[2] These contrasting activities highlight the importance of sourcing and peptide sequence when evaluating this compound's therapeutic potential.
Comparative Efficacy Data in Animal Models
Direct evidence for the therapeutic in vivo efficacy of this compound is sparse. Most studies focus on toxicology or pro-inflammatory effects. This section summarizes the available data and contrasts it with the more established effects of other venom peptides for context.
Table 1: Summary of In Vivo Efficacy Data for this compound and Comparators
| Peptide/Compound | Animal Model | Condition | Key Quantitative Findings | Comparison & Interpretation |
| This compound-2 | Rat | Inflammation / Pain | Induces potent, dose-related paw edema and hyperalgesia.[2] | Pro-inflammatory. Unlike the anti-inflammatory goals of most venom-based therapies, this variant promotes inflammation. |
| This compound (General) | Murine Model | Toxicity Study | No hemolytic activity and high mammalian cell viability observed up to 100 µg/mL.[3] High doses associated with sedation and hypothermia.[3] | Favorable Safety Profile. At antimicrobial-effective doses, this compound appears non-toxic, a crucial prerequisite for therapeutic development. |
| Melittin (Comparator) | Mouse Model | Various Cancers | Inhibits tumor growth and induces apoptosis.[7][8][9] Can be engineered into fusion proteins to enhance anti-tumor immunity.[8] | Potent Anticancer Agent. Melittin is a well-documented anticancer peptide, a potential role that has not yet been explored for this compound in vivo. |
| Apamin (Comparator) | Mouse Model | Parkinson's Disease | Provides partial neuroprotective effects on dopaminergic neurons in an MPTP-induced Parkinson's model.[10] | Neuroprotective. Apamin's activity suggests bee venom peptides can cross the blood-brain barrier and exert central effects, an avenue for future this compound research. |
| Whole Bee Venom (Comparator) | Mouse Model | Parkinson's Disease | Provides sustained protection of dopaminergic neurons in a chronic MPTP/probenecid model.[10] | Synergistic Effects. The superior effect of whole venom compared to isolated apamin suggests synergy between components, a context in which this compound may also play a role. |
Experimental Protocols
Detailed therapeutic protocols for this compound are not yet established in the literature. Below is a generalized protocol for evaluating a novel peptide like this compound for anti-inflammatory or anticancer efficacy in vivo, based on standard methodologies used for other venom peptides.[10][11]
Generalized Protocol for In Vivo Efficacy Testing (Illustrative)
-
Animal Model Selection:
-
Anti-Inflammatory: Carrageenan-induced paw edema model in Wistar rats or collagen-induced arthritis in DBA/1 mice.[11]
-
Anticancer: Xenograft tumor model, where human cancer cells (e.g., SKOV-3 ovarian cancer, A549 lung cancer) are implanted subcutaneously in immunodeficient mice (e.g., BALB/c nude).[8][12]
-
-
Peptide Administration:
-
Agent: Purified or synthetic this compound dissolved in sterile saline or PBS.
-
Dosing: Based on in vitro IC50 and preliminary toxicity studies. A typical range might be 0.1 - 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common for systemic effects. Direct intratumoral (i.t.) injection may be used in cancer models.[8]
-
Frequency: Daily or every other day for a period of 14-28 days.
-
-
Experimental Groups:
-
Group 1: Vehicle Control (Saline/PBS)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (e.g., Dexamethasone for inflammation, Cisplatin for cancer)
-
-
Efficacy Endpoints:
-
Anti-Inflammatory: Measurement of paw volume using a plethysmometer at regular intervals; histological analysis of joint tissue; measurement of serum cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Anticancer: Tumor volume measurement with calipers (Volume = 0.5 x Length x Width²); monitoring of body weight; survival analysis; histological analysis (H&E, Ki-67) and TUNEL assay for apoptosis post-euthanasia.
-
-
Statistical Analysis: Data analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. Survival data analyzed using Kaplan-Meier curves.
Illustrative Experimental Workflow
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Bee venom and its component apamin as neuroprotective agents in a Parkinson disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on anti-inflammatory, antipyretic and analgesic properties of Caesalpinia bonducella F. seed oil in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Natural and Synthetic Secapin: Efficacy and Applications
For Researchers, Scientists, and Drug Development Professionals
Secapin, a small peptide component of bee venom, has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-fibrinolytic properties. As research into its therapeutic potential progresses, a critical consideration for its development is the comparison between this compound sourced naturally from bee venom and its synthetically produced counterparts. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies and potential therapeutic applications.
Data Presentation: A Quantitative Comparison
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Form of this compound | Target Organism | MIC (µg/mL) | Source |
| Synthetic this compound | Acinetobacter baumannii (MDR) | 5 | [1] |
| Synthetic this compound | Escherichia coli | 4 | |
| Synthetic this compound | Staphylococcus aureus | 4 | |
| Recombinant this compound-1 | Paenibacillus larvae | MIC50: 11.13 µM |
Table 2: Hemolytic Activity of this compound
| Form of this compound | Concentration (µg/mL) | Hemolysis (%) | Source |
| Synthetic this compound | 100 | Minimal/No activity | [1] |
| Synthetic this compound | 500 | 31.50 | [1] |
| Natural this compound-2 | Not specified | No activity | [2] |
Table 3: Anti-Inflammatory and Other Biological Activities
| Form of this compound | Biological Activity | Key Findings | Source |
| Natural this compound-2 | Pro-inflammatory | Induces hyperalgesia and edema through the lipoxygenase pathway. | [2] |
| Recombinant this compound-1 | Anti-fibrinolytic | Inhibits plasmin-mediated degradation of fibrin. | [3] |
| Recombinant this compound-1 | Anti-elastolytic | Inhibits human neutrophil and porcine pancreatic elastases. | [3] |
| Synthetic this compound | Cytotoxicity (RAW 264.7 macrophages) | No significant change in cell viability up to 100 µg/mL. | |
| Synthetic this compound | Biofilm Inhibition (A. baumannii) | >75% inhibition at 10 µg/mL. | [1] |
| Synthetic this compound | Biofilm Eradication (A. baumannii) | 53.19% eradication at 10 µg/mL. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining its MIC against various microorganisms. A standardized broth microdilution method is commonly employed.
Materials:
-
Test microorganism (e.g., Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (natural or synthetic) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: A fresh culture of the test microorganism is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Serial Dilution of this compound: A two-fold serial dilution of the this compound stock solution is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the serially diluted this compound.
-
Controls: Positive (bacteria in MHB without this compound) and negative (MHB only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Hemolytic Activity Assay
This assay assesses the cytotoxicity of this compound against red blood cells, providing an indication of its potential toxicity to mammalian cells.
Materials:
-
Freshly collected red blood cells (RBCs) (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
This compound (natural or synthetic) solutions of varying concentrations
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: RBCs are washed multiple times with PBS by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.
-
Incubation: A fixed volume of the RBC suspension is incubated with an equal volume of different concentrations of this compound solutions at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (natural or synthetic) solutions
-
Griess reagent
-
Spectrophotometer
Procedure:
-
Cell Culture: Macrophages are cultured in DMEM supplemented with FBS.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without this compound treatment.
Visualizing the Processes
To better understand the experimental workflows and the known signaling pathway associated with a this compound isoform, the following diagrams are provided.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Hemolytic Activity Assay.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Biofilm Potential of Secapin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria and their ability to form resilient biofilms represents a critical challenge in modern medicine. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antimicrobial agents and the host immune system. This guide provides a comprehensive comparison of the anti-biofilm potential of Secapin, a peptide component of bee venom, against other antimicrobial agents. The data presented is intended to aid researchers in evaluating its potential as a novel therapeutic agent.
Performance Comparison of Anti-Biofilm Agents
The following tables summarize the quantitative data on the anti-biofilm activity of this compound and a range of alternative antimicrobial agents against three clinically significant pathogens: Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.
Legend:
-
MIC: Minimum Inhibitory Concentration (µg/mL) - the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBC: Minimum Bactericidal Concentration (µg/mL) - the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
MBIC: Minimum Biofilm Inhibitory Concentration (µg/mL) - the lowest concentration of an antimicrobial agent to inhibit the formation of a biofilm.
-
MBEC: Minimum Biofilm Eradication Concentration (µg/mL) - the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Inhibition (%): The percentage reduction in biofilm formation at a specified concentration.
-
Biofilm Eradication (%): The percentage of pre-formed biofilm removed at a specified concentration.
-
N/A: Data not available in the reviewed literature.
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions (e.g., specific strains, incubation times, and assay methods).
Table 1: Anti-Biofilm Activity against Acinetobacter baumannii
| Agent | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| This compound | 5[1] | 10[1] | 61.59% at 5 µg/mL; 76.29% at 10 µg/mL[1] | 35.62% at 5 µg/mL; 53.19% at 10 µg/mL[1] |
| Melittin | 4-64[2] | 8-128[2] | 85% at 64 µg/mL[2] | N/A |
| LL-37 | N/A | N/A | N/A | N/A |
| Ciprofloxacin | ≥4 (resistance)[3] | N/A | N/A | MBEC >4096-fold MIC[4] |
| Gentamicin | 12.2[5] | 119.42[5] | MBIC: 55.71 µg/mL[5] | MBEC: 315.17 µg/mL[5] |
| Meropenem | 8-128 (resistance)[6] | >50-fold MIC[7] | >70% inhibition[8] | N/A |
Table 2: Anti-Biofilm Activity against Pseudomonas aeruginosa
| Agent | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| This compound | N/A | N/A | N/A | N/A |
| Melittin | 50-100[9] | >100[9] | 20-87% (concentration dependent)[2] | N/A |
| LL-37 | N/A | N/A | ~50% at 1 µg/mL[10] | N/A |
| Ciprofloxacin | 0.25-1[2] | 2 x MIC[2] | >75% at 1x MIC[2] | N/A |
| Gentamicin | N/A | N/A | N/A | N/A |
| Meropenem | 1[11] | 2[11] | N/A | N/A |
Table 3: Anti-Biofilm Activity against Staphylococcus aureus
| Agent | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| This compound | N/A | N/A | N/A | N/A |
| Melittin | 0.625-5[12] | 1.25-10[12] | 87% at 64 µg/mL[2] | MBEC: 10-40 µg/mL[12] |
| LL-37 | 32[13] | N/A | Significant inhibition at sub-MIC[13] | >4 log reduction at 10 µM[14] |
| Ciprofloxacin | N/A | N/A | N/A | N/A |
| Gentamicin | 0.25[1] | N/A | N/A | N/A |
| Meropenem | N/A | N/A | MBIC reduced 4-6 times with niosome encapsulation[15] | N/A |
Table 4: Cytotoxicity Profile
| Agent | Hemolytic Activity | Cytotoxicity on Mammalian Cells |
| This compound | Minimal up to 100 µg/mL; 31.5% at 500 µg/mL[1] | No significant changes in RAW 264.7 cell viability up to 100 µg/mL[1] |
| Melittin | Known to be hemolytic | N/A |
| LL-37 | N/A | N/A |
Mechanism of Action: A Focus on Biofilm Disruption
The primary anti-biofilm mechanism of this compound against A. baumannii is attributed to its bactericidal activity and its ability to penetrate the biofilm matrix.[1] Its chemical properties facilitate interaction with negatively charged molecules on the bacterial surface, leading to efficient membrane penetration.[1]
More broadly, antimicrobial peptides (AMPs) can inhibit biofilm formation and eradicate established biofilms through several mechanisms. These include:
-
Inhibition of Bacterial Attachment: AMPs can coat surfaces or the bacteria themselves, preventing the initial adhesion required for biofilm formation.
-
Disruption of the Biofilm Matrix: AMPs can interact with and degrade components of the EPS matrix, such as polysaccharides and extracellular DNA (eDNA).
-
Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence factors and biofilm formation. Some AMPs can inhibit QS signaling pathways, thereby preventing the coordinated development of a biofilm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key bacterial signaling pathways involved in biofilm formation that are potential targets for antimicrobial peptides, as well as a typical experimental workflow for evaluating anti-biofilm agents.
Caption: Simplified 'las' and 'rhl' quorum sensing pathways in P. aeruginosa.
Caption: Simplified 'agr' quorum sensing system in S. aureus.
Caption: Workflow for Crystal Violet biofilm inhibition assay.
Experimental Protocols
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
Objective: To quantify the ability of a test compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.
-
Biofilm Formation:
-
Inhibition Assay: Dilute the overnight culture to a standardized concentration (e.g., 1:100). Add 100 µL of the diluted culture and 100 µL of the test agent (at various concentrations) to the wells of a 96-well microtiter plate. Include positive (bacteria with no agent) and negative (broth only) controls.
-
Eradication Assay: Add 200 µL of the diluted bacterial culture to the wells and incubate for 24-48 hours to allow for biofilm formation. After incubation, remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Then, add 200 µL of the test agent at various concentrations to the wells.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Washing: Discard the contents of the wells and wash gently with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition or eradication is calculated relative to the control wells.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the test compound on mammalian cells.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test agent.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Hemolysis Assay
Objective: To evaluate the hemolytic activity of the test compound on red blood cells (RBCs).
Methodology:
-
RBC Preparation: Obtain fresh red blood cells and wash them several times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4%.
-
Treatment: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the test agent at various concentrations. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Conclusion
The available data indicates that this compound demonstrates significant anti-biofilm potential against multidrug-resistant Acinetobacter baumannii, with efficacy in both inhibiting biofilm formation and eradicating established biofilms at concentrations that show minimal toxicity to mammalian cells. While specific quantitative data against Pseudomonas aeruginosa and Staphylococcus aureus is currently limited in the literature, the performance of other bee venom peptides, such as Melittin, suggests that this class of compounds holds promise against a broader spectrum of biofilm-forming pathogens.
Further research is warranted to fully elucidate the anti-biofilm activity of this compound against a wider range of clinically relevant bacteria and to explore its specific mechanisms of action, including its potential to interfere with bacterial signaling pathways like quorum sensing. The favorable safety profile observed for this compound, coupled with its potent bactericidal and anti-biofilm properties, positions it as a promising candidate for the development of novel therapeutics to combat the growing threat of biofilm-associated infections.
References
- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress [elifesciences.org]
- 3. The agr quorum sensing system in Staphylococcus aureus cells mediates death of sub-population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain [mdpi.com]
- 5. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 6. Frontiers | Antibiofilm effects of punicalagin against Staphylococcus aureus in vitro [frontiersin.org]
- 7. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Fighting Pseudomonas aeruginosa Infections: Antibacterial and Antibiofilm Activity of D-Q53 CecB, a Synthetic Analog of a Silkworm Natural Cecropin B Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biofilms: Novel Strategies Based on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial and Antibiofilm Activities of Ceragenins against Pseudomonas aeruginosa Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quorum Sensing inhibition - Quadram Biofilms [biofilmbrainhub.co.uk]
Secapin's Safety Profile: A Comparative Analysis with Other Antimicrobial Peptides
For researchers and drug development professionals navigating the promising yet complex landscape of antimicrobial peptides (AMPs), understanding the safety profile of a lead candidate is paramount. This guide provides a comprehensive comparison of the safety profile of Secapin, a component of bee venom, with other well-characterized AMPs. The analysis is based on key in vitro safety indicators: cytotoxicity against mammalian cells, hemolytic activity, and immunogenicity. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited assays are provided.
Comparative Safety Data of Antimicrobial Peptides
The following table summarizes the available data on the half-maximal cytotoxic concentration (IC50 or CC50) against various mammalian cell lines and the half-maximal hemolytic concentration (HC50) for this compound and a selection of other prominent AMPs. A higher IC50/CC50 and HC50 value indicates a more favorable safety profile with lower toxicity to mammalian cells.
| Peptide | Class/Origin | Cytotoxicity (IC50/CC50) µg/mL | Hemolytic Activity (HC50) µg/mL |
| This compound | Bee Venom | >100 (RAW 264.7 macrophages)[1] | >100[1] |
| Melittin | Bee Venom | 1.7 - 6.45 (Various cancer and fibroblast cell lines)[2] | 0.44 - 3.03[3] |
| Magainin 2 | Frog Skin | >60 (Intestinal epithelial cells), ~200 (Bladder cancer cells) | >100 |
| Cecropin A | Insect | 73.29 - 220.05 (Bladder cancer cell lines)[4][5] | >100[6] |
| LL-37 | Human Cathelicidin | Mildly cytotoxic to RAW264.7 macrophages[7] | >80[8] |
| Human Defensin 5 (HD-5) | Human Defensin | Low cytotoxicity[6] | >100[6] |
Note: The reported values can vary between studies due to differences in experimental conditions, such as the specific cell lines used, incubation times, and assay methodologies.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the comparative safety data. Below are detailed protocols for the key assays used to evaluate the safety profile of AMPs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Culture:
-
Mammalian cells (e.g., RAW 264.7 murine macrophages, HEK293 human embryonic kidney cells, or other relevant cell lines) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded in a 96-well flat-bottomed microtiter plate at a density of 2 x 10^5 cells/mL (100 µL/well) and allowed to adhere for 12-24 hours.[1]
-
The culture medium is then removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The AMP of interest (e.g., this compound) is serially diluted in fresh culture medium to various concentrations.
-
100 µL of each peptide dilution is added to the respective wells, and the plate is incubated for a specified period (e.g., 24 hours) at 37°C.
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the absorbance of the untreated control cells. The IC50 value is determined as the concentration of the peptide that causes a 50% reduction in cell viability.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), a key indicator of its potential toxicity to mammalian cells.
a. Preparation of Red Blood Cells:
-
Fresh human red blood cells are obtained and washed three to four times with sterile PBS (pH 7.4) by centrifugation at 1000 x g for 10 minutes at 4°C.
-
The supernatant and buffy coat are carefully removed after each wash.
-
A 2% (v/v) suspension of RBCs is prepared in PBS.
b. Assay Procedure:
-
The AMP is serially diluted in PBS to various concentrations in a 96-well V-bottom plate (100 µL/well).
-
100 µL of the 2% RBC suspension is added to each well containing the peptide dilutions.
-
For controls, 100 µL of PBS is used as a negative control (0% hemolysis) and 100 µL of 1% Triton X-100 is used as a positive control (100% hemolysis).
-
The plate is incubated for 1 hour at 37°C with gentle shaking.
-
After incubation, the plate is centrifuged at 1000 x g for 5 minutes to pellet the intact RBCs.
-
100 µL of the supernatant from each well is carefully transferred to a new flat-bottom 96-well plate.
-
The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
The HC50 value is determined as the concentration of the peptide that causes 50% hemolysis.
In Vitro Immunogenicity Assessment
Assessing the immunogenic potential of a peptide is crucial for predicting potential adverse immune reactions in vivo. This can be evaluated through several in vitro assays, including T-cell proliferation and cytokine release assays using human peripheral blood mononuclear cells (PBMCs).
a. Isolation of PBMCs:
-
PBMCs are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
b. T-Cell Proliferation Assay (CFSE-based):
-
Isolated PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
The labeled cells are seeded in a 96-well plate.
-
The peptide of interest is added to the cells at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
-
The cells are incubated for 5-7 days to allow for T-cell proliferation.
-
After incubation, the cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
The proliferation of T-cells is analyzed by flow cytometry, measuring the dilution of the CFSE dye in the T-cell populations.
c. Cytokine Release Assay:
-
PBMCs are seeded in a 96-well plate and stimulated with the peptide at various concentrations.
-
The plate is incubated for 24-48 hours.
-
After incubation, the cell culture supernatants are collected.
-
The concentration of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing the safety profile of an AMP and a simplified representation of a common signaling pathway involved in peptide-induced cytotoxicity.
Discussion on the Safety Profile of this compound
Based on the available data, this compound demonstrates a promising safety profile compared to many other AMPs, particularly those known for their high lytic activity like Melittin.
-
Low Cytotoxicity and Hemolytic Activity: this compound exhibits minimal to no cytotoxic effects on mammalian cells and very low hemolytic activity at concentrations well above its antimicrobial effective concentrations.[1] This high selectivity for microbial over mammalian cells is a critical advantage for its potential therapeutic development.
-
Immunogenicity: The immunogenic potential of this compound is not yet well-characterized. One study on fractions of bee venom indicated that a fraction containing this compound, along with other components, could enhance the release of the pro-inflammatory cytokine IL-1β. However, this does not directly implicate this compound as an immunogenic molecule on its own. Further studies, such as T-cell proliferation and comprehensive cytokine release assays using purified this compound, are necessary to fully assess its immunogenicity. A variant, this compound-2, has been shown to induce hyperalgesic and edematogenic responses in animals, suggesting some inflammatory potential, though it did not induce mast cell degranulation or chemotactic activities.[10]
Conclusion
This compound presents a favorable safety profile characterized by low cytotoxicity and hemolytic activity, positioning it as a promising candidate for further preclinical and clinical development. However, a comprehensive evaluation of its immunogenic potential is a crucial next step to fully understand its safety and therapeutic viability. The experimental protocols and comparative data provided in this guide offer a framework for researchers to contextualize their findings and make informed decisions in the development of novel AMP-based therapeutics.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epivax.com [epivax.com]
- 4. mdpi.com [mdpi.com]
- 5. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proimmune.com [proimmune.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Secapin Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Secapin, a minor yet significant peptide component of honeybee venom, has garnered interest for its diverse biological activities, including its potential role in allergic reactions. Understanding the cross-reactivity of this compound with other proteins, particularly major bee venom allergens like Melittin and Phospholipase A2 (PLA2), is crucial for accurate allergy diagnostics, the development of targeted immunotherapies, and ensuring the safety of venom-based pharmaceuticals. This guide provides a comprehensive comparison of this compound's potential for cross-reactivity, drawing upon available sequence data and established principles of allergen analysis.
At a Glance: Key Bee Venom Peptides
| Feature | This compound | Melittin | Phospholipase A2 (Api m 1) |
| Primary Function | Serine protease inhibitor, antimicrobial, anti-fibrinolytic[1][2] | Potent cytolytic and hemolytic agent, major pain-producing substance[3][4][5] | Major allergen, enzymatic activity (hydrolyzes phospholipids)[6][7] |
| Molecular Weight (Mature Protein) | Approx. 2.8 kDa | Approx. 2.8 kDa[4] | Approx. 15.8 kDa[8] |
| Allergen Status | Minor allergen | Major allergen (Api m 4)[9] | Major allergen (Api m 1)[6][7] |
Sequence Homology: The Primary Indicator of Cross-Reactivity
In the absence of direct experimental data from inhibition assays, sequence alignment provides the most critical insight into the potential for cross-reactivity. Proteins with significant sequence identity, particularly in regions forming B-cell epitopes, are more likely to be recognized by the same IgE antibodies, leading to a cross-reactive allergic response.
Here, we present a sequence alignment of this compound, Melittin, and Phospholipase A2 from Apis mellifera.
Table 1: Amino Acid Sequence Alignment
| Protein | Sequence |
| This compound | YVYPEPEEPDTCPEQGAKVYAACCLCTPTDGLWVKRWGKR |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2[4][10] |
| Phospholipase A2 (Api m 1) | IYYPGTLWCGHGNKSSGPNELGRFKHTDACCRTHDMCYDVMSAGESKHGLTNTASHTRLSCDCDDKFYDCLKNSADTISSYFVGKMYFNLIDTKCYKLEHPVTGCGERTEGRCLHYTVDKSKPKVYQWFDLRKY[11] |
Analysis of Sequence Alignment:
A pairwise alignment of these sequences reveals a low degree of overall sequence identity. The structural and functional differences between these peptides are significant. This compound is a serine protease inhibitor, while Melittin is a pore-forming peptide, and PLA2 is an enzyme. This low homology suggests that widespread cross-reactivity between this compound and the major allergens Melittin and PLA2 is unlikely to be a significant clinical issue. However, localized regions of similarity, even if short, could potentially act as cross-reactive epitopes. Further investigation using immunoinformatic tools to predict B-cell epitopes would be necessary to explore this possibility more thoroughly.
Experimental Assessment of Cross-Reactivity: Methodological Overview
While specific data for this compound is limited, the standard methodology for assessing IgE cross-reactivity is well-established. The following experimental protocols are central to any investigation of protein cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) Inhibition
This is the gold standard for quantifying IgE cross-reactivity.
Protocol Outline:
-
Coating: Microtiter plates are coated with a purified preparation of the primary allergen (e.g., this compound).
-
Inhibition: Serum from a patient with a known allergy to the primary allergen is pre-incubated with increasing concentrations of a potential cross-reacting protein (e.g., Melittin or PLA2).
-
Binding: The pre-incubated serum is added to the coated wells. If the inhibitor protein is cross-reactive, it will bind to the specific IgE antibodies in the serum, preventing them from binding to the coated primary allergen.
-
Detection: A secondary antibody conjugated to an enzyme is added, which binds to the captured IgE. A substrate is then added, and the resulting color change is measured.
-
Quantification: The degree of inhibition is calculated by comparing the signal in the presence and absence of the inhibitor. A significant reduction in signal indicates cross-reactivity.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Major protein components of honeybee venom.
Caption: Workflow for assessing protein cross-reactivity.
Clinical Significance and Future Directions
Currently, there is a lack of documented clinical case reports specifically detailing allergic cross-reactivity involving this compound.[12][13] The primary focus of honeybee venom allergy diagnosis and treatment remains on the major allergens, particularly PLA2 (Api m 1), and to a lesser extent, Melittin (Api m 4).[14][15] The low abundance of this compound in whole venom and its low sequence homology with major allergens suggest that it is not a primary driver of cross-reactivity in the majority of bee venom allergic patients.
However, for a comprehensive understanding and for the development of highly specific diagnostics and therapeutics, further research is warranted. Future studies should aim to:
-
Perform ELISA inhibition assays using sera from a large cohort of bee venom allergic patients to definitively quantify IgE cross-reactivity between this compound and other venom components.
-
Identify the specific B-cell epitopes on this compound to better predict potential cross-reactivity with other proteins through immunoinformatic analyses.
-
Investigate the allergenic potential of this compound variants , such as this compound-2, which has been shown to have pro-inflammatory effects.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melittin, the Major Pain-Producing Substance of Bee Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidepharma.com [peptidepharma.com]
- 6. uniprot.org [uniprot.org]
- 7. i208 Api m 1 | Thermo Fisher Scientific [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uniprot.org [uniprot.org]
- 10. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase A2—A Significant Bio-Active Molecule in Honeybee (Apis mellifera L.) Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivity between carbapenems: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Review of Honeybee Venom Allergens and Allergenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnosis of Hymenoptera Venom Allergy: State of the Art, Challenges, and Perspectives [mdpi.com]
- 16. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Secapin's Inhibitory Constant (Ki): A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the inhibitory potential of novel compounds is paramount. Secapin, a peptide derived from bee venom, has emerged as a promising serine protease inhibitor.[1][2][3][4][5][6] This guide provides a comparative analysis of this compound's inhibitory activity, placing it in context with other well-established serine protease inhibitors. Due to the limited availability of the full-text research article detailing the quantitative inhibitory constants (Ki) of this compound, this guide will focus on the qualitative inhibitory profile of this compound and provide a framework for its future quantitative comparison.
Introduction to this compound: A Multifunctional Peptide
This compound, specifically the Acthis compound-1 peptide from the Asiatic honeybee (Apis cerana), has been identified as a serine protease inhibitor.[1] It exhibits inhibitory effects against a range of serine proteases, including plasmin, elastases, trypsin, and chymotrypsin.[1] This broad-spectrum inhibitory action suggests its potential therapeutic applications in conditions where serine protease activity is dysregulated.
Qualitative Inhibitory Profile of this compound
Based on the available research, Acthis compound-1 has demonstrated the ability to inhibit the following serine proteases:
-
Plasmin: An essential enzyme in the fibrinolytic system, responsible for dissolving blood clots.
-
Elastases: A group of proteases that break down elastin, a key protein in connective tissues.
-
Trypsin and Chymotrypsin: Digestive enzymes that play a crucial role in protein breakdown.
While the qualitative inhibitory effects are established, the precise binding affinities, represented by the inhibitory constant (Ki), are not publicly available at the time of this guide's compilation. The Ki value is a critical parameter for comparing the potency of different inhibitors. A lower Ki value indicates a stronger binding affinity and, therefore, a more potent inhibitor.
Comparative Framework: Well-Characterized Serine Protease Inhibitors
To provide a benchmark for the future evaluation of this compound, the following table summarizes the Ki values of two widely used serine protease inhibitors, Aprotinin and 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), also known as Pefabloc SC.
| Inhibitor | Target Protease | Inhibitory Constant (Ki) |
| Aprotinin | Trypsin | 0.06 pM |
| Chymotrypsin | 9 nM | |
| Plasmin | 1 nM | |
| Kallikrein (plasma) | 30 nM | |
| AEBSF (Pefabloc SC) | Trypsin | - |
| Chymotrypsin | - | |
| Thrombin | - | |
| Plasmin | - | |
| Kallikrein | - |
Note: The Ki values for AEBSF are not consistently reported as direct Ki values but often as IC50 values or as effective concentrations for inhibition. For a direct comparison, Ki values under identical experimental conditions are necessary.
Experimental Protocol for Determining the Inhibitory Constant (Ki)
The determination of the Ki value for a competitive inhibitor is a standard biochemical assay. The following provides a general methodology that can be adapted for characterizing the inhibition of serine proteases by this compound.
1. Principle:
The Ki is determined by measuring the enzymatic activity of the target protease at various substrate and inhibitor concentrations. The data is then analyzed using kinetic models, such as the Michaelis-Menten equation and its derivatives for competitive inhibition.
2. Materials:
-
Purified target serine protease (e.g., trypsin, chymotrypsin, elastase, plasmin)
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Purified this compound peptide at various concentrations
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Microplate reader or spectrophotometer
3. Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal concentration of the enzyme and the Michaelis constant (Km) of the substrate under the chosen assay conditions.
-
Inhibition Assay:
-
In a microplate, set up reactions containing the assay buffer, the target protease at a fixed concentration, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate at various concentrations.
-
Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using non-linear regression to fit to the competitive inhibition model of the Michaelis-Menten equation.
-
Alternatively, use graphical methods such as the Lineweaver-Burk or Dixon plots to determine the Ki value.
-
Visualizing Serine Protease Inhibition
Diagram of the General Mechanism of Serine Protease Inhibition:
Caption: General mechanism of competitive enzyme inhibition.
Diagram of the Experimental Workflow for Ki Determination:
Caption: Experimental workflow for determining the inhibitory constant (Ki).
Conclusion
This compound holds considerable promise as a novel serine protease inhibitor with a broad spectrum of activity. While this guide provides a qualitative overview of its inhibitory profile and a framework for its quantitative evaluation, the determination of its precise Ki values against various proteases is a critical next step. The experimental protocol outlined here offers a standardized approach for researchers to benchmark this compound's potency against other well-characterized inhibitors, thereby paving the way for its potential development as a therapeutic agent. Future research providing the specific Ki values of this compound will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial activity and toxin production control of bee venom in mouse MRSA pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Harnessing the power of bee venom for therapeutic and regenerative medical applications: an updated review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Kocatepe Veterinary Journal » Submission » Exploring Apis mellifera L. Venom's Antioxidant Power in Various Solvents: Unveiling its In Vitro Potential [dergipark.org.tr]
Comparative Transcriptomics of Secapin-Treated Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of publicly available comparative transcriptomic studies on cells treated with Secapin, a promising antimicrobial peptide derived from bee venom. This guide addresses this knowledge gap by summarizing the known biological activities of this compound, presenting its effects in comparison to other agents where data is available, and providing a detailed, actionable framework for future transcriptomic research.
Overview of this compound's Bioactivity
This compound has demonstrated a range of biological effects, positioning it as a molecule of interest for antimicrobial and anti-inflammatory research. Its primary activities include potent antibacterial action, serine protease inhibition, and induction of inflammatory responses.
Antimicrobial and Antibiofilm Activity
This compound exhibits robust bactericidal and antibiofilm capabilities, particularly against multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii.[1][2] Its efficacy is attributed to its ability to interact with and penetrate bacterial membranes.
| Parameter | This compound | Chloramphenicol (Positive Control) | LL-37 | Omiganan |
| Organism | MDR A. baumannii | MDR A. baumannii | A. baumannii | A. baumannii |
| MIC (µg/mL) | 5 | 10 | 32 | 32 |
| MBC (µg/mL) | 10 | 50 | 128 | 64 |
| Biofilm Inhibition at MIC (%) | 61.59 | Not Reported | Not Reported | Not Reported |
| Biofilm Inhibition at MBC (%) | 76.29 | 71.45 | Not Reported | Not Reported |
| Data sourced from a 2024 study on this compound's activity against MDR A. baumannii.[1] |
Serine Protease Inhibition
This compound functions as a serine protease inhibitor, targeting enzymes like plasmin, elastases, trypsin, and chymotrypsin.[3] This inhibitory action suggests a role in modulating physiological processes such as fibrinolysis and tissue remodeling. The "suicide substrate" mechanism, common to serine protease inhibitors (serpins), involves the formation of an irreversible complex with the target protease, leading to its inactivation.[4][5]
Proposed Framework for Comparative Transcriptomic Analysis
To elucidate the molecular mechanisms underpinning this compound's effects, a comparative transcriptomic study is essential. Below is a proposed experimental protocol for analyzing the transcriptomic response of bacterial cells to this compound treatment.
Experimental Protocol: RNA-Sequencing of this compound-Treated Bacteria
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., MDR Acinetobacter baumannii) to the mid-logarithmic phase.
-
Expose the bacterial cultures to this compound at concentrations equivalent to the Minimum Inhibitory Concentration (MIC) and sub-MIC levels.
-
Include a vehicle-treated control group and a positive control group treated with a standard antibiotic (e.g., chloramphenicol).
-
Incubate for a predetermined duration to allow for transcriptional changes before significant cell death occurs.
2. RNA Extraction and Library Preparation:
-
Harvest bacterial cells and immediately stabilize the RNA using a suitable reagent to prevent degradation.
-
Extract total RNA using a validated commercial kit, ensuring high purity and integrity.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the cleaned reads to the reference genome of the bacterial species.
-
Quantify gene expression levels and perform differential gene expression analysis between this compound-treated and control groups.
-
Conduct pathway and gene ontology enrichment analysis to identify biological processes affected by this compound treatment.
Visualizing Mechanisms and Workflows
To further clarify this compound's known interactions and the proposed experimental approach, the following diagrams are provided.
Future Directions
The lack of transcriptomic data for this compound represents a significant opportunity for research. By employing the methodologies outlined in this guide, researchers can uncover the specific genes and pathways that are modulated by this compound in both bacterial and mammalian cells. This will not only provide a deeper understanding of its mechanism of action but also facilitate its development as a potential therapeutic agent. Comparative analysis with existing transcriptomic data from other antimicrobial peptides will further contextualize this compound's unique properties and its potential advantages.
References
- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of Serine Proteases by Serpins Is Augmented by Negatively Charged Heparin: A Concise Review of Some Clinically Relevant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Secapin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Secapin, a peptide component of bee venom, has garnered increasing interest for its diverse biological activities. This guide provides a comprehensive comparison of this compound's therapeutic potential against established alternatives in antimicrobial, anti-inflammatory, and anticancer applications. The information is supported by available experimental data and detailed methodologies to facilitate further research and development.
Antimicrobial Potential: A Potent Agent Against Multidrug-Resistant Bacteria
This compound has demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii. Its efficacy is comparable and, in some aspects, superior to conventional antibiotics and other antimicrobial peptides.
Comparative Efficacy of this compound and Alternatives Against Acinetobacter baumannii
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Biofilm Inhibition (%) | Source(s) |
| This compound | 5 | 10 | >75 at 10 µg/mL | [1] |
| Chloramphenicol | 10 | 50 | ~71 at 50 µg/mL | [1] |
| LL-37 | 32 | 128 | Not Reported | [1] |
| Omiganan | 32 | 64 | Not Reported | [1] |
Comparative Efficacy of this compound and Ciprofloxacin Against Common Pathogens
| Compound | Organism | MIC (µg/mL) | Source(s) |
| This compound | Acinetobacter baumannii | 5 | [1] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 | [2] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6 | [2][3] |
Anti-Inflammatory Potential: Modulating the Inflammatory Cascade
While direct quantitative data on the anti-inflammatory effects of this compound-1 is limited, studies on another prominent bee venom peptide, melittin (B549807), provide valuable insights into the potential mechanisms and efficacy. Melittin has been shown to modulate inflammatory pathways, primarily by inhibiting the NF-κB signaling cascade.[3][4][5]
Comparative Anti-Inflammatory Effects of Melittin
| Compound | Cell Line | Stimulant | Key Target | Effect | Source(s) |
| Melittin | RAW 264.7 | LPS | IκBα phosphorylation | Inhibition | [3] |
| Melittin | HaCaT | P. gingivalis LPS | NF-κB, ERK, Akt | Inhibition | [4] |
| Melittin | HaCaT | P. acnes | NF-κB, p38 MAPK | Inhibition | [5] |
Note: This data for melittin is presented as a proxy for the potential anti-inflammatory activity of bee venom peptides. Further research is needed to quantify the specific effects of this compound-1.
Anticancer Potential: A Glimpse into Tumor Cell Inhibition
Similar to its anti-inflammatory properties, the direct anticancer efficacy of this compound-1 has not been extensively quantified. However, research on melittin demonstrates the potential of bee venom peptides in cancer therapy. Melittin exhibits cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.
Comparative Anticancer Efficacy (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Source(s) |
| Melittin | 5.86 µg/mL (~2.06 µM) | Not Reported | 50 | [6][7] |
| Doxorubicin | 2.5 - 8.3 | 12.2 | >20 | [7][8] |
| Cisplatin | Not Reported | 37.32 | 15.80 | [9][10] |
Note: The data for melittin suggests the potential of bee venom peptides as anticancer agents. Direct evaluation of this compound-1's cytotoxicity against various cancer cell lines is warranted.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the methodology used to assess the antimicrobial activity of this compound against Acinetobacter baumannii.[1]
a. MIC Determination:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Include a positive control (bacteria and broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
b. MBC Determination:
-
Following MIC determination, subculture 10 µL from each well showing no visible growth onto an agar (B569324) plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and determining its IC50 value.[6][11]
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis of NF-κB Pathway Activation
This protocol allows for the investigation of this compound's effect on the NF-κB signaling pathway, a key regulator of inflammation.[2][12]
-
Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes for IκBα phosphorylation).
-
Lyse the cells and collect the protein extracts. For analysis of p65 translocation, separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Antimicrobial Mechanism of this compound
This compound's antimicrobial action is primarily attributed to its ability to interact with and disrupt the bacterial cell membrane.[13]
Caption: this compound's interaction with the bacterial cell membrane.
Inhibition of the NF-κB Inflammatory Pathway
Based on the mechanism of melittin, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4][5]
Caption: Potential inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis in Cancer Cells
Drawing parallels with melittin, this compound's potential anticancer activity may involve the induction of apoptosis through the activation of caspase cascades.[6]
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for Validating Therapeutic Potential
The following workflow outlines the key steps in validating the therapeutic potential of a novel compound like this compound.
Caption: A generalized workflow for drug discovery and development.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. benchchem.com [benchchem.com]
- 3. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bartnik.pl [bartnik.pl]
- 6. Melittin-Induced Cell Death Through p53 and 8-OHdG in Breast Cell Cancer MCF-7 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Secapin and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and diverse mechanisms of action. This guide provides an objective comparison of secapin, a peptide from bee venom, with other well-characterized AMPs: melittin (B549807), defensins, and cathelicidins. We present a comprehensive analysis of their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays.
Mechanisms of Action: A Tale of Two Strategies
Antimicrobial peptides primarily target the microbial cell membrane, but their modes of action can differ significantly. While many AMPs act by forming pores in the membrane, leading to cell lysis, this compound employs a distinct, non-lytic mechanism.
This compound: Unlike many other AMPs, this compound's primary antimicrobial activity does not appear to involve pore formation. Instead, it functions as a serine protease inhibitor .[1][2] It binds to the surface of microbial cells and likely disrupts essential enzymatic processes, leading to cell death.[1][2] This unique mechanism suggests a lower likelihood of inducing resistance that arises from alterations in membrane composition. Recent studies have highlighted its potent bactericidal and anti-biofilm capabilities against multidrug-resistant bacteria like Acinetobacter baumannii.[3]
Melittin: The major peptide component of bee venom, melittin, is a potent, broad-spectrum antimicrobial agent. Its mechanism involves the formation of toroidal pores in the bacterial membrane. This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death.[4]
Defensins: This large family of cationic peptides is a key component of the innate immune system in vertebrates, invertebrates, and plants. Defensins act primarily by forming pores in the microbial membrane through a "carpet-like" or "barrel-stave" mechanism. This leads to membrane depolarization and cell lysis.
Cathelicidins: Another crucial family of vertebrate AMPs, cathelicidins are stored as inactive precursors and are proteolytically activated upon infection. They are structurally diverse and can adopt various conformations, but their primary antimicrobial action involves the disruption of bacterial membrane integrity , often through pore formation.
The following diagram illustrates the distinct mechanisms of action:
Caption: Mechanisms of action for this compound vs. other AMPs.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound, melittin, defensins, and cathelicidins against common pathogenic bacteria.
| Peptide | Target Organism | MIC Range (µg/mL) | References |
| This compound | Acinetobacter baumannii (MDR) | 5 | [3] |
| Melittin | Staphylococcus aureus | 0.625 - 7 | [4][5] |
| Escherichia coli | 40 - 42.5 | [4][6] | |
| Pseudomonas aeruginosa | 1.25 - 70 | [4][5] | |
| Human β-defensin 3 (hBD-3) | Staphylococcus aureus | 0.5 - 4 | [7][8] |
| Escherichia coli | 4 - 8 | [7][8] | |
| Mouse β-defensin 2 (mBD2) | Staphylococcus aureus | 50 | [9] |
| Escherichia coli | >200 | [9] | |
| Pseudomonas aeruginosa | >200 | [9] | |
| Cathelicidin (BMAP-27) | Staphylococcus aureus | <4 | [10] |
| Escherichia coli | <4 | [10] | |
| Pseudomonas aeruginosa | <4 | [10] | |
| Cathelicidin (CAP18) | Staphylococcus aureus | MICs reported in µM | [11] |
| Escherichia coli | MICs reported in µM | [11] | |
| Pseudomonas aeruginosa | MICs reported in µM | [11] |
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity to host cells. Hemolytic and cytotoxicity assays are fundamental for evaluating the therapeutic potential of AMPs.
| Peptide | Hemolytic Activity | Cytotoxicity | References |
| This compound | No hemolytic activity up to 100 µg/mL | High mammalian cell viability up to 100 µg/mL | [3] |
| Melittin | High | High | |
| Defensins | Generally low | Variable | |
| Cathelicidins | Variable | Variable | [12] |
This compound demonstrates a significant advantage with its low hemolytic activity and high mammalian cell viability, suggesting a favorable therapeutic window compared to the more lytic peptides like melittin.[3]
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development. Below are detailed protocols for key assays used to evaluate the performance of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Expression of mouse beta defensin 2 in escherichia coli and its broad-spectrum antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathelicidin Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Activity of Mammalian Cathelicidin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cathelicidin-Derived Synthetic Peptide Improves Therapeutic Potential of Vancomycin Against Pseudomonas aeruginosa [frontiersin.org]
Secapin's Antimicrobial Efficacy: A Comparative Analysis of its Effects on Gram-Positive and Gram-Negative Bacteria
For Immediate Release
Secapin, a peptide component of bee venom, is emerging as a promising antimicrobial agent with demonstrated activity against a spectrum of bacteria. This guide provides a comparative analysis of this compound's effectiveness against Gram-positive and Gram-negative bacteria, supported by available experimental data. The distinct structural differences in the cell envelopes of these two bacterial classes appear to be a key determinant in the peptide's mechanism of action and efficacy.
Executive Summary
This compound exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] Detailed studies on the Gram-negative pathogen Acinetobacter baumannii reveal strong antimicrobial and antibiofilm effects at low micromolar concentrations.[2] While comprehensive comparative data across a wide range of species is still emerging, existing evidence suggests this compound's mechanism is rooted in the disruption of the bacterial cell membrane, a process influenced by the specific composition of the bacterial cell wall.[2][3]
Data Presentation: Quantitative Analysis of this compound's Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound against representative Gram-negative and Gram-positive bacteria.
Table 1: Efficacy of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Biofilm Inhibition | Biofilm Eradication | Reference |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 5 µg/mL | 10 µg/mL | >75% at 10 µg/mL | ~53% at 10 µg/mL | [2] |
Table 2: Efficacy of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC50 | Reference |
| Paenibacillus larvae | N/A | 11.13 µM | [4] |
Note: Direct comparative studies of this compound against a broad panel of both Gram-positive and Gram-negative bacteria are limited in the current literature. The data presented is from separate studies.
Mechanism of Action: A Tale of Two Cell Walls
This compound's antimicrobial activity is primarily attributed to its ability to interact with and disrupt bacterial cell membranes. This interaction is initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope.
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which carry a net negative charge. This compound is thought to bind to LPS, leading to the destabilization of the outer membrane and subsequent access to the inner phospholipid membrane, which it then disrupts, causing leakage of cellular contents and cell death.[2][5]
-
Gram-Positive Bacteria: The cell wall of Gram-positive bacteria lacks an outer membrane but possesses a thick layer of peptidoglycan interspersed with negatively charged teichoic acids. This compound is believed to interact with these teichoic acids, allowing it to traverse the peptidoglycan layer and reach the cytoplasmic membrane, where it exerts its disruptive effects.[3]
The following diagram illustrates the proposed general mechanism of this compound's action on both bacterial types.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effect on Acinetobacter baumannii.[2]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Bacterial Preparation: A. baumannii cultures are grown to a concentration of 1x10^6 CFU/mL.
-
Microdilution Assay: The bacterial suspension is added to wells of a 96-well microplate.
-
This compound Addition: Serial dilutions of this compound (ranging from 0 to 20 µg/mL) are added to the wells.
-
Incubation: The microplate is incubated under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth.
-
MBC Determination: Aliquots from wells with no visible growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies.
Biofilm Inhibition and Eradication Assays
-
Biofilm Formation: A. baumannii is cultured in a 96-well plate under conditions that promote biofilm formation.
-
For Inhibition Assay: Various concentrations of this compound are added at the beginning of the incubation period.
-
For Eradication Assay: Biofilms are allowed to form before adding different concentrations of this compound.
-
Incubation: Plates are incubated for a specified period (e.g., 24 hours).
-
Quantification: Non-adherent bacteria are washed away, and the remaining biofilm is stained (e.g., with crystal violet). The amount of stain is then quantified spectrophotometrically to determine the extent of biofilm inhibition or eradication.
Conclusion
This compound demonstrates significant potential as a broad-spectrum antimicrobial agent. Its potent bactericidal and antibiofilm activities against the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii are particularly noteworthy.[2] While further research is needed to establish a comprehensive comparative profile against a wider array of Gram-positive and Gram-negative pathogens, the existing data underscores its promise. The mechanism of membrane disruption, common to many antimicrobial peptides, suggests a lower likelihood of developing resistance compared to conventional antibiotics that target specific metabolic pathways. Future studies should focus on direct comparative efficacy and further elucidation of its interactions with different bacterial cell envelope structures.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Antimicrobial Peptides on Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Secapin
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like Secapin are paramount to ensuring a secure laboratory environment and regulatory compliance. This compound, a polypeptide toxin found in bee venom, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides a procedural framework for the safe disposal of this compound, drawing upon established protocols for handling polypeptide toxins and bee venom.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, particularly in its lyophilized powder form which can be easily aerosolized, personnel should wear:
-
Chemical-resistant gloves (nitrile is standard)
-
Safety glasses or goggles
-
A lab coat or protective gown
-
Respiratory protection, such as working within a fume hood or biosafety cabinet, is essential when handling the powdered form to prevent inhalation.[2]
Always consult the Safety Data Sheet (SDS) for the specific this compound product for detailed hazard information and first-aid measures.[2] All handling of this compound should be confined to a designated and properly cleaned laboratory area to prevent cross-contamination.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process that prioritizes containment, decontamination, and adherence to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated gloves, weighing papers, pipette tips, and vials, must be collected in a designated, clearly labeled hazardous waste container.[3][4] The container should be sealable and stored in a designated satellite accumulation area away from incompatible materials.[3]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and compatible liquid hazardous waste container.[3] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Never pour this compound solutions down the sink.[4]
2. Spill Management:
In the event of a this compound spill, immediate action is necessary to contain and clean the material safely.
-
For Dry Spills (Lyophilized Powder):
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material wetted with an appropriate disinfectant to avoid generating dust.[5]
-
Carefully sweep or scoop the absorbed material into a sealable hazardous waste container.
-
-
For Liquid Spills:
-
Contain the spill using an inert absorbent material like sand or vermiculite.[3]
-
Collect the absorbed material and any contaminated cleaning supplies into a sealable hazardous waste container.[3]
-
Decontaminate the spill area with a suitable disinfectant or chemical inactivating agent (see table below), allowing for sufficient contact time.[6][7]
-
3. In-Lab Decontamination (where applicable and permitted):
| Inactivating Agent | Concentration | Contact Time | Application |
| Sodium Hypochlorite (Bleach) | 1.0% - 2.5% | At least 30 minutes | Liquid waste, non-incinerable waste, equipment, work surfaces, and spills.[6] |
| Sodium Hydroxide (NaOH) | 0.25N (in combination with 0.25% NaOCl) | Not specified | Decontamination of some low molecular weight toxins.[6] |
| Autoclaving | 121°C for 60 minutes at 18 psi | 60 minutes | Dry waste (e.g., gloves, lab coats). Note: Autoclaving may not be effective for all toxins.[6][7] |
4. Final Disposal:
-
All this compound waste, whether decontaminated in the lab or not, is generally considered hazardous chemical waste.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[3]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name, "this compound".[3]
-
The primary method for the final disposal of biological toxin waste is often high-temperature incineration.[6]
Experimental Protocols and Workflows
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always adhere to their institution's specific protocols and local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. nibsc.org [nibsc.org]
- 6. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
Personal protective equipment for handling Secapin
For researchers, scientists, and drug development professionals, the proper handling of specialized peptides like Secapin is paramount to ensuring both personal safety and the integrity of experimental outcomes. This compound, a peptide component of honeybee venom, requires careful handling due to its biological activity and potential as an allergen.[1][2] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes of this compound solutions or contact with the lyophilized powder. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are required to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to prevent inhalation, which can trigger respiratory irritation or an allergic response.[4][5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
Handling Lyophilized this compound:
-
Work in a designated, clean area.
-
Before opening the vial, allow it to come to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[6]
-
When weighing the lyophilized powder, do so in an area with minimal air currents or in a chemical fume hood to avoid aerosolization.[5]
Reconstituting and Handling this compound Solutions:
-
Use sterile, appropriate solvents for reconstitution.
-
Once in solution, this compound should be handled with care to avoid splashes.
-
Aliquot the peptide solution for storage to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
Storage:
-
Lyophilized Powder: Store in a freezer at or below -20°C for long-term stability.[2][8]
-
In Solution: The shelf-life of peptides in solution is limited. For short-term storage, refrigerate at 2-8°C. For longer-term storage, store aliquots at -20°C or -80°C.[7][9]
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health & Safety (EHS) guidelines is mandatory.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with this compound, such as gloves, pipette tips, and vials, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.
Final Disposal:
-
Store sealed hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
Spill Management
In the event of a this compound spill, immediate and appropriate action must be taken to contain and clean the material safely.
Spill Response Workflow
Caption: Workflow for the safe cleanup of a this compound spill.
Experimental Protocols
References
- 1. beeawareallergy.com [beeawareallergy.com]
- 2. This compound peptide [novoprolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Value-added products from beekeeping. Chapter 7. [fao.org]
- 5. A Comprehensive Guide To Using A Bee Venom Collector - HonestBee [honestbeeltd.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. Best Practices for Storing Bee Venom Safely and Effectively - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
